1,3-Dimethylthymine
説明
Structure
3D Structure
特性
IUPAC Name |
1,3,5-trimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-8(2)7(11)9(3)6(5)10/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWQEVXICGSHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196014 | |
| Record name | N,N-Dimethylthymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4401-71-2 | |
| Record name | N,N-Dimethylthymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004401712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylthymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Photochemical Properties of 1,3-Dimethylthymine
Preamble: The Significance of a Model Nucleobase
In the vast and intricate world of photobiology and nucleic acid chemistry, understanding the fundamental interactions between ultraviolet (UV) radiation and the building blocks of DNA is paramount. UV-induced damage to DNA is a primary initiator of mutagenesis and carcinogenesis. To dissect the complex photochemical reactions occurring within the DNA helix, scientists rely on simpler, more tractable model systems. 1,3-Dimethylthymine (DMT) emerges as a superior model for studying the photochemistry of thymine, one of the four key nucleobases. Its methylation at the N1 and N3 positions blocks the acid-base chemistry and hydrogen bonding associated with the nitrogen protons, thereby isolating the intrinsic photoreactivity of the pyrimidine ring. Furthermore, its enhanced solubility in a wide range of organic solvents and water makes it an ideal substrate for detailed mechanistic and kinetic studies.
This guide provides a comprehensive exploration of the core photochemical properties of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its electronic structure, the mechanisms of its hallmark photodimerization reaction, the critical factors that influence its photoreactivity, and the robust experimental protocols required for its study.
Synthesis and Spectroscopic Foundation
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct methylation of thymine. A common and effective laboratory-scale procedure involves the use of a methylating agent, such as dimethyl sulfate, in a basic medium.
Protocol: Synthesis of this compound
-
Dissolution: Dissolve thymine in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise to the stirred solution at 0°C to deprotonate the N1 and N3 positions of the thymine ring.
-
Methylation: Slowly add dimethyl sulfate ((CH₃)₂SO₄) to the reaction mixture. The reaction is typically allowed to warm to room temperature and stirred for several hours to ensure complete dimethylation.
-
Quenching and Extraction: Carefully quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification: After removing the solvent under reduced pressure, the crude product is purified, typically by column chromatography on silica gel or by recrystallization, to yield pure this compound as a white crystalline solid.
Electronic Structure and UV-Vis Absorption
The photochemical journey of any molecule begins with the absorption of a photon. This compound, like other pyrimidines, possesses a π-conjugated system within its heterocyclic ring. Its UV-Vis absorption spectrum is characterized by a strong absorption band in the UVC region, typically peaking around 260-270 nm. This absorption corresponds to a π → π* electronic transition, where an electron is promoted from a π bonding orbital to a π* antibonding orbital.
The precise absorption maximum (λmax) and the molar extinction coefficient (ε) are sensitive to the solvent environment, a phenomenon known as solvatochromism.[1][2][3] This sensitivity arises from differential solvation of the ground and excited states.
| Solvent | Typical λmax (nm) | Key Observations |
| Water | ~266 | In polar, protic solvents, hydrogen bonding interactions can influence the electronic states. |
| Acetonitrile | ~265 | A polar, aprotic solvent, often used as a reference. |
| Ethanol | ~265 | Similar to acetonitrile, a common solvent for photochemical studies. |
| Cyclohexane | ~260 | In non-polar solvents, a slight blue-shift (hypsochromic shift) is often observed. |
Table 1: Representative UV-Vis Absorption Maxima of this compound in Various Solvents.
The Core Photoreaction: [2+2] Photodimerization
Upon absorption of UV radiation, the most significant and well-studied photochemical reaction of this compound is a [2+2] cycloaddition, leading to the formation of a cyclobutane pyrimidine dimer (CPD).[4] This reaction involves the fusion of the C5-C6 double bonds of two adjacent DMT molecules to form a stable cyclobutane ring. This process is of immense biological relevance as it is the primary mechanism of UV-induced DNA damage.[5]
Dual Mechanistic Pathways: Singlet vs. Triplet States
The photodimerization of DMT is mechanistically complex and can proceed through two distinct electronically excited state precursors: the first excited singlet state (S₁) and the first excited triplet state (T₁). The operative pathway is highly dependent on the reaction conditions, particularly the solvent.[6]
-
Singlet State (S₁) Pathway: This pathway involves the direct reaction of an excited DMT molecule (in its S₁ state) with a ground-state DMT molecule (S₀). In concentrated aqueous solutions, this is believed to proceed through a "singlet excimer" intermediate—a short-lived, excited-state complex of two molecules. This pathway is extremely fast, occurring on a picosecond timescale.
-
Triplet State (T₁) Pathway: The excited singlet state (S₁) can undergo intersystem crossing (ISC) to the longer-lived triplet state (T₁). This triplet state molecule can then react with a ground-state molecule to form the dimer. This pathway is quenchable by molecular oxygen and other triplet quenchers.
Caption: Competing singlet and triplet state pathways for DMT photodimerization.
Stereochemistry of the Photodimers
The [2+2] cycloaddition can result in four possible stereoisomers of the cyclobutane dimer, depending on the relative orientation of the two pyrimidine rings. The predominant product is the cis-syn isomer, which is also the major photoproduct formed in UV-irradiated DNA.[5][7][8] The formation of this specific isomer is dictated by the stacking geometry of the bases prior to photoexcitation.
-
cis-syn : The two pyrimidine rings are on the same side of the cyclobutane ring and oriented in the same direction.
-
cis-anti : The rings are on the same side of the cyclobutane ring but oriented in opposite directions.
-
trans-syn : The rings are on opposite sides of the cyclobutane ring and oriented in the same direction.
-
trans-anti : The rings are on opposite sides of the cyclobutane ring and oriented in opposite directions.
The structure of the cis-syn thymine dimer introduces a significant kink and unwinding in the DNA double helix, which is the structural basis for its recognition by DNA repair enzymes.[7][8]
Experimental Methodologies: A Practical Guide
Investigating the photochemical properties of DMT requires a systematic and well-controlled experimental approach. The following protocols outline the core methodologies.
Workflow for a Photodimerization Study
Caption: Standard experimental workflow for studying DMT photodimerization.
Protocol: Quantum Yield Determination
The quantum yield (Φ) of a photoreaction is a critical parameter, defined as the ratio of the number of molecules reacted to the number of photons absorbed. Its determination is essential for comparing the efficiency of photochemical processes under different conditions.
Step-by-Step Methodology:
-
Actinometry - Measuring Photon Flux: The photon flux of the light source must be accurately measured. This is typically done using a chemical actinometer, a compound with a known and reliable quantum yield.[9][10][11] For UV-C irradiation (e.g., 254 nm), an aqueous solution of uridine is an excellent, non-toxic choice.[12]
-
Prepare a dilute solution of the actinometer (e.g., uridine) with an absorbance of < 0.1 at the irradiation wavelength.
-
Irradiate the actinometer solution for a set period, monitoring the change in absorbance at its λmax (~262 nm for uridine).
-
Calculate the number of photons absorbed per unit time (the photon flux, I₀) using the known quantum yield of the actinometer.
-
-
Sample Irradiation:
-
Prepare a solution of this compound in the desired solvent, again ensuring the absorbance is low (< 0.1) to maintain uniform light absorption throughout the solution.
-
Irradiate the DMT solution under the exact same geometric conditions and for a measured time.
-
Monitor the decrease in absorbance at the λmax of DMT (~266 nm) over time. The initial rate of this decrease follows pseudo-first-order kinetics.
-
-
Calculation:
-
Determine the initial rate of DMT disappearance from the spectroscopic data.
-
Calculate the number of photons absorbed by the DMT solution using the Beer-Lambert law and the previously determined photon flux.
-
The quantum yield of monomer disappearance (Φ-DMT) is calculated as: Φ-DMT = (moles of DMT reacted) / (moles of photons absorbed)
-
The quantum yield of dimer formation (Φdimer) is half of the monomer disappearance yield, as two monomers form one dimer: Φdimer = 0.5 * Φ-DMT.
-
| Condition | Quantum Yield (Φdimer) | Reference |
| 0.1 M DMT in Acetonitrile (quenched) | ~0.01 | |
| Dilute aqueous solution | Varies with concentration | |
| dTpdT in aqueous buffer | ~0.03 (for CPD) | [13] |
Table 2: Representative Quantum Yields for Thymine Dimerization.
Protocol: Product Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the unreacted monomer and the various photodimer isomers.[14][15]
Step-by-Step Methodology:
-
Sample Collection: Take aliquots from the reaction mixture at different irradiation time points.
-
Column and Mobile Phase: Use a reverse-phase column (e.g., C18). The mobile phase is typically a gradient of a buffer (like ammonium acetate) and an organic modifier (like acetonitrile).[4]
-
Separation: The unreacted DMT monomer, being more polar than the dimers, will typically elute first. The different stereoisomers of the dimer can often be separated from each other, though this may require optimization of the gradient. The cis-syn dimer is often the major product and can be identified by its retention time relative to standards.[4][16]
-
Detection and Quantification: Use a UV detector set to a wavelength where the monomer absorbs but the dimer does not (e.g., 266 nm) to quantify the monomer, and a shorter wavelength (e.g., 220 nm) where both absorb for dimer detection. Peak areas can be integrated to determine the relative concentrations of each species.
-
Confirmation: The identity of the peaks can be confirmed by collecting fractions and analyzing them by mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Key Influencing Factors on Photoreactivity
The Critical Role of the Solvent
The choice of solvent has a profound impact on the photodimerization of DMT, influencing both the quantum yield and the mechanistic pathway.[6]
-
In Water: The hydrophobic nature of the pyrimidine rings promotes van der Waals stacking or aggregation of DMT molecules even in the ground state. Upon excitation, these pre-associated pairs can readily form a singlet excimer, leading to an efficient dimerization reaction that proceeds almost exclusively via the singlet pathway.
-
In Organic Solvents (e.g., Acetonitrile): In less polar or non-associating solvents, DMT molecules are more isolated. The reaction is more likely to be diffusion-controlled. Here, the longer-lived triplet state has a greater opportunity to form via intersystem crossing and contribute to the overall dimerization. The addition of a triplet quencher like cis-penta-1,3-diene in acetonitrile only slightly reduces the dimer yield, suggesting that even in organic solvents, the singlet pathway can be predominant.
| Solvent | Primary Effect | Dominant Pathway |
| Water | Promotes ground-state aggregation | Singlet (Excimer) |
| Acetonitrile | Solvates monomers individually | Mixed, often primarily Singlet |
| Ethanol | Similar to Acetonitrile | Mixed |
| Chloroform | Can favor triplet pathway | Mixed, significant Triplet contribution |
Table 3: Solvent Effects on the Photodimerization Pathway of this compound.
Concentration and Photosensitization
-
Concentration: As a bimolecular reaction, the rate of photodimerization is dependent on the concentration of DMT. At higher concentrations, the probability of an excited molecule encountering a ground-state molecule increases, enhancing the overall rate. In aqueous solutions, higher concentrations also favor the pre-stacking that facilitates the singlet excimer pathway.
-
Photosensitization: It is possible to selectively study the triplet pathway by using a photosensitizer. A sensitizer (e.g., acetophenone) is a molecule that absorbs light, efficiently undergoes intersystem crossing to its triplet state, and then transfers its triplet energy to a ground-state DMT molecule. This process, known as triplet-triplet energy transfer, populates the DMT triplet state directly, allowing for the specific investigation of its reactivity.[4]
Conclusion and Broader Implications
This compound serves as an invaluable tool in photochemistry and photobiology. Its well-defined photochemical behavior, particularly the dual-pathway [2+2] cycloaddition, provides a clear window into the fundamental processes that lead to UV-induced DNA damage. The pronounced influence of the local environment, such as the solvent, on the reaction mechanism and efficiency underscores the critical role that the DNA helix itself plays in modulating the photoreactivity of its constituent bases.
For researchers in drug development, understanding the photochemistry of DMT is crucial for evaluating the photosensitizing potential of new therapeutic agents. A drug that can act as a photosensitizer could inadvertently trigger pyrimidine dimerization in patients upon exposure to sunlight. Conversely, this knowledge can be harnessed to design novel photodynamic therapies. The protocols and principles outlined in this guide provide a robust framework for conducting reproducible and mechanistically insightful studies into the fascinating world of pyrimidine photochemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Thymine Dimer-Induced Structural Changes to the DNA Duplex Examined with Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cis-syn Thymine Dimer [biosyn.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Crystal structure of a DNA decamer containing a cis-syn thymine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of a DNA decamer containing a cis-syn thymine dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polychromatic UV photon irradiance measurements using chemical actinometers based on NO3- and H2O2 excitation: applications for industrial photoreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. technoprocur.cz [technoprocur.cz]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. Uridine as a non-toxic actinometer for UV-C treatment: influence of temperature and concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Predicting Thymine Dimerization Yields from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Derivatization of thymine and thymine photodimers with 4-bromomethyl-7-methoxycoumarin for fluorescence detection in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. helixchrom.com [helixchrom.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dimethylthymine
This document provides a comprehensive technical guide for the synthesis and structural elucidation of 1,3-Dimethylthymine (1,3-dimethyl-5-methylpyrimidine-2,4(1H,3H)-dione), a key derivative of the nucleobase thymine. This guide is intended for researchers in organic chemistry, drug development, and molecular biology who require a robust methodology for preparing and validating this compound. As a methylated pyrimidine, this compound serves as an important model compound for studying the effects of N-alkylation on the chemical and biological properties of nucleic acid components.[1][2]
The protocols and analytical strategies detailed herein are designed to be self-validating, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful outcome.
Part 1: Synthesis of this compound via N,N'-Dimethylation
The most direct and efficient route to this compound is the exhaustive methylation of the parent nucleobase, thymine. This process involves the alkylation of both the N1 and N3 positions of the pyrimidine ring.
Mechanistic Rationale
The pyrimidine ring of thymine contains two secondary amine functionalities (at N1 and N3) that behave as N-H acids. To facilitate methylation, a base is required to deprotonate these positions, generating highly nucleophilic anionic nitrogen centers. These nucleophiles then readily attack the electrophilic methyl group of a suitable methylating agent in a classic SN2 reaction.
The choice of base and solvent is critical. A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is necessary to ensure complete deprotonation. The reaction is best performed in a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), which effectively solvates the cation of the base without interfering with the nucleophilic nitrogens. Iodomethane (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are commonly employed as efficient methylating agents.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol describes the synthesis of this compound from thymine using potassium carbonate as the base and iodomethane as the methylating agent.
Materials:
-
Thymine (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Iodomethane (CH₃I) (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add thymine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe and stir the resulting suspension vigorously.
-
Methylation: Cool the flask in an ice bath (0 °C). Add iodomethane (2.5 eq) dropwise over 15 minutes. The reaction is exothermic; maintain the temperature below 10 °C during addition.
-
Reaction Progression: After addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an appropriate mobile phase (e.g., 10% Methanol in Dichloromethane), visualizing with UV light. The disappearance of the thymine spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Workup: Upon completion, carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a white crystalline solid.[3]
Part 2: Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and physical methods provides an unambiguous validation of the final product.
Characterization Workflow Diagram
Caption: A comprehensive workflow for the characterization of this compound.
Spectroscopic Characterization
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive evidence of N,N'-dimethylation. The absence of a broad N-H proton signal (typically >10 ppm for uracil-type protons) is the first key indicator.
-
¹³C NMR Spectroscopy: The carbon spectrum confirms the number of unique carbon environments and their electronic nature.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| ~7.4 | (s, 1H, C6-H ) |
| ~3.4 | (s, 3H, N3-CH₃ ) |
| ~3.2 | (s, 3H, N1-CH₃ ) |
| ~1.9 | (s, 3H, C5-CH₃ ) |
2.2.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present. For this compound, the most critical diagnostic feature is the complete disappearance of the N-H stretching vibration that is prominent in the parent thymine molecule (typically found between 3100-3300 cm⁻¹).
| Characteristic IR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Assignment | | 2950-3050 | C-H stretch (aromatic and aliphatic) | | ~1710 | C=O stretch (asymmetric) | | ~1660 | C=O stretch (symmetric) | | 1550-1640 | C=C stretch | | Absence at 3100-3300 | Confirms lack of N-H bonds |
2.2.3 Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound (C₇H₁₀N₂O₂), the expected exact mass is 154.0742 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Expected [M+H]⁺: 155.0815
Physical and Chromatographic Analysis
-
Melting Point: A sharp and un-depressed melting point is a strong indicator of high purity. The literature melting point for 1,3-Dimethyluracil, a closely related compound, is 123-124 °C.[1] The measured value should be consistent with established data for this compound.
-
Chromatography (TLC/HPLC): A single spot on a TLC plate developed in multiple solvent systems or a single peak in an HPLC chromatogram confirms the purity of the isolated compound.
X-Ray Crystallography: The Definitive Proof
For an unambiguous, three-dimensional confirmation of the molecular structure, single-crystal X-ray crystallography is the gold standard.[4][5] This technique provides precise atomic coordinates, bond lengths, and bond angles.[6]
Protocol Outline for X-Ray Crystallography:
-
Crystal Growth: High-purity this compound is dissolved in a minimal amount of a suitable solvent. Slow evaporation of the solvent, or vapor diffusion of an anti-solvent, is employed to grow single crystals of sufficient quality.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated while diffraction patterns are recorded on a detector.[4]
-
Structure Solution and Refinement: The collected diffraction data are processed to generate an electron density map of the unit cell, from which the atomic positions are determined and refined to yield the final crystal structure.[7]
The resulting structural data, including bond lengths such as C=O, C-N, and C-C, and the planarity of the pyrimidine ring, provide the ultimate validation of the synthesized molecule's identity.[8]
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. DNA methylation - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yorku.ca [yorku.ca]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the UV Absorption Spectrum of 1,3-Dimethylthymine
Introduction
1,3-Dimethylthymine is a disubstituted pyrimidine derivative that serves as a crucial model compound in photochemistry and nucleic acid research. As an analogue of the DNA base thymine, its defining structural feature is the methylation of the nitrogen atoms at the N1 and N3 positions of the pyrimidine ring. This modification prevents the formation of intermolecular hydrogen bonds and blocks the typical acid-base chemistry seen in thymine, thereby isolating the core chromophore.
The study of the ultraviolet (UV) absorption spectrum of this compound is fundamental to understanding the intrinsic photophysical properties of the thymine moiety. This analysis provides insights into how solar radiation interacts with DNA components, which is critical for research into DNA photodamage, mutagenesis, and the development of photochemotherapeutic agents. For drug development professionals, UV-Vis spectrophotometry represents a rapid, cost-effective, and robust analytical technique for the quantification and quality control of heterocyclic compounds, which form the backbone of countless pharmaceuticals.[1] This guide provides a comprehensive overview of the spectroscopic properties of this compound, a self-validating protocol for its analysis, and the underlying scientific principles that govern its interaction with UV light.
Spectroscopic Properties of this compound
The UV absorption spectrum of this compound is dictated by the electronic transitions within its π-conjugated heterocyclic ring system. Like other pyrimidine bases, its spectrum is primarily characterized by intense π → π* transitions and weaker n → π* transitions. The methylation at the N1 and N3 positions simplifies the spectrum compared to thymine by eliminating tautomeric equilibria, providing a clearer view of the chromophore's behavior.
While extensive databases exist for thymine and its nucleosides, specific high-resolution spectral data for this compound in various solvents is less commonly published. However, studies on closely related compounds and general principles of spectroscopy allow for a precise characterization. The primary absorption band is typically observed in the 260-270 nm region, characteristic of the π → π* transition in the pyrimidine ring. For instance, a study involving the interaction of this compound (DMT) with gold ions reported a shoulder band at 257 nm for the free ligand before interaction.[2] The molar absorptivity (ε), a measure of how strongly the molecule absorbs light at a specific wavelength, is a key parameter for quantitative analysis under the Beer-Lambert Law.[3]
Table 1: Key Spectroscopic Parameters for Pyrimidine Derivatives
| Compound | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent |
|---|---|---|---|
| Thymine | ~265 | ~7,900 | Water (pH 7) |
| 1,3-Dimethyluracil | ~266 | ~8,700 | Water |
| This compound | ~267 (estimated) | ~8,200 (estimated) | Non-polar solvents |
| this compound[2] | 257 (shoulder) | Not specified | Aqueous Solution |
Note: Estimated values for this compound are based on the known effects of alkyl substitution on the parent thymine chromophore. The exact λmax and ε can vary with the solvent environment.
Causality of Experimental Design: Factors Influencing UV Absorption
An accurate and reproducible UV-Vis analysis hinges on understanding and controlling the variables that can influence the spectrum. The choice of experimental conditions is not arbitrary; it is dictated by the physicochemical properties of the analyte and the principles of electronic spectroscopy.
The Role of the Solvent
The solvent is the most critical factor influencing the UV absorption spectrum. Solvents can alter the energy levels of the molecule's electronic orbitals, leading to shifts in the absorption maximum (solvatochromism).
-
Polarity Effects : Polar solvents can interact with the ground and excited states of the analyte to different extents. For π → π* transitions, the excited state is often more polar than the ground state, leading to stabilization by polar solvents and a resulting shift to longer wavelengths (bathochromic or red shift). For n → π* transitions, the ground state is typically stabilized more by hydrogen bonding in polar protic solvents, resulting in a shift to shorter wavelengths (hypsochromic or blue shift).[4]
-
Solvent Cutoff : Every solvent has a "cutoff" wavelength below which it absorbs UV radiation significantly, rendering it unsuitable for measurements in that region.[5] For analyzing pyrimidines around 260 nm, solvents like acetonitrile (cutoff ~190 nm), ethanol (cutoff ~210 nm), and water (cutoff ~190 nm) are excellent choices due to their high transparency.[5][6]
Influence of pH
For thymine and uracil, pH dramatically affects the UV spectrum due to the deprotonation of the N1-H and N3-H protons, which alters the chromophore. However, this compound lacks these acidic protons. This structural feature makes its UV spectrum exceptionally stable across a wide pH range, a key reason it is an excellent model compound for studying the inherent photochemical properties of the thymine ring without the complication of proton transfer dynamics.
A Self-Validating Protocol for Spectrophotometric Analysis
To ensure trustworthiness and scientific integrity, an analytical method must be validated. The following protocol for the quantitative analysis of this compound is designed as a self-validating system, incorporating steps to confirm its performance as per standard guidelines.
Instrumentation & Reagents
-
Instrumentation : A calibrated double-beam UV-Vis spectrophotometer equipped with a pair of 1 cm path length matched quartz cells.
-
Reagents :
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC or Spectroscopic Grade)
-
Methanol (HPLC or Spectroscopic Grade)
-
Deionized water (Type I)
-
-
Solvent System (Diluent) : A 1:1 (v/v) mixture of acetonitrile and methanol is a robust choice for dissolving pyrimidine derivatives.
Experimental Workflow
The logical flow of the experiment, from sample preparation to method validation, is crucial for obtaining reliable results.
Step-by-Step Protocol
-
Preparation of Standard Stock Solution (1000 µg/mL) :
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Quantitatively transfer it into a 25 mL volumetric flask.
-
Add about 15 mL of the diluent (1:1 acetonitrile:methanol) and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then make up the volume to the mark with the diluent. Mix thoroughly.
-
-
Preparation of Working Standard Solutions :
-
From the stock solution, prepare a series of working standards by serial dilution. For example, to create a range of 2-20 µg/mL, pipette appropriate volumes of the stock solution into separate 10 mL volumetric flasks and dilute to volume with the diluent.
-
-
Determination of Absorption Maximum (λmax) :
-
Using a 10 µg/mL working standard solution, scan the absorbance from 400 nm to 200 nm against the diluent as a blank.
-
The wavelength corresponding to the highest absorbance peak is the λmax. This wavelength will be used for all subsequent measurements.
-
-
Generation of a Calibration Curve :
-
Measure the absorbance of each working standard solution (e.g., 2, 5, 10, 15, 20 µg/mL) at the predetermined λmax.
-
Plot a graph of absorbance (Y-axis) versus concentration (X-axis).
-
Protocol Validation
The trustworthiness of the method is established by validating its key performance characteristics.
-
Linearity : The calibration curve should be linear over the tested concentration range. This is confirmed if the correlation coefficient (R²) is ≥ 0.999.
-
Accuracy : Determined by the recovery method. A known amount of stock solution is added to a pre-analyzed sample, and the recovery percentage is calculated. Acceptance criteria are typically 98-102%.
-
Precision :
-
Repeatability (Intra-day precision): The absorbance of one concentration is measured multiple times (n=6) within the same day. The relative standard deviation (RSD) should be less than 2%.
-
Intermediate Precision (Inter-day precision): The experiment is repeated on a different day by a different analyst to assess reproducibility. The RSD should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : These are calculated from the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Applications in Research and Development
The unique properties of this compound make its spectroscopic analysis valuable in several scientific domains:
-
Model for DNA Photodamage : By studying the photochemistry of this compound, researchers can investigate the formation of photoproducts like cyclobutane pyrimidine dimers and (6-4) photoproducts, which are implicated in skin cancer. Because it lacks the N-H protons, it allows for the study of these reactions without the influence of proton-coupled electron transfer, simplifying the mechanistic investigation.
-
Probing Solvent Microenvironments : The sensitivity of the UV spectrum to the solvent environment allows this compound to be used as a probe to characterize the polarity and hydrogen-bonding capability of microenvironments, such as the interior of micelles, liposomes, or polymer matrices.[7]
-
Pharmaceutical Quality Control : As a representative of the N,N-dimethyl pyrimidine scaffold found in some drug candidates, the validated UV-Vis method serves as a template for developing simple, rapid, and reliable quality control assays for bulk drug substances and finished pharmaceutical products.
Conclusion
The UV absorption spectrum of this compound is a powerful tool for both qualitative characterization and quantitative analysis. Its defining feature—the methylation at N1 and N3—provides a stable and well-defined chromophore, making it an ideal model system for fundamental photochemical studies and a straightforward analyte for analytical method development. By understanding the factors that influence its spectrum and employing a rigorously validated protocol, researchers and drug development professionals can leverage UV-Vis spectrophotometry to generate accurate, reliable, and meaningful data.
References
- 1. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molar absorption coefficient - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photodimerization Mechanism of 1,3-Dimethylthymine
This guide provides a comprehensive exploration of the photodimerization mechanism of 1,3-dimethylthymine, a crucial model compound for understanding UV-induced DNA damage. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core photochemical processes, stereochemical outcomes, and the advanced analytical techniques employed to elucidate this fundamental reaction.
Introduction: The Significance of Thymine Photodimerization
Ultraviolet (UV) radiation is a ubiquitous environmental factor that can induce deleterious modifications in biological macromolecules. In DNA, the most prevalent photochemical reaction is the [2+2] cycloaddition between adjacent pyrimidine bases, primarily thymine, leading to the formation of cyclobutane pyrimidine dimers (CPDs). These lesions are a major form of DNA damage, contributing to mutagenesis and carcinogenesis. The study of this compound serves as a simplified yet powerful model to investigate the intricate mechanisms of this photoreaction without the complexities of the DNA backbone. Understanding the photodimerization of this compound provides invaluable insights into the photostability of DNA and informs the development of photoprotective agents and photosensitizing drugs.
The photodimerization of this compound can proceed through two distinct pathways: direct UV excitation and triplet-sensitized reaction. The operative mechanism dictates the stereochemical outcome of the reaction, yielding different isomers of the cyclobutane dimer.
Mechanistic Pathways of this compound Photodimerization
The formation of a cyclobutane ring from two this compound molecules is a pericyclic reaction that is photochemically allowed by the Woodward-Hoffmann rules. The specific pathway, however, is contingent on the method of excitation.
Direct Photodimerization via the Singlet Excited State
Upon direct absorption of UV light, this compound is promoted to an excited singlet state (S1). In concentrated solutions, particularly in stacking solvents like water, this excited monomer can interact with a ground-state monomer to form an excimer. This excimer is a crucial intermediate that can then collapse to form the cyclobutane dimer. It has been suggested that in aqueous solutions, the reaction may proceed exclusively through a singlet excimer state formed from ground-state van der Waals stacked complexes. This pathway is characterized by its ultrafast nature.
Triplet-Sensitized Photodimerization
In the presence of a photosensitizer, the photodimerization can be initiated by lower-energy UVA light, which is not significantly absorbed by thymine itself. This process involves the following key steps:
-
Excitation of the Sensitizer : The photosensitizer (Sens) absorbs a photon and is promoted to its first excited singlet state (¹Sens*).
-
Intersystem Crossing (ISC) : The excited sensitizer undergoes efficient intersystem crossing to its lower-energy but longer-lived triplet state (³Sens*).
-
Triplet-Triplet Energy Transfer (TTET) : The triplet sensitizer collides with a ground-state this compound molecule and transfers its triplet energy, resulting in a ground-state sensitizer and a triplet-state this compound (³DMT*). This energy transfer is only efficient if the triplet energy of the sensitizer is greater than that of the thymine derivative[1].
-
[2+2] Cycloaddition : The triplet this compound then reacts with a ground-state this compound molecule to form the cyclobutane dimer. This reaction proceeds through a stepwise mechanism involving the formation of a biradical intermediate.
Commonly used triplet photosensitizers for this reaction include acetone and benzophenone. The triplet energy of the photosensitizer is a critical parameter for efficient energy transfer[2].
Stereochemistry of this compound Photodimers
The [2+2] cycloaddition of two this compound molecules can result in four possible stereoisomers of the cyclobutane pyrimidine dimer (CPD). These isomers are classified based on the relative orientation of the pyrimidine rings and the stereochemistry at the newly formed chiral centers. The primary isomers are the cis-syn and trans-syn dimers.
| Stereoisomer | Description |
| cis-syn | The two pyrimidine rings are on the same side of the cyclobutane ring, and the substituents on each ring are syn with respect to each other. |
| trans-syn | The two pyrimidine rings are on opposite sides of the cyclobutane ring, and the substituents on each ring are syn with respect to each other. |
| cis-anti | The two pyrimidine rings are on the same side of the cyclobutane ring, and the substituents on each ring are anti with respect to each other. |
| trans-anti | The two pyrimidine rings are on opposite sides of the cyclobutane ring, and the substituents on each ring are anti with respect to each other. |
The distribution of these isomers is highly dependent on the reaction conditions, such as the solvent and the presence of a photosensitizer.
Experimental Protocols and Characterization
A multi-faceted experimental approach is required to fully elucidate the photodimerization mechanism and characterize the resulting products.
Triplet-Sensitized Photodimerization Protocol
This protocol describes a general procedure for the photosensitized dimerization of this compound using acetone as the sensitizer.
Materials:
-
This compound
-
Acetone (spectroscopic grade)
-
Acetonitrile (HPLC grade)
-
UV photoreactor (e.g., Rayonet reactor with 300 nm lamps)
-
Quartz reaction vessel
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Sample Preparation : Prepare a solution of this compound (e.g., 0.1 M) in a mixture of acetonitrile and acetone (e.g., 9:1 v/v). The use of a co-solvent like acetonitrile is common as this compound is highly soluble in it.
-
Deoxygenation : Thoroughly deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes. Oxygen is an efficient quencher of triplet states and must be removed to ensure high reaction efficiency.
-
Irradiation : Place the sealed quartz reaction vessel in the photoreactor and irradiate with UV light (e.g., 300 nm) at a controlled temperature. Monitor the progress of the reaction by periodically taking aliquots and analyzing them by HPLC.
-
Work-up : After the desired conversion is reached, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis : The resulting residue, containing unreacted monomer and various photodimer isomers, can be separated and purified by preparative HPLC. The isolated isomers are then characterized by NMR spectroscopy.
Product Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive technique for the structural elucidation of the photodimer stereoisomers. 1H and 13C NMR, along with 2D techniques like COSY and NOESY, are used to determine the relative stereochemistry of the cyclobutane ring protons and the methyl groups.
The cis-syn and trans-syn isomers can be distinguished by their characteristic NMR spectral patterns. For instance, comparison of the chemical shift data can suggest that the helix structure is perturbed more to the 3'-side of the cis-syn dimer and more to the 5'-side of the trans-syn dimer in a DNA context[3].
Mechanistic Investigation by Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful pump-probe technique used to detect and characterize transient species like excited singlet and triplet states.
Experimental Setup:
A typical nanosecond transient absorption setup consists of a pulsed laser for excitation (the "pump") and a continuous wave lamp as a probe light source. The change in absorbance of the sample is monitored as a function of time after the laser pulse.
Protocol Outline:
-
A solution of this compound and a photosensitizer (if applicable) in a suitable solvent is placed in a cuvette.
-
The sample is excited with a short laser pulse (e.g., from a Nd:YAG laser).
-
The change in the intensity of a probe beam passing through the sample is measured with a fast detector (e.g., a photomultiplier tube) and an oscilloscope.
-
By varying the wavelength of the probe beam, a transient absorption spectrum can be constructed at different time delays after the pump pulse.
This technique allows for the direct observation of the triplet state of this compound and the measurement of its lifetime and reaction kinetics. Femtosecond transient absorption spectroscopy can be used to study the ultrafast dynamics of the singlet excited state.
Influence of Solvent on Photodimerization
The solvent plays a crucial role in the photodimerization of this compound, influencing both the quantum yield and the distribution of stereoisomers. In aqueous solutions, the hydrophobic nature of the thymine rings promotes stacking, which pre-organizes the monomers for dimerization, favoring the cis-syn isomer. In organic solvents, the degree of aggregation is reduced, which can lead to a decrease in the overall quantum yield and a change in the product distribution. The polarity and viscosity of the solvent can also affect the lifetimes of the excited states and the rates of the various photochemical and photophysical processes.
Quantum Yield of Photodimerization
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules reacted divided by the number of photons absorbed. The quantum yield of this compound photodimerization is typically low, indicating that other deactivation pathways, such as internal conversion and intersystem crossing followed by non-reactive decay, are more dominant.
The quantum yield is highly dependent on the experimental conditions:
| Condition | Effect on Quantum Yield |
| Solvent | Generally higher in stacking solvents like water compared to non-polar organic solvents. |
| Concentration | Increases with increasing concentration due to the bimolecular nature of the reaction. |
| Photosensitizer | The presence of an efficient triplet sensitizer can significantly enhance the quantum yield. |
| Oxygen | Decreases the quantum yield due to quenching of the triplet state. |
Conclusion and Future Directions
The photodimerization of this compound is a fundamentally important photochemical reaction with significant implications for understanding DNA damage and repair. The dual mechanistic pathways, proceeding through either singlet or triplet excited states, lead to a rich stereochemical outcome that can be probed by a combination of advanced analytical techniques. While much is known about this process, future research will likely focus on the influence of more complex environments, such as in the presence of other biomolecules or within organized media, to better mimic the cellular milieu. Furthermore, the application of ultrafast spectroscopic techniques will continue to provide deeper insights into the initial photophysical events that govern the reaction pathway. This knowledge is critical for the rational design of novel phototherapeutic agents and effective sunscreens.
References
An In-depth Technical Guide to the Biological Significance of 3-Methylthymine
A Senior Application Scientist's Synthesis of its Role as a Cytotoxic DNA Lesion and the Cellular Response
Authored by Gemini, Senior Application Scientist
Abstract
The integrity of the genome is under perpetual threat from both endogenous and exogenous alkylating agents, which can chemically modify DNA bases, leading to cytotoxic and mutagenic outcomes. Among the spectrum of DNA adducts, 3-methylthymine (3-MeT) represents a significant, albeit less abundant, lesion with profound biological consequences. This technical guide provides a comprehensive analysis of the biological significance of 3-methylthymine, from its chemical origins and impact on DNA replication and transcription to the sophisticated cellular repair mechanisms that have evolved to counteract its deleterious effects. We will delve into the primary repair pathway involving the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases, exploring their mechanism of action and substrate specificity. Furthermore, this guide will present detailed, field-proven experimental protocols for the study of 3-MeT, offering researchers, scientists, and drug development professionals a robust framework for investigating this critical area of DNA damage and repair.
Introduction: The Silent Threat of Alkylation and the Emergence of 3-Methylthymine
DNA alkylation is a fundamental process in molecular toxicology and carcinogenesis. The addition of alkyl groups to DNA bases can occur through exposure to environmental mutagens or as a consequence of normal cellular metabolism. While lesions such as O6-methylguanine are well-known for their direct mutagenic potential, other adducts primarily contribute to cytotoxicity by impeding essential cellular processes. 3-Methylthymine (3-MeT) is a prime example of such a cytotoxic lesion.[1] Formed by the methylation of the N3 position of thymine, 3-MeT disrupts the Watson-Crick base pairing, creating a steric block that stalls DNA and RNA polymerases.[1] This blockage of replication and transcription can trigger cell cycle arrest and, ultimately, apoptosis. Therefore, understanding the cellular mechanisms for recognizing and repairing 3-MeT is paramount for comprehending genome stability and the etiology of diseases linked to DNA damage.
Formation and Chemical Properties of 3-Methylthymine
3-Methylthymine is a minor lesion induced by DNA-methylating agents.[2] The N3 position of thymine is less nucleophilic than other sites on DNA bases, such as the N7 of guanine. Consequently, the formation of 3-MeT is less frequent compared to other methylated adducts. However, its chemical stability and resistance to spontaneous depurination mean that once formed, it can persist in the genome until actively repaired.
Key Chemical Properties of 3-Methylthymine:
| Property | Description | Reference |
| Formation | Methylation at the N3 position of thymine by S-adenosylmethionine (SAM) or exogenous alkylating agents. | [2] |
| Stability | Chemically stable lesion, not prone to spontaneous deglycosylation. | [2] |
| Base Pairing | Disrupts the standard Watson-Crick hydrogen bonding with adenine. | [1] |
| Biological Impact | Acts as a block to DNA and RNA polymerases. | [1] |
The Cellular Response to 3-Methylthymine: A Direct Reversal of Damage
The primary and most efficient mechanism for the repair of 3-methylthymine is direct reversal, a process catalyzed by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[1][2] This elegant repair system directly removes the methyl group, restoring the thymine base without the need for the more complex and potentially error-prone pathways of base excision repair (BER) or nucleotide excision repair (NER).
The AlkB Family of Dioxygenases: Guardians of the Genome
The AlkB family of proteins are highly conserved across species, from bacteria to humans. In E. coli, the AlkB protein is the archetypal member of this family. Humans possess several homologs, with ALKBH2 and ALKBH3 being the most well-characterized in the context of DNA repair.[2] These enzymes exhibit a broad substrate specificity, acting on various N-alkylated bases, including 1-methyladenine, 3-methylcytosine, and, importantly, 3-methylthymine.[2][3]
Mechanism of Oxidative Demethylation
AlkB and its homologs employ an oxidative demethylation mechanism to repair 3-MeT. The process is a sophisticated biochemical reaction that requires molecular oxygen, Fe(II) as a cofactor, and α-ketoglutarate as a co-substrate.
Caption: Oxidative demethylation of 3-methylthymine by AlkB dioxygenases.
The reaction proceeds as follows:
-
The AlkB enzyme, with Fe(II) and α-ketoglutarate bound in its active site, recognizes and binds to the 3-MeT lesion in DNA.
-
Molecular oxygen is activated, leading to the oxidative decarboxylation of α-ketoglutarate to succinate and CO2.
-
This process generates a highly reactive ferryl intermediate which then hydroxylates the aberrant methyl group on the 3-MeT adduct.
-
The resulting hydroxymethylthymine intermediate is unstable and spontaneously decomposes, releasing formaldehyde and restoring the original thymine base.[1]
Substrate Specificity of Human AlkB Homologs
While both ALKBH2 and ALKBH3 can repair 3-methylthymine, they exhibit different substrate preferences. ALKBH2 preferentially acts on double-stranded DNA, suggesting a primary role in repairing lesions within the context of the genome.[2] In contrast, ALKBH3 shows a preference for single-stranded DNA and RNA, indicating a potential role in repairing lesions in actively transcribed regions or in RNA molecules themselves.[2] The repair of 3-methylthymine by these enzymes is generally less efficient compared to their activity on other substrates like 1-methyladenine and 3-methylcytosine, especially at physiological pH.[2] This suggests that while a repair mechanism exists, 3-methylthymine may persist longer in the cell than other N-alkylated lesions.[2]
Biological Consequences of Unrepaired 3-Methylthymine
The persistence of 3-methylthymine in the genome can have severe consequences for cellular function.
Caption: The cascade of cellular events triggered by an unrepaired 3-methylthymine lesion.
-
Replication Fork Stalling: The presence of 3-MeT in the template strand presents a formidable obstacle for DNA polymerases, leading to the stalling of replication forks. This can result in the collapse of the replication fork and the formation of DNA double-strand breaks, which are highly toxic lesions.
-
Transcription Blockage: Similarly, RNA polymerases are blocked by 3-MeT, inhibiting the transcription of genes. This can lead to a deficiency in essential proteins and disrupt normal cellular functions.
-
Cell Cycle Arrest and Apoptosis: The cellular DNA damage response (DDR) pathways recognize stalled replication forks and transcription complexes. This recognition activates signaling cascades that lead to cell cycle arrest, providing time for repair. If the damage is too extensive or cannot be repaired, the cell may be directed to undergo programmed cell death (apoptosis) to prevent the propagation of damaged genetic material.
Experimental Protocols for the Study of 3-Methylthymine
The investigation of 3-methylthymine requires robust and sensitive experimental methodologies. This section provides an overview of key protocols for the detection and characterization of 3-MeT and its repair.
In Vitro Demethylation Assay
This assay is fundamental for characterizing the activity of purified repair enzymes, such as AlkB homologs, on 3-MeT containing DNA substrates.
Caption: A typical experimental workflow for an in vitro demethylation assay.
Step-by-Step Methodology:
-
Substrate Preparation: Synthesize an oligonucleotide containing a single, site-specific 3-methylthymine lesion. This is typically achieved through solid-phase phosphoramidite chemistry using a modified 3-methylthymidine phosphoramidite.
-
Substrate Annealing: For assays with double-stranded DNA, anneal the 3-MeT-containing oligonucleotide to its complementary strand.
-
Repair Reaction: Set up the repair reaction in a suitable buffer containing the purified AlkB homolog, Fe(II) sulfate, α-ketoglutarate, and ascorbate (to maintain Fe(II) in its reduced state). The reaction should be initiated by the addition of the enzyme and incubated at the optimal temperature for the enzyme's activity.
-
Product Analysis: The extent of repair can be quantified using several methods:
-
High-Performance Liquid Chromatography (HPLC): Separate the repaired and unrepaired oligonucleotides based on their different retention times.
-
Mass Spectrometry: Directly measure the mass difference between the methylated and demethylated oligonucleotides.
-
Primer Extension Assay: Anneal a radiolabeled primer to the template strand downstream of the lesion. In the presence of a DNA polymerase and dNTPs, the primer will be extended to the point of the lesion. If the lesion is repaired, the polymerase will read through, generating a full-length product. The ratio of the stalled to the full-length product provides a measure of repair efficiency.[1]
-
Detection of 3-Methylthymine in Genomic DNA
Detecting low levels of 3-MeT in genomic DNA is challenging but can be achieved with highly sensitive analytical techniques.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from cells or tissues of interest.
-
DNA Hydrolysis: Digest the genomic DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
LC-MS/MS Analysis: Separate the nucleosides by reverse-phase HPLC and detect and quantify 3-methylthymidine using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring the specific transition of the parent ion (3-methylthymidine) to a characteristic daughter ion.
-
Quantification: Use a stable isotope-labeled internal standard of 3-methylthymidine to accurately quantify the amount of the lesion in the genomic DNA.
Conclusion and Future Perspectives
3-Methylthymine, while a minor product of DNA alkylation, poses a significant threat to genomic integrity due to its cytotoxic nature. The discovery and characterization of the AlkB family of dioxygenases have provided profound insights into the direct reversal pathway for repairing this lesion. This guide has synthesized the current understanding of the biological significance of 3-methylthymine, from its formation and cytotoxic effects to the intricate enzymatic machinery that safeguards the genome from its deleterious consequences.
Future research in this field will likely focus on:
-
Elucidating the interplay between AlkB-mediated repair and other DNA repair pathways in the cellular response to 3-MeT.
-
Investigating the role of 3-methylthymine in specific disease states, particularly in cancers with deficiencies in DNA repair.
-
Developing novel therapeutic strategies that either enhance the repair of 3-MeT to protect normal tissues or exploit its cytotoxic effects to selectively kill cancer cells.
The continued exploration of the biological significance of 3-methylthymine will undoubtedly deepen our understanding of the fundamental principles of genome stability and open new avenues for therapeutic intervention.
References
An In-Depth Technical Guide to the Role of 1,3-Dimethylthymine in DNA Photolesion Studies
Introduction: The Need for a Simplified Model in a Complex System
The interaction of ultraviolet (UV) radiation with DNA is a fundamental process with profound biological consequences, leading to mutagenic and carcinogenic photolesions.[1] The primary targets of this radiation are the DNA bases, particularly adjacent pyrimidine bases, which can undergo photochemical reactions to form lesions such as cyclobutane pyrimidine dimers (CPDs) and pyrimidine(6-4)pyrimidone photoproducts (6-4PPs).[2][3] These lesions distort the DNA helix, impeding the machinery of replication and transcription and, if left unrepaired, can lead to mutations that initiate carcinogenesis.[1][4]
Studying these photochemical events directly within the complex milieu of a DNA strand is challenging. The sugar-phosphate backbone and the N-glycosidic bond introduce competing photochemical and hydrolytic pathways that can obscure the primary reactions of the nucleobases. To dissect the fundamental mechanisms of pyrimidine photodimerization, a simplified and robust model system is indispensable.
This is the critical role of 1,3-dimethylthymine (DMT) . By methylating the N1 and N3 positions of the thymine ring, DMT effectively isolates the core pyrimidine chromophore. The N1 methylation prevents N-glycosidic bond cleavage, a common complication when studying thymidine, while N3 methylation blocks the enolization chemistry. This elegant simplification allows researchers to investigate the intrinsic photochemistry of the thymine base with high precision, providing foundational insights that can then be applied to more complex oligonucleotides and genomic DNA. This guide provides a comprehensive overview of the application of this compound in DNA photolesion research, from fundamental photochemical principles to detailed experimental protocols.
The Photochemical Landscape of this compound
The photochemical behavior of DMT, like thymine in DNA, is governed by the excited states populated upon UV absorption. The formation of the primary photoproduct, the cyclobutane dimer, can proceed through two major pathways: direct excitation and triplet sensitization.
Direct Excitation: An Ultrafast Pathway
Upon absorption of a UV photon (typically in the UVC or UVB range), DMT is promoted to an excited singlet state (S¹). From this state, the molecule faces a critical choice. The overwhelming majority of excited molecules decay non-radiatively back to the ground state via internal conversion within picoseconds.[5] However, if two DMT molecules are in a favorable stacked conformation at the moment of excitation, they can undergo a [2+2] photocycloaddition to form a cyclobutane pyrimidine dimer (CPD).[5][6] This reaction is incredibly fast, occurring on a picosecond timescale, suggesting it is an essentially barrierless process for pre-oriented molecules.[5] The low quantum yield of this reaction reflects the fact that only a small fraction of molecules possess the required reactive geometry at any given instant.[7]
Triplet-Sensitized Dimerization: An Alternative Route
An alternative pathway to dimer formation involves the triplet excited state (T¹). While direct intersystem crossing from the S¹ to the T¹ state occurs in thymine, it is often inefficient in DNA.[5] A more controlled and efficient way to populate the triplet state is through photosensitization.[8] In this process, a sensitizer molecule with a higher triplet energy, such as acetophenone or benzophenone, is added to the system.[9] The sensitizer absorbs light at a wavelength where DMT does not absorb significantly (>300 nm), undergoes efficient intersystem crossing to its triplet state, and then transfers this triplet energy to a nearby DMT molecule.[8] This triplet-state DMT can then react with a ground-state DMT molecule to form the CPD. This technique is invaluable as it allows for the specific study of triplet-state chemistry, which can lead to different photoproduct distributions and stereoisomers compared to direct excitation.
Caption: Photochemical pathways for this compound (DMT) dimerization.
Methodologies for Studying this compound Photolesions
A robust experimental workflow is crucial for obtaining reproducible and meaningful data. The following protocols outline a standard approach for investigating DMT photochemistry, from sample preparation to product analysis.
Experimental Workflow Overview
The overall process involves preparing a solution of DMT (with or without a sensitizer), irradiating it with a controlled light source, and then analyzing the resulting mixture to separate, identify, and quantify the photoproducts.
Caption: General experimental workflow for DMT photolesion studies.
Protocol 1: Photosensitized Dimerization and HPLC Analysis
This protocol details a typical experiment using acetophenone as a triplet sensitizer.
Objective: To generate and quantify DMT cyclobutane dimers via triplet sensitization and analyze the reaction mixture using HPLC.
Materials:
-
This compound (DMT)
-
Acetophenone (freshly distilled)
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Photoreactor equipped with a medium-pressure mercury lamp and Pyrex filter (to block light < 300 nm)
-
Quartz reaction vessel
-
HPLC system with a C18 reverse-phase column and a UV detector
Methodology:
-
Sample Preparation (Self-Validation by Design):
-
Prepare a 10 mM stock solution of DMT in acetonitrile.
-
Prepare a 100 mM stock solution of acetophenone in acetonitrile.
-
In a quartz reaction vessel, combine the DMT stock and acetophenone stock to achieve final concentrations of 1 mM DMT and 10 mM acetophenone. The 10-fold excess of acetophenone ensures it absorbs virtually all the incident light, validating that any observed reaction is due to sensitization.[8]
-
Prepare a "control" sample containing only 1 mM DMT. This sample, when irradiated, will show the extent of any direct photolysis caused by imperfect light filtering.
-
Bring the total volume to 10 mL with acetonitrile.
-
Seal the vessel with a septum and degas the solution for 20 minutes by bubbling with argon or nitrogen. Causality: This step is critical because dissolved oxygen is an efficient quencher of triplet states and would significantly reduce the dimerization yield.
-
-
Irradiation:
-
Place the reaction vessel in the photoreactor. If temperature control is available, maintain it at 25°C.
-
Turn on the mercury lamp. The Pyrex filter ensures that only wavelengths > 300 nm reach the sample, exciting the acetophenone but not the DMT.
-
Irradiate the sample for a predetermined time (e.g., 60 minutes). Time-course experiments can be run by taking aliquots at different intervals.
-
Simultaneously, irradiate the "control" sample under identical conditions.
-
-
HPLC Analysis:
-
System Setup:
-
Column: C18 reverse-phase, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: Isocratic elution with 30% acetonitrile / 70% water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 265 nm (the λmax of DMT).
-
-
Analysis:
-
Inject a small volume (e.g., 20 µL) of an unirradiated DMT/acetophenone solution to determine the retention times of the starting materials.
-
Inject the irradiated sample. Unreacted DMT will appear as a major peak. Photoproducts, being more polar or having different shapes, will typically elute at different retention times. The CPDs of DMT are expected to elute earlier than DMT itself.
-
Inject the irradiated "control" sample to confirm that minimal product formation occurred without the sensitizer.
-
-
-
Quantification:
-
The consumption of DMT can be quantified by the decrease in its peak area relative to an internal standard or by using a calibration curve.
-
The yield of photoproducts can be estimated from their peak areas, although accurate quantification requires isolation and determination of their molar extinction coefficients.
-
Protocol 2: Spectroscopic Identification of Photoproducts
Objective: To confirm the identity of the photoproducts isolated from the HPLC analysis.
Methodology:
-
Isolation:
-
Perform a semi-preparative HPLC run of the irradiated mixture under the conditions described above.
-
Collect the fractions corresponding to the new photoproduct peaks.
-
Evaporate the solvent to obtain the isolated products.
-
-
UV-Vis Spectroscopy:
-
Dissolve the isolated product in a suitable solvent (e.g., acetonitrile or water).
-
Record the UV-Vis absorption spectrum.
-
Expected Result: The characteristic absorption peak of the thymine chromophore around 265 nm will be absent in the CPD spectrum. This is a definitive indication that the C5=C6 double bond, which is the primary chromophore, has been saturated to form the cyclobutane ring.[10]
-
-
¹H NMR Spectroscopy:
-
Dissolve the product in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Record the ¹H NMR spectrum.
-
Expected Result: The signal for the C6-H proton of DMT (typically a singlet around 7.5 ppm) will be absent. New signals in the aliphatic region (around 3-4 ppm) will appear, corresponding to the protons on the newly formed cyclobutane ring. The integration and splitting patterns of these new peaks can help determine the stereochemistry of the dimer (e.g., cis-syn, trans-syn).
-
-
Mass Spectrometry:
-
Analyze the isolated product using ESI-MS or another soft ionization technique.
-
Expected Result: The mass spectrum should show a parent ion with a mass-to-charge ratio (m/z) corresponding to two DMT molecules (M.W. of DMT = 154.17 g/mol ; M.W. of dimer = 308.34 g/mol ).
-
Quantitative Analysis and Data Interpretation
A key advantage of using a simplified model like DMT is the ability to obtain precise quantitative data, such as photochemical quantum yields.
Quantum Yield (Φ): The quantum yield of product formation is the ratio of the number of product molecules formed to the number of photons absorbed by the system.
| Parameter | Description | Typical Value/Observation | Reference |
| λmax (DMT) | Wavelength of maximum UV absorbance. | ~265 nm in water | [10] |
| ε (DMT) | Molar extinction coefficient at λmax. | ~8,000 - 10,000 M⁻¹cm⁻¹ | General knowledge |
| Φ(CPD) - Direct | Quantum yield of CPD formation via direct excitation. | Low, highly dependent on conformation and solvent. | [7] |
| Φ(CPD) - Sensitized | Quantum yield of CPD formation via triplet sensitization. | Can be significantly higher than direct excitation. | [11] |
| Φ(ISC) - Thymine | Quantum yield of intersystem crossing (S¹ → T¹). | ≤ 0.02 | [5] |
Table 1: Selected Photophysical and Photochemical Data for Thymine/DMT.
The quantum yield provides a direct measure of the efficiency of a photochemical process. In DMT studies, comparing the quantum yield under direct vs. sensitized irradiation helps elucidate the relative contributions of the singlet and triplet pathways. For example, a much higher yield under sensitized conditions strongly implies that the triplet state is a more efficient precursor to dimerization.[11] Furthermore, studying how the quantum yield changes with solvent polarity can provide insights into the nature of the excited state (e.g., charge-transfer character).[7]
Broader Implications: From a Simple Model to Complex DNA
While this compound is an invaluable tool, it is crucial to understand its limitations and how the insights it provides can be extrapolated to the biological reality of DNA. DMT in solution lacks the structural constraints of the DNA double helix. In DNA, the relative orientation of adjacent thymine bases is dictated by the sugar-phosphate backbone, base stacking interactions, and local helix conformation.[5]
Studies on DMT reveal the intrinsic photoreactivity of the thymine base. By comparing these results with studies on single-stranded and double-stranded oligonucleotides, we can deconvolve the factors contributing to photolesion formation:
-
Conformational Effects: The ultrafast nature of dimerization suggests that only bases already in a reactive conformation at the instant of light absorption will form a product.[5] DMT studies help define the geometric parameters (distance and torsion angles between C5=C6 bonds) of this "reactive conformation."[7]
-
Backbone Constraints: The DNA backbone restricts the possible orientations of adjacent bases, which explains why the cis-syn CPD is the overwhelmingly major photoproduct in duplex DNA, while other isomers can be formed with DMT in solution.[12]
-
Sequence Context: By comparing the photochemistry of DMT with that of thymine in different sequence contexts (e.g., AT vs. TT vs. GT), the role of neighboring bases in quenching or facilitating the photoreaction can be determined.
References
- 1. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 2. UVA-induced cyclobutane pyrimidine dimers form predominantly at thymine–thymine dipyrimidines and correlate with the mutation spectrum in rodent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of cyclobutane pyrimidine dimers at dipyrimidines containing 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic accumulation of cyclobutane pyrimidine dimers and its response to changes in DNA conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymine Dimerization in DNA is an Ultrafast Photoreaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Predicting Thymine Dimerization Yields from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Triplet sensitization of DNA. [Effects of acetone, acetophenone, and benzophenone on thymine dimer sensitization] (Conference) | OSTI.GOV [osti.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. glenresearch.com [glenresearch.com]
discovery and history of 1,3-Dimethylthymine
An In-depth Technical Guide to the Discovery and History of 1,3-Dimethylthymine
Introduction
This compound, systematically known as 1,3,5-trimethyluracil, is a methylated pyrimidine derivative. As a structural analog of the DNA nucleobase thymine, it has been a valuable tool in various fields of chemical and biological research. Its N1 and N3 positions are methylated, which prevents the formation of N-glycosidic bonds with a sugar moiety, and it also lacks the hydrogen-bonding capabilities at these positions, which are crucial for the Watson-Crick base pairing in the DNA double helix. These structural modifications make this compound an ideal model compound for studying the intrinsic properties of the thymine ring, particularly in the context of photochemistry and stacking interactions, without the complexities introduced by the sugar-phosphate backbone of DNA.
This guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound, tailored for researchers, scientists, and drug development professionals.
Historical Context: The Dawn of Pyrimidine Methylation
The story of this compound is intrinsically linked to the broader history of research into methylated pyrimidines and the discovery of DNA methylation. The early 20th century saw significant advancements in the understanding of nucleic acids. While pyrimidine and its derivatives were known from the late 19th century, the biological significance of methylated forms started to emerge much later.
The discovery of 5-methylcytosine in tuberculinic acid in 1925 was a landmark event that hinted at the chemical modification of nucleic acids in living organisms.[1] This discovery paved the way for further investigations into the roles of methylated bases in DNA. In the mid-20th century, the focus was largely on understanding the structure and function of the primary DNA bases. However, with the elucidation of the DNA double helix, interest in modified nucleobases grew, as they were postulated to have regulatory functions.[2]
The synthesis of various methylated pyrimidines, including this compound, was driven by the need for authentic standards for analytical studies and as model compounds to investigate the fundamental chemical and physical properties of the pyrimidine ring. These synthetic compounds were crucial for spectroscopic and photochemical studies, allowing researchers to dissect the behavior of the pyrimidine ring without the confounding variables of the DNA polymer.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N,N'-dimethylation of thymine (5-methyluracil). The following protocol is a representative method for this synthesis, explaining the rationale behind the choice of reagents and conditions.
Experimental Protocol: N,N'-Dimethylation of Thymine
This protocol details a standard laboratory procedure for the synthesis of this compound from thymine using dimethyl sulfate as the methylating agent.
Materials:
-
Thymine (5-methyluracil)
-
Dimethyl sulfate (DMS)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine thymine (1.0 eq), and anhydrous potassium carbonate (2.5 eq). Add anhydrous DMF to the flask to create a stirrable suspension.
-
Addition of Methylating Agent: While stirring the suspension at room temperature, slowly add dimethyl sulfate (2.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x volumes).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to obtain pure this compound.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a mild base used to deprotonate the nitrogen atoms of the thymine ring, making them nucleophilic and reactive towards the methylating agent. An excess is used to ensure complete deprotonation.
-
Solvent (DMF): N,N-dimethylformamide is a polar aprotic solvent that is excellent for SN2 reactions like this methylation. It solubilizes the reactants and facilitates the reaction without interfering with the nucleophile or electrophile.
-
Methylating Agent (DMS): Dimethyl sulfate is a potent and efficient methylating agent. An excess is used to ensure complete dimethylation at both N1 and N3 positions.
-
Aqueous Workup: The aqueous workup is essential to remove the DMF, excess base, and any inorganic byproducts. The sodium bicarbonate wash neutralizes any remaining acidic species.
Synthetic Pathway Diagram
Caption: Synthesis of this compound from Thymine.
Physicochemical Properties of this compound
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 108-110 °C |
| Solubility | Soluble in water and most organic solvents |
Biological Activities and Applications
This compound has been instrumental as a model compound in several areas of research, primarily due to its structural similarity to thymine but with blocked hydrogen bonding sites.
Photodimerization Studies
One of the most significant applications of this compound is in the study of the photodimerization of pyrimidine bases. Ultraviolet (UV) radiation can induce the formation of cyclobutane pyrimidine dimers (CPDs) between adjacent thymine bases in DNA, which is a major form of DNA damage. This compound, being soluble in various solvents, serves as an excellent model to study the mechanism of this photodimerization reaction in solution. These studies have provided valuable insights into the roles of singlet and triplet excited states and the formation of excimers in the dimerization process.[3][4] The crystal structure of photodimers of this compound has also been elucidated, providing a structural basis for understanding the stereochemistry of the photodimerization reaction.[3][4]
Other Research Applications
While the primary application of this compound has been in photochemistry, its use as a model compound extends to other areas of biophysical chemistry, such as studying base stacking interactions in the absence of hydrogen bonding. Its well-defined structure and properties also make it a useful standard in analytical techniques like NMR and mass spectrometry for the identification of methylated pyrimidines.
Conclusion
This compound, a simple methylated derivative of thymine, has played a disproportionately large role in advancing our understanding of the fundamental properties of pyrimidine bases. From its synthesis, rooted in the historical context of DNA methylation research, to its application as a model compound in photochemistry, it continues to be a valuable tool for researchers. The detailed study of molecules like this compound underscores the importance of fundamental chemical research in unraveling complex biological processes. As new analytical techniques and computational methods emerge, it is likely that this seemingly simple molecule will continue to provide valuable insights into the intricate world of nucleic acid chemistry and biology.
References
theoretical studies of 1,3-Dimethylthymine electronic structure
An In-Depth Technical Guide to the Theoretical Studies of 1,3-Dimethylthymine's Electronic Structure
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a derivative of the DNA nucleobase thymine, serves as a crucial model system for investigating the intrinsic electronic properties and photophysical pathways of the pyrimidine ring. By blocking the N1 and N3 positions involved in hydrogen bonding and tautomerism, this molecule allows for a focused theoretical examination of its electronic structure, which is fundamental to understanding DNA photostability and the mechanisms of UV-induced damage. This guide provides a comprehensive overview of the theoretical methodologies employed to study this compound, synthesizes key findings regarding its ground and excited state properties, and offers detailed protocols for computational analysis.
Introduction: The Significance of this compound as a Model System
The interaction of ultraviolet (UV) radiation with DNA can induce mutagenic photoproducts, a primary cause of skin cancer. The nucleobases, particularly the pyrimidines thymine and cytosine, are the principal chromophores responsible for absorbing this radiation. Nature has endowed these molecules with highly efficient, ultrafast non-radiative decay channels that dissipate the absorbed energy as heat, returning the molecule to the ground state in picoseconds or less. This inherent photostability is critical for genetic integrity.
Theoretical chemistry provides an indispensable toolkit for mapping the complex potential energy surfaces and identifying the deactivation pathways that govern this photostability. However, the native environment of DNA is complex. To deconstruct this complexity, researchers often turn to simplified model systems. This compound is an exemplary model because methylation at the N1 and N3 positions prevents the keto-enol tautomerism common in thymine, thereby isolating the electronic behavior of the core pyrimidine ring.[1][2] This simplification allows for a more direct investigation of the electronic transitions and excited-state dynamics that are fundamental to the photophysics of thymine itself.
This guide delves into the theoretical approaches used to elucidate the electronic structure of this compound, providing both the conceptual framework and practical insights for researchers in computational chemistry, biochemistry, and drug development.
A Guide to Theoretical Methodologies
The accurate theoretical description of a molecule's electronic structure requires a careful selection of computational methods and basis sets. The choice is always a balance between desired accuracy and computational cost. The study of this compound and related pyrimidine systems leverages a hierarchy of methods.
Foundational Ab Initio Methods
-
Hartree-Fock (HF) Theory : This is the starting point for many electronic structure calculations.[3][4] It approximates the many-electron wavefunction as a single Slater determinant and treats electron-electron repulsion in an averaged, mean-field manner.[5][6] While computationally efficient, HF theory systematically neglects the instantaneous correlation between the motions of electrons, which is a significant limitation for quantitative predictions.[7]
-
Post-Hartree-Fock Methods : To reclaim the missing electron correlation energy, more sophisticated methods have been developed. These include:
-
Møller-Plesset Perturbation Theory (MP2) : This method adds dynamic electron correlation as a perturbation to the HF solution. It offers a significant improvement in accuracy for ground-state geometries and energies.[7][8]
-
Multireference Methods (CASSCF, CASPT2, MR-CISD) : For studying photochemical reactions and excited states, especially near conical intersections where multiple electronic states are close in energy, single-reference methods like HF and MP2 often fail. Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and its perturbative correction (CASPT2), are essential.[9][10] They provide a robust framework for describing the complex electronic landscape during photochemical deactivation.[9]
-
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) has become the most widely used method for electronic structure calculations due to its excellent balance of accuracy and computational cost.[11][12] Instead of the complex many-electron wavefunction, DFT uses the much simpler electron density as its fundamental variable.
-
Functionals : The accuracy of DFT depends on the chosen exchange-correlation functional. Popular choices for organic molecules include:
-
B3LYP : A hybrid functional that mixes exact HF exchange with DFT exchange and correlation. It is a versatile and widely used functional for geometries and vibrational frequencies.[8][13]
-
M06-2X : Another hybrid functional that often provides better results for non-covalent interactions and thermochemistry.[11]
-
-
Dispersion Corrections : Standard DFT functionals often fail to describe long-range van der Waals interactions (dispersion forces). Empirical corrections, such as Grimme's DFT-D3, are crucial for accurate results, especially in condensed phases or for intermolecular interactions.[14]
-
Time-Dependent DFT (TD-DFT) : This extension of DFT is the standard method for calculating vertical excitation energies and simulating UV-Vis absorption spectra.[15][16][17] It provides valuable insights into the nature of electronic transitions (e.g., π→π* or n→π*).[15]
The relationship between these core theoretical methods is illustrated below.
Caption: Hierarchy of computational chemistry methods.
Key Findings on the Electronic Structure of this compound
Theoretical studies, primarily using DFT and TD-DFT, have provided a detailed picture of the electronic properties of this compound and the closely related 1,3-dimethyluracil.
Ground-State Properties
-
Molecular Geometry and Tautomeric Stability : Calculations consistently show that the diketo tautomer of this compound is the most stable form, possessing a nearly planar pyrimidine ring.[1][8] Vibrational frequency calculations confirm that this planar structure corresponds to a true energy minimum on the potential energy surface.[8][18]
-
Frontier Molecular Orbitals (FMOs) : The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity and its lowest-energy electronic transitions.[19][20] For this compound, the HOMO is typically a π-orbital distributed over the pyrimidine ring, while the LUMO is a π*-antibonding orbital. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter related to the molecule's chemical stability and the energy of its first electronic excitation.
| Parameter | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | ELUMO - EHOMO | Indicates chemical reactivity and the energy required for electronic excitation. A larger gap implies higher stability.[19][21] |
Table 1: Key Frontier Molecular Orbital Parameters.
Excited-State Properties and Photophysics
The photophysics of this compound is dominated by two low-lying excited states:
-
S₁ (n→π) State : This is the lowest energy singlet excited state, resulting from the promotion of an electron from a non-bonding lone-pair orbital on an oxygen atom to a π anti-bonding orbital. This state is typically "dark," meaning the transition from the ground state has a very low probability (low oscillator strength).
-
S₂ (π→π) State : This state arises from the excitation of an electron from a π bonding orbital to a π anti-bonding orbital. This transition is "bright," meaning it strongly absorbs UV light and is responsible for the main absorption band observed in the experimental spectrum.[15]
The deactivation mechanism after UV absorption follows a well-established pathway for pyrimidines:
-
Initial Excitation : The molecule absorbs a UV photon, promoting it to the bright S₂ (π→π*) state.
-
Ultrafast Internal Conversion : The molecule undergoes an extremely rapid, non-radiative transition from the S₂ state to the lower-lying S₁ (n→π*) state. This process often occurs through a conical intersection, a point where the potential energy surfaces of the two states touch.[9][13][22]
-
Decay from S₁ : The molecule then decays from the S₁ state back to the ground state (S₀), again often via a conical intersection. The methylation in this compound can influence the lifetime of this S₁ state compared to unsubstituted thymine.[23]
Caption: Simplified photophysical pathways for this compound.
Experimental Protocol: Simulating the UV-Vis Spectrum
This section provides a step-by-step protocol for a standard computational workflow to obtain the optimized geometry and simulate the UV-Vis spectrum of this compound using the Gaussian software package.
Workflow Overview
Caption: Computational workflow for UV-Vis spectrum simulation.
Protocol: Geometry Optimization and UV-Vis Spectrum Simulation
-
Step 1: Build the Initial Structure
-
Using a molecular builder like GaussView, construct the this compound molecule.
-
Perform a preliminary structure clean-up using the built-in mechanics tools to ensure reasonable bond lengths and angles.
-
Save the structure as a Gaussian input file (e.g., 13dmt.gjf).
-
-
Step 2: Perform Ground-State Geometry Optimization
-
Edit the input file. The header of the file should specify the calculation method, basis set, and task. For a DFT optimization in a solvent, the route section would look like this:
-
Causality:
-
B3LYP/6-311++G(d,p): This level of theory provides a robust description of the geometry for organic molecules.[24] The larger basis set with diffuse (++) and polarization (d,p) functions is important for accurately describing the electron density, especially lone pairs and π-systems.
-
Opt: This keyword requests a geometry optimization to find the lowest energy structure.
-
Freq: This keyword requests a frequency calculation to be performed on the optimized geometry. This is crucial to verify that the structure is a true minimum (no imaginary frequencies).[24]
-
SCRF=(PCM,Solvent=Water): This includes the effect of an aqueous solvent using the Polarizable Continuum Model (PCM), which is essential for comparing with experimental solution-phase spectra.[16][17]
-
-
-
Step 3: Run the Calculation and Verify the Minimum
-
Submit the input file to Gaussian.
-
Upon completion, open the output log file. Confirm that the optimization converged successfully.
-
Check the frequency section. All calculated frequencies should be positive real numbers. The presence of an imaginary frequency indicates a saddle point, and the initial structure needs to be modified.
-
-
Step 4: Calculate Excited States with TD-DFT
-
Create a new input file using the optimized coordinates from the previous step.
-
The route section should be modified for a TD-DFT calculation:
-
Causality:
-
TD(NStates=10): This keyword invokes the TD-DFT method and requests the calculation of the first 10 singlet excited states. This is usually sufficient to cover the near-UV region.
-
The same functional, basis set, and solvent model are used for consistency with the geometry optimization.
-
-
-
Step 5: Analyze the Results and Simulate the Spectrum
-
Run the TD-DFT calculation.
-
In the output file, locate the section "Excited State" for each calculated state. This will list the excitation energy (in eV), wavelength (in nm), and oscillator strength (f).
-
The oscillator strength indicates the intensity of the transition. Transitions with f > 0.01 are generally considered "bright" and will appear in the UV-Vis spectrum.
-
Use software like GaussView or other analysis programs to broaden the calculated vertical transitions into a simulated spectrum using a Gaussian function, which can then be directly compared to experimental data.[16]
-
| State | Excitation Energy (eV) | Wavelength (λ, nm) | Oscillator Strength (f) | Major Contribution |
| 1 | Value from output | Value from output | ~0.000 | HOMO-1 -> LUMO (n→π) |
| 2 | Value from output | Value from output | > 0.1 | HOMO -> LUMO (π→π) |
| ... | ... | ... | ... | ... |
Table 2: Example of TD-DFT Output for Analysis.
Conclusion and Future Outlook
Theoretical studies have firmly established this compound as an invaluable model for understanding the fundamental electronic structure and photochemistry of thymine. Computational methods, particularly DFT and TD-DFT, provide a robust framework for characterizing its ground-state properties, simulating its electronic spectra, and mapping the critical deactivation pathways that underpin its photostability. The consensus from these studies is that after absorption of UV radiation to a bright π→π* state, the molecule undergoes ultrafast internal conversion through a dark n→π* state before returning to the ground state, efficiently dissipating harmful excess energy.
Future research will likely focus on applying even more accurate and computationally demanding methods to refine our understanding of the complex potential energy surfaces and the dynamics of wavepacket motion through conical intersections. Furthermore, extending these high-level theoretical treatments to larger systems, such as thymine dimers or thymine embedded within DNA strands with explicit solvent, will be crucial for bridging the gap between isolated model systems and the biological reality of DNA photodamage and repair.
References
- 1. researchgate.net [researchgate.net]
- 2. Ru-Controlled Thymine Tautomerization Frozen by a k1(O)-, k2(N,O)-Metallacycle: An Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 4. projekter.aau.dk [projekter.aau.dk]
- 5. m.youtube.com [m.youtube.com]
- 6. insilicosci.com [insilicosci.com]
- 7. comp.chem.umn.edu [comp.chem.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Photophysics and deactivation pathways of thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The DFT and in-silico analysis of 2,2′-((1e,1′e)-((3,3′-dimethyl-[1,1′-biphenyl]−4,4′ diyl)bis(azanylylidene))bis(metha… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Predicting the UV–vis spectra of oxazine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 8.5 Molecular Orbital Theory | Chemistry [courses.lumenlearning.com]
- 21. DFT, hirshfeld and molecular docking studies of a hybrid compound - 2,4-Diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate as a promising anti -breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. segarra-marti.com [segarra-marti.com]
- 24. Electronic Structure and Excited-State Dynamics of DNA-Templated Monomers and Aggregates of Asymmetric Polymethine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3-Dimethylthymine
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 1,3-Dimethylthymine
This compound, a derivative of the pyrimidine nucleobase thymine, serves as a crucial tool in various fields of biochemical and pharmaceutical research. Its primary utility lies in its nature as a "blocked" analogue of thymine. By methylating the nitrogen atoms at positions 1 and 3, the hydrogen bonding capabilities of the thymine ring are altered. This modification prevents its incorporation into DNA by polymerases and its participation in the canonical Watson-Crick base pairing with adenine. Consequently, this compound is an invaluable compound for studying DNA-protein interactions, DNA repair mechanisms, and as a reference standard in metabolic and genotoxicity studies. In drug development, it can be used as a scaffold for the synthesis of novel therapeutic agents, including antiviral and anticancer drugs.
Principle of the Reaction: N-Alkylation of a Pyrimidine Ring
The synthesis of this compound from thymine is a classic example of an N-alkylation reaction.[1] In this process, the acidic protons on the nitrogen atoms of the pyrimidine ring (N1 and N3) are sequentially replaced by methyl groups. The reaction is typically carried out in the presence of a base, which deprotonates the nitrogen atoms, making them more nucleophilic. A methylating agent, such as dimethyl sulfate or methyl iodide, then provides the methyl group, which is electrophilic and readily attacked by the anionic nitrogen. The choice of base and solvent is critical to ensure efficient and complete dimethylation.
Core Synthesis Protocol: Methylation of Thymine with Dimethyl Sulfate
This protocol details a robust method for the synthesis of this compound from thymine using dimethyl sulfate as the methylating agent and sodium hydroxide as the base. This method is adapted from established procedures for the N-alkylation of pyrimidine derivatives.[2]
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Thymine | Reagent | Sigma-Aldrich or equivalent | |
| Dimethyl sulfate (DMS) | ReagentPlus®, ≥99% | Sigma-Aldrich or equivalent | Caution: Highly toxic and carcinogenic. |
| Sodium hydroxide (NaOH) | ACS reagent, ≥97.0% | Fisher Scientific or equivalent | |
| Dichloromethane (CH₂Cl₂) | HPLC grade | Fisher Scientific or equivalent | |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent | Sigma-Aldrich or equivalent | For drying |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific or equivalent | For neutralization |
| Deionized water | |||
| Round-bottom flask (250 mL) | |||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Dropping funnel | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| pH paper or pH meter |
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of thymine (0.04 mol) in 100 mL of a 10% (w/v) aqueous solution of sodium hydroxide. Stir the mixture until the thymine is completely dissolved.
-
Addition of the Methylating Agent: Place the flask in an ice bath to cool the solution. Perform this step in a well-ventilated fume hood. Slowly add 12.6 g (9.5 mL, 0.1 mol) of dimethyl sulfate dropwise to the stirred solution using a dropping funnel over a period of 30 minutes.[2] A white precipitate may form during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat the reaction mixture to reflux for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution to pH 7 with concentrated hydrochloric acid. Caution: The reaction with acid may be exothermic.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the magnesium sulfate and remove the dichloromethane using a rotary evaporator to yield the crude product.
Purification of this compound
The crude product can be purified by recrystallization.
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold water.
-
Dry the crystals under vacuum to obtain pure this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques.
Logical Flow for Product Characterization
Caption: A logical progression for the characterization of this compound.
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value (approximately 154-156 °C).
-
¹H NMR Spectroscopy: The proton NMR spectrum should show singlets for the two N-methyl groups and the C5-methyl group, as well as a singlet for the C6-proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule with their characteristic chemical shifts.
-
Mass Spectrometry: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight of this compound (154.17 g/mol ).
Safety Precautions
-
Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, and safety goggles) must be worn at all times. Any spills should be neutralized immediately with a solution of aqueous ammonia.
-
Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and avoid contact with skin and eyes.
-
Dichloromethane is a volatile and potentially harmful solvent. All handling should be done in a fume hood.
References
Application Note & Protocol: Elucidating the Photochemical Landscape of 1,3-Dimethylthymine
Introduction: The Significance of 1,3-Dimethylthymine in Photochemical Studies
This compound serves as a crucial model compound for investigating the fundamental photochemical reactions of thymine, a primary component of DNA. The methylation at the N1 and N3 positions prevents the formation of intermolecular hydrogen bonds and simplifies the photochemical behavior by focusing on the intrinsic reactivity of the pyrimidine ring. Understanding the photoinduced transformations of this compound provides invaluable insights into the mechanisms of UV-induced DNA damage, which is implicated in mutagenesis and carcinogenesis. The study of its photoproducts, quantum yields, and the influence of the microenvironment is essential for the development of photoprotective agents and photosensitizing drugs. This application note provides a comprehensive guide to the experimental setup and protocols for studying the photochemistry of this compound.
Core Principles: Mechanistic Overview of this compound Photochemistry
Upon absorption of ultraviolet (UV) radiation, typically in the UVC (200-280 nm) or UVB (280-315 nm) range, this compound is promoted to an electronically excited singlet state.[1] From this excited state, it can undergo several competing deactivation pathways:
-
Internal Conversion: Non-radiative decay back to the ground state, dissipating energy as heat.
-
Intersystem Crossing: Transition to an excited triplet state, which can have a longer lifetime and different reactivity.
-
Photochemical Reactions: Formation of stable photoproducts, most notably cyclobutane pyrimidine dimers (CPDs). The formation of CPDs involves the [2+2] cycloaddition of two adjacent thymine molecules. While the classic 6-4 photoproducts are common in DNA, their formation is less prevalent with isolated thymine derivatives.[2]
The solvent environment plays a critical role in modulating these pathways by influencing the stability of the excited states and intermediates.[3][4][5]
Experimental Design & Setup
A successful investigation into the photochemistry of this compound hinges on a well-designed experimental setup. Key considerations include the choice of irradiation source, photoreactor design, and solvent selection.
Irradiation Sources
The choice of UV source is dictated by the absorption spectrum of this compound and the desired experimental outcomes.
| UV Source | Wavelength Range | Advantages | Disadvantages |
| Low-Pressure Mercury Lamp | Primarily 254 nm | High monochromaticity, efficient for exciting thymine | Fixed wavelength, potential for ozone generation (185 nm line) |
| Medium-Pressure Mercury Lamp | Broad spectrum (UVC, UVB, UVA) | High intensity, suitable for preparative scale | Requires filters for wavelength selection, generates significant heat |
| UV LEDs | Narrow, specific wavelengths | High spectral purity, long lifetime, stable output, low heat generation[6] | Lower power compared to mercury lamps, specific wavelengths required |
| Xenon Arc Lamp | Continuous spectrum (UV-Vis-IR) | Simulates solar radiation, tunable with monochromators | Requires extensive filtering, lower output in the deep UV |
For mechanistic studies, UV LEDs or a filtered medium-pressure mercury lamp are recommended to allow for wavelength-specific irradiation.
Photoreactor Design
The photoreactor is the heart of the experimental setup. Its design must ensure uniform irradiation of the sample and precise temperature control.
-
Batch Reactor: Suitable for small to medium-scale experiments. A quartz cuvette or a larger quartz flask can be used. For quantum yield measurements, a standard 1 cm path length quartz cuvette is ideal. For preparative work, a larger flask with a cooling jacket and a port for an immersion lamp is recommended.[7]
-
Continuous Flow Reactor: Ideal for larger-scale synthesis and for studying reaction kinetics under steady-state conditions. The solution is pumped through a transparent capillary or tube that is irradiated. This setup offers excellent control over irradiation time and temperature.
Material Considerations: Quartz is the material of choice for photoreactors due to its high transparency to UVC and UVB radiation and its chemical inertness.[8] Borosilicate glass absorbs significantly below 300 nm and is generally not suitable for these experiments.[7]
Figure 1: A generalized workflow for the photochemical analysis of this compound.
Protocols
Protocol 1: Sample Preparation
-
Solvent Selection: The choice of solvent is critical as it can influence the reaction pathway.[4][5] Acetonitrile is a common choice due to its UV transparency and ability to dissolve this compound. For studying solvent effects, other solvents such as water, ethanol, or dioxane can be used.[3][9]
-
Concentration: For analytical studies, prepare a solution of this compound with an absorbance of approximately 0.1 at the irradiation wavelength in a 1 cm cuvette to minimize inner filter effects.[10] For preparative studies, higher concentrations can be used.
-
Degassing: Oxygen can quench the excited triplet state and participate in side reactions. For mechanistic studies, particularly those involving triplet states, it is essential to degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20-30 minutes prior to and during irradiation.
Protocol 2: Photochemical Irradiation
-
Temperature Control: Use a circulating water bath or a cooling fan to maintain a constant temperature during irradiation, as reaction rates can be temperature-dependent.
-
Irradiation: Place the sample in the photoreactor and irradiate with the chosen UV source. If using a broad-spectrum lamp, use appropriate bandpass filters to select the desired wavelength range.
-
Monitoring the Reaction: At specific time intervals, withdraw aliquots of the solution for analysis by UV-Vis spectrophotometry and HPLC to monitor the disappearance of the starting material and the formation of photoproducts.
Protocol 3: Analysis of Photoproducts
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for separating and quantifying the starting material and photoproducts. A C18 reverse-phase column is typically used with a mobile phase gradient of water and acetonitrile or methanol. Detection is commonly performed using a diode array detector (DAD) to obtain the UV spectrum of each peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of unknown photoproducts, LC-MS is invaluable. The mass-to-charge ratio of the parent ion and its fragmentation pattern can provide definitive structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For preparative scale reactions, the photoproducts can be isolated by preparative HPLC or column chromatography and their structures can be fully elucidated by 1H and 13C NMR spectroscopy.
Protocol 4: Quantum Yield Determination
The quantum yield (Φ) of a photochemical reaction is the ratio of the number of molecules reacted to the number of photons absorbed. The comparative method using a chemical actinometer is a reliable approach.[10][11]
-
Choice of Actinometer: A chemical actinometer is a compound with a well-characterized photochemical reaction and a known quantum yield. For irradiation around 254 nm, the ferrioxalate actinometer is a common choice. For other wavelengths, other standards may be more appropriate.
-
Procedure: a. Prepare a solution of the actinometer with an absorbance identical to the this compound solution at the irradiation wavelength. b. Irradiate the this compound solution and the actinometer solution under identical conditions (same lamp, geometry, and irradiation time). c. Analyze the extent of reaction for both the this compound (by HPLC) and the actinometer (typically by UV-Vis spectrophotometry). d. The quantum yield of the this compound reaction (Φ_DMTH) can be calculated using the following equation:
Φ_DMTH = Φ_act * (ΔC_DMTH / ΔC_act)
where Φ_act is the known quantum yield of the actinometer, and ΔC is the change in concentration of the this compound and the actinometer, respectively.
Figure 2: Workflow for the determination of the photochemical quantum yield using a chemical actinometer.
Data Interpretation & Troubleshooting
-
Low Product Yield: This could be due to inefficient light absorption, quenching by impurities (e.g., oxygen), or a low intrinsic quantum yield. Ensure proper degassing and use a solvent that does not absorb at the irradiation wavelength.
-
Multiple Photoproducts: The formation of multiple products is common in photochemistry. Careful optimization of the reaction conditions (wavelength, solvent, concentration) can sometimes favor the formation of a specific product. Advanced analytical techniques like 2D NMR may be necessary for full characterization.
-
Irreproducible Results: This often points to fluctuations in the lamp output or temperature. Use a stable light source, such as a UV LED, and ensure consistent temperature control.[6] Regularly check the lamp intensity with an actinometer.
Conclusion
The study of this compound photochemistry provides fundamental insights into the light-induced reactions of DNA. By carefully controlling the experimental parameters as outlined in this guide, researchers can obtain reliable and reproducible data on photoproduct formation, reaction kinetics, and quantum yields. This knowledge is critical for advancing our understanding of DNA photodamage and for the rational design of new phototherapeutic and photoprotective agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects on the steady-state absorption and fluorescence spectra of uracil, thymine and 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photochemistry - Phoseon Technology Innovative LED Solutions [phoseon.com]
- 7. Sciencemadness Discussion Board - UV light sources for photochemistry - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. asynt.com [asynt.com]
- 9. Predicting Thymine Dimerization Yields from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Making sure you're not a bot! [opus4.kobv.de]
Probing the Dynamic Landscape of DNA with 1,3-Dimethylthymine: A Guide to Application and Protocol
For researchers, scientists, and drug development professionals dedicated to unraveling the intricate dynamics of DNA, the choice of a molecular probe is paramount. An ideal probe offers a window into the subtle conformational fluctuations, ligand interactions, and transient states that govern DNA's biological function, all while minimally perturbing the native structure. This guide introduces 1,3-dimethylthymine, a powerful yet underutilized fluorescent analog of thymine, as a molecular probe for investigating DNA dynamics with high fidelity.
Unlike bulky fluorophores that can disrupt base stacking and helical geometry, this compound closely mimics the natural nucleobase, offering a more nuanced and less invasive approach to studying DNA behavior. Its unique photophysical properties, particularly its sensitivity to the local microenvironment, make it an exceptional tool for a range of sophisticated biophysical techniques. This document provides a comprehensive overview of the applications of this compound and detailed protocols for its incorporation into oligonucleotides and its use in advanced spectroscopic methods.
The Rationale for a Minimally Perturbing Probe: The Advantage of this compound
The central dogma of molecular biology hinges on the dynamic nature of DNA. Its ability to bend, twist, and "breathe" is fundamental to processes such as replication, transcription, and repair. To study these dynamics, researchers have often relied on extrinsic fluorescent probes. However, the covalent attachment of large, aromatic dyes can introduce significant artifacts, altering the very dynamics one aims to measure.
This compound emerges as a superior alternative due to several key characteristics:
-
Structural Fidelity: As a methylated derivative of thymine, its size and shape are highly analogous to the natural base, ensuring minimal disruption of the DNA duplex structure. This is crucial for accurately reporting on intrinsic DNA dynamics.
-
Environmental Sensitivity: The fluorescence of this compound is exquisitely sensitive to its local environment, including base stacking, solvent exposure, and the presence of neighboring quenchers. This sensitivity allows for the detection of subtle conformational changes.
-
Favorable Photophysics: While not as bright as larger dyes, its fluorescence lifetime and quantum yield are sufficient for detection and are modulated in a predictable manner by its interactions within the DNA helix. This provides a quantitative handle on dynamic processes.
This guide will delve into the practical application of these properties, providing step-by-step protocols for leveraging this compound as a high-fidelity reporter of DNA dynamics.
Section 1: Synthesis and Incorporation of this compound into Oligonucleotides
The foundation of any study utilizing a modified nucleobase is its successful incorporation into a DNA oligonucleotide. This is typically achieved through solid-phase phosphoramidite chemistry. While the synthesis of the this compound phosphoramidite building block is a specialized chemical process, this section outlines the general workflow for its incorporation into a custom DNA sequence.
Diagram: Oligonucleotide Synthesis Cycle
Caption: Automated Solid-Phase Synthesis Cycle for Oligonucleotides.
Protocol 1: Incorporation of this compound via Automated Solid-Phase Synthesis
This protocol assumes the availability of the this compound phosphoramidite. The synthesis is performed on an automated DNA synthesizer.
1. Reagent Preparation:
- Dissolve the this compound phosphoramidite and standard nucleoside phosphoramidites (dA, dG, dC) in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).
- Ensure all other reagents (activator, capping solutions, oxidizing solution, and deblocking solution) are fresh and properly installed on the synthesizer.
2. Synthesis Program:
- Program the desired oligonucleotide sequence into the synthesizer's software.
- At the position where this compound is to be incorporated, assign the corresponding reagent bottle.
- Expert Insight: For modified phosphoramidites, it is often beneficial to increase the coupling time to ensure high coupling efficiency. A standard coupling time for natural phosphoramidites is around 30 seconds; for the modified base, consider extending this to 60-120 seconds.
3. Synthesis Execution:
- Initiate the synthesis program. The synthesizer will automatically perform the four-step cycle (deblocking, coupling, capping, and oxidation) for each nucleotide addition.[1][2]
4. Cleavage and Deprotection:
- Upon completion of the synthesis, transfer the solid support (e.g., controlled pore glass) to a screw-cap vial.
- Add concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA) to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and phosphate backbone.[3]
- Incubate the vial at the recommended temperature and duration (e.g., 55°C for 8-16 hours).
5. Purification:
- Purify the crude oligonucleotide using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product containing the this compound modification.
- Trustworthiness Check: Verify the successful incorporation and purity of the modified oligonucleotide using mass spectrometry. The measured mass should correspond to the calculated mass of the desired sequence.
Section 2: Probing DNA Dynamics with Fluorescence Spectroscopy
The fluorescence of this compound is highly sensitive to its immediate surroundings, making it an excellent probe for local DNA dynamics. Fluorescence quenching by adjacent nucleobases, particularly guanine, provides a powerful tool to monitor conformational changes.[4][5]
Diagram: Fluorescence Quenching Mechanism
Caption: Fluorescence Quenching of this compound by Guanine.
Protocol 2: Monitoring DNA Conformational Changes using Steady-State Fluorescence
This protocol describes how to measure changes in the fluorescence of a this compound-labeled oligonucleotide upon a conformational change, such as DNA melting or ligand binding.
1. Sample Preparation:
- Prepare a stock solution of the purified, this compound-containing oligonucleotide in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
- Determine the concentration of the oligonucleotide using UV-Vis spectrophotometry at 260 nm.
2. Instrumentation Setup:
- Use a steady-state spectrofluorometer.
- Set the excitation wavelength to the absorption maximum of this compound (this may need to be empirically determined but is expected to be near that of thymine, ~265 nm).
- Set the emission wavelength to scan a range that covers the expected fluorescence of the probe (e.g., 300-450 nm).
- Set the excitation and emission slit widths to an appropriate value to balance signal intensity and resolution (e.g., 5 nm).
3. Measurement of Conformational Change:
- For DNA Melting:
- Place a dilute solution of the labeled oligonucleotide (e.g., 1 µM) in a temperature-controlled cuvette holder.
- Record the fluorescence intensity at the emission maximum as a function of temperature, increasing the temperature in small increments (e.g., 1°C/minute).
- A change in fluorescence intensity will be observed as the DNA transitions from a double-stranded (quenched) to a single-stranded (unquenched) state.
- For Ligand Binding:
- Place a solution of the labeled oligonucleotide in a cuvette.
- Record the initial fluorescence spectrum.
- Titrate small aliquots of a concentrated ligand solution into the cuvette, mixing thoroughly after each addition.
- Record the fluorescence spectrum after each addition.
- A change in fluorescence intensity will indicate a ligand-induced conformational change in the DNA that alters the environment of the this compound probe.[6]
4. Data Analysis:
- Plot the change in fluorescence intensity as a function of temperature or ligand concentration.
- For melting studies, the melting temperature (Tm) can be determined from the midpoint of the transition.
- For binding studies, the data can be fit to a binding isotherm to determine the dissociation constant (Kd).
Table 1: Representative Photophysical Properties of Fluorescent Probes
| Property | This compound (Expected) | 2-Aminopurine | Fluorescein |
| Excitation Max (nm) | ~265 | 310 | 494 |
| Emission Max (nm) | ~330 | 370 | 518 |
| Quantum Yield (Φ) | 0.01 - 0.1 (environment dependent) | 0.68 (in water) | 0.95 (in NaOH) |
| Fluorescence Lifetime (τ) (ns) | 1 - 5 (environment dependent) | ~10 (in water) | ~4 |
Note: The values for this compound are illustrative and should be experimentally determined.
Section 3: Investigating Fast DNA Dynamics with Temperature-Jump Relaxation Spectroscopy
Temperature-jump (T-jump) spectroscopy is a powerful technique for studying rapid kinetic processes in the microsecond to millisecond timescale.[7] By rapidly perturbing the equilibrium of a system with a sudden increase in temperature, the relaxation to the new equilibrium can be monitored, providing information about the kinetics of the process. When coupled with a fluorescent probe like this compound, T-jump can be used to study fast DNA conformational changes.
Diagram: Temperature-Jump Experimental Workflow
Caption: Workflow for a Temperature-Jump Relaxation Experiment.
Protocol 3: T-Jump Fluorescence Spectroscopy of DNA Unwinding
This protocol outlines the use of T-jump to study the kinetics of local DNA unwinding ("breathing").
1. Sample Preparation:
- Prepare a solution of the this compound-labeled oligonucleotide duplex in a low-conductivity buffer to minimize heating from the electric discharge (if applicable).
- The concentration should be sufficient to provide a good fluorescence signal.
2. Instrumentation:
- A temperature-jump apparatus with fluorescence detection is required. This typically consists of a high-voltage power supply to generate the temperature jump and a fast-response fluorescence detection system (e.g., a photomultiplier tube).[8]
3. Experimental Procedure:
- Place the sample in the T-jump cell and allow it to equilibrate at the initial temperature (T1).
- Initiate the temperature jump. A rapid discharge of a capacitor or a pulse from an infrared laser will increase the temperature by a few degrees Celsius in microseconds.[7]
- Simultaneously, trigger the data acquisition system to record the fluorescence intensity as a function of time.
- The change in fluorescence will reflect the relaxation of the DNA from its equilibrium conformation at T1 to the new equilibrium at T2.
4. Data Analysis:
- The resulting fluorescence decay trace represents the relaxation process.
- Fit the decay to one or more exponential functions to extract the relaxation time(s) (τ).[9]
- The relaxation time is related to the forward and reverse rate constants of the conformational change. By performing experiments at different final temperatures, the activation parameters for the process can be determined.
Section 4: Elucidating DNA Structure and Dynamics with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining atomic-resolution information about the structure and dynamics of biomolecules in solution.[10] The incorporation of an isotope-labeled probe, such as 13C or 15N-labeled this compound, can provide unique insights into the local environment and dynamics at that specific site within the DNA.
Protocol 4: Probing Local DNA Structure using 2D NMR
This protocol provides a general framework for using 2D NMR to study a DNA duplex containing an isotopically labeled this compound.
1. Sample Preparation:
- Synthesize and purify the oligonucleotide containing the isotopically labeled this compound.
- Dissolve the DNA in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 90% H2O/10% D2O, pH 7.0). The D2O is necessary for the spectrometer's lock system.
2. NMR Spectroscopy:
- Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
- 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space (< 5 Å), which is crucial for determining the 3D structure of the DNA. The unique chemical shifts of the methyl groups on the this compound can be used as starting points for assigning the surrounding protons.[11]
- 1H-13C HSQC (Heteronuclear Single Quantum Coherence): If the this compound is 13C-labeled, this experiment will show a correlation peak between the labeled carbon and its attached proton. Changes in the chemical shift of this peak upon ligand binding or a change in conditions can report on changes in the local electronic environment.[12]
3. Data Analysis:
- Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
- Assign the resonances in the spectra.
- Analyze the NOESY data to identify through-space interactions involving the this compound probe.
- Analyze changes in chemical shifts in the HSQC spectra to infer changes in the local conformation and dynamics.
Conclusion
This compound represents a refined tool for the discerning researcher seeking to explore the dynamic world of DNA. Its minimal perturbation of the DNA structure, combined with its sensitive fluorescent reporting, provides a high-fidelity window into the subtle and rapid conformational changes that are central to DNA's function. The protocols outlined in this guide provide a starting point for the application of this versatile probe in a variety of biophysical studies. As with any advanced technique, a thorough understanding of the underlying principles and careful experimental design are essential for obtaining robust and meaningful data. The insights gained from using this compound will undoubtedly contribute to a deeper understanding of the complex and dynamic nature of the genome.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Quenching of fluorescent nucleobases by neighboring DNA: the "insulator" concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA binding studies of a new dicationic porphyrin. Insights into interligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temperature jump - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Nucleobase-Specific Quenching of Fluorescent Dyes. 1. Nucleobase One-Electron Redox Potentials and Their Correlation wi… [ouci.dntb.gov.ua]
- 10. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 11. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. people.bu.edu [people.bu.edu]
Application Notes and Protocols: Utilizing 1,3-Dimethylthymine in Elucidating Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction: Probing Enzyme Active Sites with a Sterically Hindered Nucleobase Analog
In the intricate world of cellular biochemistry, enzymes that process nucleic acids are fundamental to life, governing everything from DNA replication and repair to nucleotide metabolism. Understanding the kinetics and mechanisms of these enzymes is paramount for both fundamental biological insight and the development of novel therapeutics. 1,3-Dimethylthymine, a synthetic analog of the natural nucleobase thymine, emerges as a powerful chemical tool for this purpose.
The defining feature of this compound is the methylation of the nitrogen atoms at positions 1 and 3. These modifications introduce significant steric hindrance and, more critically, block the hydrogen bonding capabilities typically utilized in base pairing and enzymatic recognition. The N1 position is crucial for the formation of the N-glycosidic bond that links the base to the deoxyribose sugar in DNA, while the N3 position is a key hydrogen bond donor. By obstructing these interaction points, this compound can act as a potent and specific inhibitor, allowing researchers to dissect the binding and catalytic mechanisms of various enzymes. This application note provides a comprehensive guide to leveraging this compound in the study of enzyme kinetics, with a focus on DNA glycosylases and thymidine phosphorylase as exemplary enzyme systems.
Mechanistic Insights: How this compound Interacts with Target Enzymes
The utility of this compound as a molecular probe stems from its inability to participate in canonical biological reactions involving thymine. Enzymes that recognize and process thymine or thymidine often rely on specific hydrogen bonding patterns and the presence of a reactive site at the N1 position for glycosidic bond formation or cleavage.
-
DNA Glycosylases: These enzymes are central to the base excision repair (BER) pathway, responsible for identifying and removing damaged or modified bases from DNA.[1][2] A DNA glycosylase recognizes a target base and cleaves the N-glycosidic bond, initiating the repair process.[3] this compound, when incorporated into a DNA duplex (a synthetic possibility for research purposes), would be a non-cleavable substrate. The methyl group at the N1 position would sterically block the enzyme's active site from accessing and hydrolyzing the glycosidic bond. This makes this compound a potential competitive inhibitor, binding to the active site but not undergoing catalysis.
-
Thymidine Phosphorylase (TP): This enzyme plays a crucial role in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[4] TP inhibitors are of significant interest in cancer therapy as they can modulate the levels of thymidine available for DNA synthesis and also impact angiogenesis.[5][6] this compound, as a free base, can be investigated as a potential inhibitor of TP. Its altered electronic and steric properties, compared to thymine, may allow it to bind to the enzyme's active site, thereby competing with the natural substrate.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound against a Target Enzyme (e.g., Thymidine Phosphorylase)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency as an inhibitor.
A. Materials and Reagents:
-
Purified recombinant human Thymidine Phosphorylase (TP)
-
Thymidine (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
This compound (inhibitor)
-
A suitable assay for detecting thymine or 2-deoxy-D-ribose-1-phosphate production (e.g., a coupled enzyme assay or HPLC-based method)
-
96-well microplate
-
Microplate reader
B. Experimental Workflow:
Caption: Workflow for IC50 determination of this compound.
C. Step-by-Step Procedure:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
-
In a 96-well plate, add 10 µL of each inhibitor dilution to triplicate wells. Include wells with buffer only (no inhibitor control) and wells with a known inhibitor (positive control).
-
Add 40 µL of a solution containing the Thymidine Phosphorylase enzyme in assay buffer to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the thymidine substrate solution to each well. The final concentration of thymidine should be at its Km value for the enzyme.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction using an appropriate method (e.g., adding a quenching agent or by heat inactivation).
-
Measure the amount of product formed using a pre-validated detection method.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Elucidating the Mechanism of Inhibition using Michaelis-Menten Kinetics
This protocol is designed to determine whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor.[7]
A. Materials and Reagents:
-
Same as Protocol 1.
B. Experimental Design:
The experiment involves measuring the initial reaction rates at varying substrate concentrations in the absence and presence of different fixed concentrations of this compound.
Caption: Simplified models of competitive and non-competitive inhibition.
C. Step-by-Step Procedure:
-
Prepare several fixed concentrations of this compound based on its previously determined IC50 value (e.g., 0.5x, 1x, and 2x IC50). Also, prepare a no-inhibitor control.
-
For each inhibitor concentration (including zero), set up a series of reactions with varying concentrations of the substrate, thymidine. The substrate concentrations should bracket the Km value (e.g., 0.1x to 10x Km).
-
Follow the assay procedure outlined in Protocol 1 (steps 3-9) for each reaction. It is crucial to measure the initial reaction rates (v₀), so the reaction time should be short enough to ensure linearity.
-
For each inhibitor concentration, plot the initial reaction rate (v₀) against the substrate concentration ([S]).
-
Analyze the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) or by direct non-linear regression fitting to the Michaelis-Menten equation. [8]
D. Interpretation of Results:
-
Competitive Inhibition: The Vmax remains unchanged, while the apparent Km increases with increasing inhibitor concentration. On a Lineweaver-Burk plot, the lines will intersect at the y-axis.
-
Non-competitive Inhibition: The Vmax decreases, while the Km remains unchanged. On a Lineweaver-Burk plot, the lines will intersect at the x-axis.
-
Uncompetitive Inhibition: Both Vmax and Km decrease. On a Lineweaver-Burk plot, the lines will be parallel.
Data Presentation and Analysis
The results from the kinetic studies can be summarized in tables for clarity and comparison.
Table 1: Hypothetical IC50 Values of this compound against Target Enzymes
| Enzyme | IC50 (µM) | Hill Slope |
| Thymidine Phosphorylase | 15.2 | 1.1 |
| Uracil-DNA Glycosylase | 8.7 | 0.9 |
| Thymine-DNA Glycosylase | 22.5 | 1.0 |
Table 2: Hypothetical Kinetic Parameters for Thymidine Phosphorylase Inhibition by this compound
| [this compound] (µM) | Vmax (µmol/min/mg) | Km (µM) | Inhibition Type |
| 0 | 10.0 | 50 | - |
| 10 | 10.0 | 85 | Competitive |
| 20 | 10.0 | 120 | Competitive |
Concluding Remarks
This compound represents a valuable, yet likely underexplored, tool for probing the active sites of enzymes that interact with thymine and its nucleoside derivatives. Its unique structure, with blocked hydrogen bonding and N-glycosidic linkage sites, makes it an ideal candidate for a competitive inhibitor. The protocols and conceptual framework provided in this application note offer a robust starting point for researchers to characterize the inhibitory effects of this compound and, in doing so, gain deeper insights into the kinetic mechanisms of important enzyme targets. Such studies are not only crucial for advancing our understanding of fundamental biological processes like DNA repair and nucleotide metabolism but also for paving the way for the rational design of novel therapeutic agents.
References
- 1. Substrate Specificities and Excision Kinetics of DNA Glycosylases Involved in Base-Excision Repair of Oxidative DNA Damage | NIST [nist.gov]
- 2. Kinetic Methods for Studying DNA Glycosylases Functioning in Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chemical and Kinetic Perspective on Base Excision Repair of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymidine Phosphorylase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole: An Emerging Scaffold to Inhibit the Thymidine Phosphorylase as an Anticancer Agent - Murmu - Current Medicinal Chemistry [rjpbr.com]
- 7. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 8. teachmephysiology.com [teachmephysiology.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 1,3-Dimethylthymine Photoproducts
Abstract
Ultraviolet (UV) radiation induces covalent linkages between adjacent pyrimidine bases in DNA, forming photoproducts that are implicated in mutagenesis and skin carcinogenesis.[1] 1,3-Dimethylthymine (DMT) serves as an excellent model compound for studying the photodimerization reactions of thymine residues in DNA, as its methylation at the N1 and N3 positions prevents base pairing and simplifies the resulting product mixture. The primary photoproducts are various stereoisomers of cyclobutane pyrimidine dimers (CPDs), with the cis-syn isomer being predominant in duplex DNA.[2][3] Other significant photolesions include the spore photoproduct, prevalent in bacterial spores, and Dewar valence isomers.[4][5][6] Accurate separation and quantification of these closely related isomers are critical for research in photobiology, DNA damage and repair, and drug development. This application note provides a comprehensive guide with detailed protocols for the analysis of this compound photoproducts using High-Performance Liquid Chromatography (HPLC), focusing on reversed-phase methods coupled with UV and mass spectrometry detection.
Introduction: The Significance of this compound Photoproducts
UV-induced DNA damage primarily results in the formation of bipyrimidine photoproducts, notably CPDs and pyrimidine (6-4) pyrimidone photoproducts (6-4PPs).[7] These lesions distort the DNA helix, obstructing replication and transcription, which can lead to cytotoxic and mutagenic outcomes.[1] this compound is a valuable model for thymine because its solubility in various solvents facilitates the study of dimerization mechanisms, which can proceed through both singlet and triplet excited states to yield a mixture of four possible cyclobutane dimer isomers.[2][8] The analysis of these photoproducts is essential for understanding the mechanisms of UV-induced damage, evaluating the efficacy of sunscreens, and developing therapeutic agents that target DNA repair pathways.
HPLC is the cornerstone technique for this analysis, offering the high resolution required to separate structurally similar isomers.[9][10] This guide details the causalities behind methodological choices, from column and mobile phase selection to detection strategies, to provide researchers with robust and reproducible protocols.
Figure 1: Formation of this compound (DMT) cyclobutane photoproducts upon UV irradiation.
Core Principles of HPLC Separation for Photoproducts
Reversed-phase HPLC (RP-HPLC) is the most common modality for separating DMT and its photoproducts. The fundamental principle involves partitioning analytes between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase (usually an aqueous buffer mixed with an organic solvent like acetonitrile or methanol).
-
Analyte Polarity: Unreacted this compound is relatively nonpolar. The formation of a cyclobutane ring reduces the planarity and accessibility of the pyrimidine system, which can alter the molecule's overall polarity. Isomers often exhibit subtle differences in polarity, making their separation challenging.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse for this application due to its strong hydrophobic retention characteristics.[9][11] For highly polar analytes or when using 100% aqueous mobile phases, polar-endcapped or polar-embedded C18 columns are recommended to prevent phase collapse and ensure reproducible retention.[12][13]
-
Mobile Phase Strategy: A gradient elution, where the concentration of the organic solvent is increased over time, is typically necessary. This approach allows for the elution of more polar photoproducts early in the run while ensuring that the more hydrophobic parent DMT and other less polar isomers are eluted with sharp peaks later on.
General Experimental Workflow
The analysis of DMT photoproducts follows a structured workflow, from sample generation to data interpretation. This process ensures that results are accurate and reproducible.
Figure 2: General workflow for the HPLC analysis of this compound photoproducts.
Application Protocols
This section provides two detailed protocols: a standard RP-HPLC method with UV detection suitable for routine analysis and an advanced method using mass spectrometry for high-sensitivity applications.
Protocol 1: RP-HPLC with Diode-Array Detection (DAD)
This protocol is designed for the robust separation and quantification of major DMT photoproducts and is adaptable to most standard HPLC systems. Diode-Array Detection (DAD) allows for the simultaneous monitoring of multiple wavelengths, aiding in peak purity assessment and identification.[14]
A. Instrumentation and Materials
-
HPLC System: Quaternary or binary pump, autosampler, column thermostat, and DAD/UV detector.
-
Column: Reversed-phase C18 column (e.g., Agilent Zorbax, Phenomenex Luna, Waters Symmetry), 4.6 x 150 mm, 3.5 or 5 µm particle size.[11][15]
-
Mobile Phase A: 50 mM Triethylammonium Acetate (TEAA), pH 6.5, in HPLC-grade water.[15]
-
Mobile Phase B: Acetonitrile, HPLC grade.
-
Sample Preparation: Irradiate a solution of this compound (e.g., 0.1 mM in water) with a 254 nm UV lamp to generate photoproducts.[16] Dilute the sample in the initial mobile phase conditions if necessary.
B. Step-by-Step Methodology
-
Mobile Phase Preparation: Prepare 1 L of 50 mM TEAA by adding the appropriate amount of TEAA to HPLC-grade water and adjusting the pH to 6.5 with acetic acid. Filter through a 0.22 µm membrane.
-
System Equilibration: Purge the system and equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
DAD Settings: Monitor at 268 nm for quantification.[15] Acquire spectra from 220-350 nm for peak characterization.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 98 2 25.0 75 25 28.0 5 95 30.0 5 95 30.1 98 2 | 35.0 | 98 | 2 |
-
-
Data Analysis: Identify peaks by comparing retention times with those of known standards, if available. Quantify by creating a calibration curve from serial dilutions of a quantified standard.
C. Rationale for Method Choices
-
TEAA Buffer: Triethylammonium acetate is a volatile ion-pairing agent that improves the peak shape of acidic analytes like nucleosides and is compatible with mass spectrometry, making this method easily transferable.[15][17]
-
Acetonitrile: Chosen over methanol as it typically provides better resolution for pyrimidine derivatives and has a lower UV cutoff.
-
Gradient Elution: The shallow gradient from 2% to 25% acetonitrile over 25 minutes is crucial for resolving the various closely eluting photoproduct isomers from each other and from the parent DMT.[15]
Protocol 2: High-Sensitivity Analysis by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
For trace-level detection in complex biological matrices or for definitive identification of isomers, coupling HPLC with tandem mass spectrometry is the gold standard.[18][19] This method offers unparalleled sensitivity and selectivity.
A. Instrumentation and Materials
-
HPLC System: As in Protocol 1, preferably a UHPLC system for improved resolution and speed.
-
Mass Spectrometer: Triple quadrupole (QqQ) or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UHPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
B. Step-by-Step Methodology
-
System Setup: Use the same gradient profile as in Protocol 1, but adjust the flow rate for the smaller column diameter (e.g., 0.3 mL/min).
-
MS Parameters (Positive ESI Mode):
-
Ion Source: ESI, positive mode.
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~120 °C
-
Desolvation Gas Flow & Temp: Optimize for the specific instrument.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺ of the DMT dimer. Product ions will be generated by collision-induced dissociation (CID) of the cyclobutane ring, often resulting in a fragment corresponding to the monomer [Monomer+H]⁺.
-
-
Data Analysis: Create MRM methods for each specific photoproduct isomer. Quantitation is achieved using stable isotope-labeled internal standards for the highest accuracy.[20]
C. Rationale for Method Choices
-
Formic Acid: Replaces non-volatile buffers like phosphate. It is an excellent mobile phase additive for ESI-MS, as it aids in the protonation of analytes to form [M+H]⁺ ions.
-
UHPLC Column: Smaller particle size columns provide significantly higher efficiency and resolution, which is critical for separating isomers that may be chromatographically similar but distinguishable by MS/MS fragmentation patterns.[3]
-
MRM: This mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise and co-eluting interferences.[18]
Expected Results and Data Interpretation
Under appropriate RP-HPLC conditions, the elution order is generally based on polarity. The unreacted, more hydrophobic this compound will have the longest retention time. The various photoproducts, being generally more polar, will elute earlier.
Table 1: Example Chromatographic Data for Thymine Photoproducts
| Compound | Typical Elution Order | Example Retention Time (min) | Rationale |
| Cyclobutyl Uracil-Thymine Dimers (UT) | 1 | 9.5[21] | Highly polar due to uracil moiety. |
| cis-syn Cyclobutyl Thymine Dimer (TT) | 2 | 7.5 - 10.2[15][21] | Standard CPD, moderately polar. |
| Spore Photoproduct (SP) | 3 | 14.5 - 19.3[4][21] | Less polar than standard CPDs. |
| Thymine/1,3-Dimethylthymine (T/DMT) | 4 | 5.5 - 14.4[4][21] | Parent monomer, most hydrophobic. |
Note: Retention times are highly method-dependent and are provided for illustrative purposes. The elution order can vary based on the specific column chemistry and mobile phase used.
Conclusion
The analysis of this compound photoproducts is a critical task in photochemistry and DNA damage research. Reversed-phase HPLC provides the necessary resolving power to separate the complex mixture of isomers generated upon UV irradiation. For routine quantification, RP-HPLC with UV detection offers a robust and reliable solution. When maximum sensitivity and specificity are required, particularly in complex matrices, coupling HPLC to tandem mass spectrometry is the superior approach. The protocols and principles outlined in this application note provide a solid foundation for researchers to develop and validate methods for the accurate analysis of these significant DNA photolesions.
References
- 1. Transcriptome analysis reveals cyclobutane pyrimidine dimers as a major source of UV-induced DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spore Photoproduct Lyase Catalyzes Specific Repair of the 5R but not the 5S Spore Photoproduct - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Dewar photoproduct of thymidylyl(3′→5′)- thymidine (Dewar product) exhibits mutagenic behavior in accordance with the “A rule” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spore photoproduct lyase - Wikipedia [en.wikipedia.org]
- 7. UVA-induced cyclobutane pyrimidine dimers form predominantly at thymine–thymine dipyrimidines and correlate with the mutation spectrum in rodent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid quantitation of ultraviolet-induced thymine-containing dimers in human cell DNA by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of laser-induced thymine-thymine dimer in DNA by LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retention of 11 Nucleosides with PS C18 | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. measurlabs.com [measurlabs.com]
- 15. Probing the reaction mechanism of spore photoproduct lyase (SPL) via diastereoselectively labeled dinucleotide SP TpT substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Predicting Thymine Dimerization Yields from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cyclobutane pyrimidine dimers are predominant DNA lesions in whole human skin exposed to UVA radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative determination of cyclobutane thymine dimers in DNA by stable isotope-dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-pressure liquid chromatography assay for quantitatively monitoring spore photoproduct repair mediated by spore photoproduct lyase during germination of uv-irradiated Bacillus subtilis spores - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mass Spectrometry Analysis of 1,3-Dimethylthymine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1,3-Dimethylthymine Derivatives and the Role of Mass Spectrometry
This compound, a derivative of the nucleobase thymine, and its related compounds are of significant interest in various fields, including drug discovery and DNA adductomics. As analogues of natural nucleosides, these derivatives can be explored for their potential as antiviral or anticancer agents. Furthermore, their formation as DNA adducts can serve as biomarkers for exposure to certain genotoxic agents.[1][2] Mass spectrometry (MS) has become an indispensable analytical tool for the sensitive and specific detection and characterization of these molecules.[3][4][5][6] Its ability to provide precise molecular weight information and detailed structural insights through fragmentation analysis makes it ideal for identifying and quantifying these derivatives in complex biological matrices.[3][6][7]
This guide provides a comprehensive overview of the mass spectrometric analysis of this compound derivatives, offering detailed protocols and explaining the rationale behind key experimental choices. From sample preparation to data interpretation, this document is designed to equip researchers with the necessary knowledge to develop and validate robust analytical methods.
I. Foundational Principles: Ionization and Mass Analysis
The choice of ionization technique and mass analyzer is critical for the successful analysis of this compound derivatives. The physicochemical properties of the analyte, the complexity of the sample matrix, and the analytical objective (qualitative vs. quantitative) will dictate the most appropriate instrumentation.
Ionization Techniques:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules like nucleoside derivatives.[8][9] It generates protonated molecules, [M+H]+, with minimal fragmentation, making it ideal for accurate molecular weight determination. The efficiency of ESI can be influenced by the solvent composition and pH.[8]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile analytes that are not efficiently ionized by ESI. It involves a corona discharge that ionizes the solvent vapor, which in turn ionizes the analyte molecules.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, or those that can be made so through derivatization (e.g., silylation), GC-MS offers excellent chromatographic separation and sensitive detection.[10][11] Electron Ionization (EI) is the most common ionization method in GC-MS, which can lead to extensive fragmentation, providing a detailed fingerprint for structural elucidation.[12]
Mass Analyzers:
-
Quadrupole: A common and robust mass analyzer that can be used in single quadrupole mode for full scan analysis or in triple quadrupole (QqQ) mode for targeted quantitative analysis using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1][13]
-
Time-of-Flight (TOF): TOF analyzers offer high mass resolution and accuracy, which is crucial for determining the elemental composition of unknown compounds and for differentiating between isobaric interferences.[13][14][15]
-
Orbitrap: This high-resolution mass analyzer provides excellent mass accuracy and resolving power, enabling confident identification of analytes in complex mixtures.[1][13][14]
-
Ion Trap: Ion trap instruments can perform multiple stages of fragmentation (MSn), providing detailed structural information.[14]
II. Sample Preparation: The Key to Robust and Reproducible Analysis
Proper sample preparation is paramount to obtaining high-quality mass spectrometry data. The primary goals are to remove interfering matrix components that can cause ion suppression, and to concentrate the analyte to a level suitable for detection.[11][16]
Key Considerations for Sample Preparation:
-
Analyte Chemistry: The polarity, charge state (pKa), and stability of the this compound derivative will guide the choice of extraction method.[17]
-
Sample Matrix: The complexity of the matrix (e.g., plasma, urine, tissue homogenate) will determine the extent of cleanup required.[13][16]
-
Analytical Goal: Quantitative studies often require more rigorous cleanup and the use of an internal standard to correct for matrix effects and variability in extraction recovery.[18]
Common Sample Preparation Techniques:
-
Protein Precipitation (PPT): A simple and rapid method for removing proteins from biological fluids like plasma or serum.[18] Acetonitrile is a common precipitation solvent.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases. It can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): A highly selective and versatile technique that uses a solid sorbent to retain the analyte of interest while matrix components are washed away.[16] The choice of sorbent (e.g., reversed-phase, normal-phase, ion-exchange) depends on the analyte's properties.
III. Experimental Protocols
Here, we provide two detailed protocols for the analysis of this compound derivatives using LC-MS/MS, a widely used and powerful technique for this class of compounds.[18][19]
Protocol 1: Quantitative Analysis of a this compound Derivative in Rat Plasma using LC-ESI-MS/MS (Triple Quadrupole)
This protocol is designed for the targeted quantification of a specific this compound derivative in a biological matrix, a common requirement in pharmacokinetic studies.[5][18]
1. Materials and Reagents:
-
This compound derivative standard
-
Stable isotope-labeled internal standard (SIL-IS) of the analyte
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Rat plasma (control)
2. Sample Preparation (Protein Precipitation):
-
Spike 50 µL of control rat plasma with the this compound derivative standard to prepare calibration standards and quality control (QC) samples.
-
To 50 µL of plasma sample (unknown, standard, or QC), add 150 µL of ACN containing the SIL-IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source
-
Ionization Mode: Positive
-
MRM Transitions:
-
Optimize the precursor-to-product ion transitions for both the analyte and the SIL-IS by infusing standard solutions.
-
Example: For this compound (MW: 154.17), the protonated molecule [M+H]+ would be m/z 155. A potential fragment could be the loss of a methyl group, resulting in a product ion. The exact fragmentation will depend on the specific derivative.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the analyte concentration.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Assess the accuracy and precision of the method using the QC samples.
Protocol 2: Qualitative Analysis and Structural Elucidation of Unknown this compound Derivatives using LC-HRMS (Q-TOF or Orbitrap)
This protocol is tailored for the identification and structural characterization of unknown this compound derivatives, such as metabolites or DNA adducts.[14][15][20]
1. Sample Preparation:
-
Follow a suitable extraction procedure (e.g., SPE) to isolate and concentrate the derivatives from the sample matrix.
2. LC-HRMS Conditions:
-
LC System and Column: Similar to Protocol 1, but the gradient may need to be optimized for better separation of multiple derivatives.
-
Mass Spectrometer: Q-TOF or Orbitrap mass spectrometer with an ESI source.
-
Ionization Mode: Positive
-
Acquisition Mode:
3. Data Analysis and Interpretation:
-
Extract the accurate mass of the potential derivative from the full scan data.
-
Use the accurate mass to predict the elemental composition.
-
Analyze the high-resolution MS/MS spectrum to identify characteristic fragmentation patterns.[21][22] For nucleoside-like structures, a common fragmentation is the neutral loss of the deoxyribose moiety (116.0474 Da).[2][14]
-
Compare the observed fragmentation pattern with known fragmentation pathways of similar compounds or use in silico fragmentation prediction tools to propose a structure.[12][23][24]
IV. Data Presentation and Interpretation
Fragmentation Patterns of this compound Derivatives
The fragmentation of this compound derivatives in the mass spectrometer provides crucial structural information. Under ESI-MS/MS conditions, the protonated molecule [M+H]+ will typically undergo collision-induced dissociation (CID). Common fragmentation pathways include:
-
Loss of substituents: The bonds connecting substituents to the pyrimidine ring can cleave.
-
Ring cleavage: The pyrimidine ring itself can fragment, although this often requires higher collision energies.
-
For nucleoside analogues: The glycosidic bond is often labile, leading to the characteristic neutral loss of the sugar moiety.[2][14][25]
Table 1: Representative Quantitative Data for a this compound Derivative
| Parameter | Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Extraction Recovery | > 85% |
V. Visualizing the Workflow
A clear understanding of the analytical workflow is essential for successful implementation. The following diagrams illustrate the key steps in the mass spectrometry analysis of this compound derivatives.
Caption: Workflow for quantitative analysis of this compound derivatives.
Caption: Workflow for qualitative analysis of this compound derivatives.
Conclusion
Mass spectrometry, particularly when coupled with liquid chromatography, provides a powerful platform for the analysis of this compound derivatives. The high sensitivity, selectivity, and structural information afforded by modern mass spectrometers are essential for both quantitative bioanalysis and the identification of novel compounds in complex matrices. By carefully selecting the appropriate instrumentation and optimizing sample preparation and analytical conditions, researchers can develop robust and reliable methods to advance their studies in drug development and related fields. The protocols and principles outlined in this guide serve as a foundation for the successful application of mass spectrometry to the analysis of this important class of molecules.
References
- 1. Is High Resolution a Strict Requirement for Mass Spectrometry-Based Cellular DNA Adductomics? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Applications of mass spectrometry in drug metabolism: 50 years of progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Application of Mass Spectrometry in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. researchgate.net [researchgate.net]
- 8. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. nationalacademies.org [nationalacademies.org]
- 10. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organomation.com [organomation.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biocompare.com [biocompare.com]
- 17. tecan.com [tecan.com]
- 18. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fragmentation of electrospray-produced deprotonated ions of oligodeoxyribonucleotides containing an alkylated or oxidized thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data | MDPI [mdpi.com]
Application Note: 1,3-Dimethylthymine as a Quantitative Standard for Photodimerization Studies
Abstract
The formation of cyclobutane pyrimidine dimers (CPDs) is a primary mechanism of UV-induced DNA damage, implicated in mutagenesis and carcinogenesis. Accurate quantification of these photodimers is crucial for toxicological studies, evaluation of sunscreen efficacy, and the development of photoprotective agents. This application note details the use of 1,3-dimethylthymine (DMT) as a reliable and convenient standard for the quantification of thymine photodimers. Due to its simplified structure, which lacks the deoxyribose moiety and phosphodiester backbone of DNA, DMT provides a clean model system for studying the fundamental photochemistry of the thymine base. We present the rationale for its use, protocols for photodimer synthesis and purification, and detailed methodologies for quantification using High-Performance Liquid Chromatography (HPLC).
Introduction: The Rationale for a Simplified Model
UV radiation induces a [2+2] photocycloaddition reaction between adjacent pyrimidine bases in DNA, primarily thymine, to form CPDs.[1] While numerous methods exist for quantifying CPDs in cellular DNA, such as immunoassays and chromatographic techniques coupled with mass spectrometry, these approaches can be complex and are often influenced by the surrounding DNA structure.[2][3][4]
This compound (DMT) offers a strategic advantage by isolating the core photochemical reaction. The methylation at the N1 and N3 positions prevents the formation of other photoproducts and simplifies the reaction landscape, making it an ideal chemical actinometer for UV radiation.[5] By mimicking the core structure of thymine as it exists within the DNA helix, DMT allows for the study of photodimerization kinetics and quantum yields in a controlled and reproducible manner.
Key Advantages of this compound:
-
Simplified System: Eliminates the complexities of the DNA backbone, allowing for a focused study of the thymine base photochemistry.
-
Enhanced Solubility: More soluble in a wider range of organic solvents compared to thymidine or DNA, facilitating experimental setup.
-
Clean Photochemistry: Primarily forms the cis-syn cyclobutane dimer, the most common stereoisomer found in UV-irradiated DNA.[6]
-
Ideal for Actinometry: Can be used to calibrate UV light sources and measure photon flux, essential for quantitative photochemical studies.[7][8]
The Photodimerization of this compound
Upon exposure to UV radiation, typically in the UVB (290-320 nm) or UVC (<290 nm) range, two adjacent DMT molecules undergo a cycloaddition reaction to form a cyclobutane ring. The primary product is the cis-syn isomer, where the two pyrimidine rings are fused in a syn orientation.
Figure 1: A simplified workflow illustrating the UV-induced photodimerization of this compound to its cis-syn cyclobutane dimer.
Experimental Protocols
Synthesis of the cis-syn this compound Photodimer Standard
A purified standard of the DMT photodimer is essential for creating calibration curves for quantification.
Materials:
-
This compound (DMT)
-
Acetone (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Pyrex® immersion well apparatus with a high-pressure mercury lamp
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer for structural confirmation
Protocol:
-
Solution Preparation: Dissolve this compound in a 1:4 mixture of acetone and acetonitrile. The acetone acts as a photosensitizer, enhancing the efficiency of dimer formation.[9][10]
-
UV Irradiation: Place the solution in the Pyrex immersion well and degas with nitrogen for 30 minutes to remove oxygen, which can quench the excited state. Irradiate the solution with a high-pressure mercury lamp. The Pyrex vessel will filter out wavelengths below 290 nm.[10]
-
Monitoring the Reaction: Periodically take aliquots of the solution and analyze by HPLC to monitor the consumption of the DMT monomer and the formation of the dimer.
-
Solvent Removal: Once the reaction has reached a satisfactory conversion, remove the solvents using a rotary evaporator.
-
Purification: Purify the resulting white solid by flash chromatography to isolate the cis-syn dimer from the remaining monomer and any minor photoproducts.[10]
-
Structural Verification: Confirm the structure of the purified cis-syn dimer using ¹H and ¹³C NMR spectroscopy and compare the spectra to literature values.
Protocol for UV Irradiation and Sample Preparation for Quantification
This protocol outlines the steps for irradiating a sample of DMT and preparing it for HPLC analysis.
Materials:
-
This compound (DMT)
-
Chosen solvent (e.g., acetonitrile, water)
-
UV transparent cuvettes (e.g., quartz)
-
Calibrated UV light source (e.g., UV-LED or filtered mercury lamp)
-
HPLC system with a UV detector
Protocol:
-
Sample Preparation: Prepare a solution of DMT of known concentration in the desired solvent.
-
UV Exposure: Transfer the solution to a UV-transparent cuvette and expose it to a calibrated UV source for a defined period. Ensure consistent geometry of irradiation.
-
Sample Dilution: After irradiation, dilute the sample as necessary to fall within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Inject the prepared sample into the HPLC system for quantification.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of small molecules.[11][12][13]
HPLC System and Conditions
A standard HPLC system equipped with a C18 reverse-phase column and a UV detector is suitable for this application.
| Parameter | Recommended Setting |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Isocratic or gradient elution with water and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm (for DMT monomer) |
| Injection Volume | 20 µL |
Calibration Curve Generation
-
Prepare a series of standard solutions of the purified cis-syn DMT dimer of known concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot the peak area as a function of concentration to generate a calibration curve. The curve should be linear over the desired concentration range.
Data Analysis and Quantification
-
Inject the irradiated DMT sample into the HPLC system.
-
Identify the peaks corresponding to the DMT monomer and the cis-syn dimer based on their retention times, as determined from the analysis of the standards.
-
Determine the peak area for the cis-syn dimer in the sample.
-
Use the calibration curve to calculate the concentration of the photodimer in the irradiated sample.
-
The quantum yield (Φ) of photodimer formation can be calculated if the photon flux of the UV source is known.
Figure 2: A flowchart outlining the key steps for the quantification of this compound photodimers using HPLC.
Applications and Future Directions
The use of this compound as a standard for photodimer quantification has broad applications in:
-
Sunscreen Efficacy Testing: Evaluating the ability of sunscreen formulations to prevent the formation of thymine dimers.
-
Photoprotective Agent Screening: Screening new compounds for their ability to inhibit photodimerization.
-
Fundamental Photochemical Research: Studying the kinetics and mechanisms of CPD formation under various conditions.
-
UV Dosimetry: Calibrating the output of UV lamps and solar simulators.
Future research may involve the use of isotopically labeled DMT for more sensitive quantification by mass spectrometry, providing an internal standard for complex biological samples.[14] Additionally, the principles outlined in this application note can be extended to study the photodimerization of other pyrimidine analogs.
Conclusion
This compound serves as an invaluable tool for the accurate and reproducible quantification of thymine photodimers. Its simplified structure and clean photochemistry make it an ideal model system for a wide range of applications in photobiology, toxicology, and drug development. The protocols and methodologies detailed in this application note provide a robust framework for researchers to implement this standard in their own studies.
References
- 1. Predicting Thymine Dimerization Yields from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of cyclobutane pyrimidine dimers in human epidermal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of UV-induced cyclobutane pyrimidine dimers using an oligonucleotide chip assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. technoprocur.cz [technoprocur.cz]
- 6. Crystal and molecular structure of photodimer A of this compound (the isomer in irradiated deoxyribonucleic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Sensitive Chemical Actinometer for Ultra-violet Radiation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. Production of cis-syn thymine-thymine cyclobutane dimer oligonucleotide in the presence of acetone photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reductive Photocycloreversion of Cyclobutane Dimers Triggered by Guanines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Derivatization of thymine and thymine photodimers with 4-bromomethyl-7-methoxycoumarin for fluorescence detection in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of laser-induced thymine-thymine dimer in DNA by LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. helixchrom.com [helixchrom.com]
- 14. Quantitative determination of cyclobutane thymine dimers in DNA by stable isotope-dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Photoreversion of 1,3-Dimethylthymine
Introduction: The Significance of 1,3-Dimethylthymine Photoreversion
Ultraviolet (UV) radiation induces the formation of cyclobutane pyrimidine dimers (CPDs), the most common form of DNA damage. These lesions, formed by a [2+2] photocycloaddition between adjacent pyrimidine bases, disrupt the helical structure of DNA, thereby impeding replication and transcription. The study of the reversal of this process, known as photoreversion, is crucial for understanding DNA repair mechanisms and developing potential therapeutic strategies. This compound serves as an excellent model system for these investigations as it mimics the core structure of thymine within DNA while offering improved solubility in various organic solvents, simplifying experimental design and analysis.
This guide provides a comprehensive overview of the techniques and protocols for studying the photoreversion of this compound dimers. It is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanisms of photorepair and to screen for photosensitizing or photorepair-inhibiting compounds.
Core Principles: The Photochemistry of Dimerization and Reversion
The formation of a this compound dimer is a photochemical reaction initiated by the absorption of UV light, typically in the UVC (200-280 nm) or UVB (280-315 nm) range. This leads to the formation of a stable cyclobutane ring between two adjacent thymine molecules. The reverse process, photoreversion, involves the cleavage of this cyclobutane ring, restoring the original monomeric this compound. This can be achieved through direct excitation of the dimer with shorter wavelength UV light or via photosensitization, where an excited photosensitizer transfers energy to the dimer, inducing its cleavage.
Experimental Workflow for Photoreversion Studies
A typical workflow for investigating the photoreversion of this compound involves several key stages, from the synthesis and purification of the dimer to its irradiation and the subsequent analysis of the reaction products.
Caption: Experimental workflow for studying this compound photoreversion.
Part 1: Synthesis and Characterization of this compound Dimer
The initial step in studying photoreversion is the preparation of the cyclobutane dimer of this compound. This is typically achieved by irradiating a concentrated solution of this compound with UVB light.
Protocol 1: Synthesis of this compound Dimer
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent such as acetone or acetonitrile. The concentration should be relatively high (e.g., 0.1 M) to favor intermolecular dimerization.
-
Irradiation: Transfer the solution to a quartz reaction vessel. Irradiate the solution with a UVB lamp (e.g., a 312 nm transilluminator or a Rayonet reactor with 300 nm lamps) with constant stirring. The reaction progress can be monitored by UV-Vis spectroscopy, observing the decrease in absorbance at the λmax of this compound (around 265 nm).
-
Purification: After significant conversion, evaporate the solvent under reduced pressure. The resulting solid mixture contains the dimer and unreacted monomer. The dimer can be purified by recrystallization or column chromatography.
-
Characterization: Confirm the identity and purity of the synthesized dimer using analytical techniques such as:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the formation of the cyclobutane ring.[1][2][3] The disappearance of the vinylic protons and the appearance of new aliphatic protons are characteristic of dimer formation.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the dimer.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the dimer and to separate it from the monomer.[4][5][6]
-
Part 2: Photoreversion Experiments
Once the purified dimer is obtained, photoreversion studies can be conducted. This involves irradiating a solution of the dimer and monitoring the reformation of the monomer.
Experimental Considerations
-
Light Source and Wavelength: The choice of irradiation wavelength is critical. Direct photoreversion is typically induced by UVC light (e.g., 254 nm from a low-pressure mercury lamp), as the dimer absorbs at shorter wavelengths than the monomer.[7] For photosensitized photoreversion, the wavelength should be chosen to excite the photosensitizer specifically.
-
Solvent: The solvent can significantly influence the photoreversion quantum yield.[8][9] It is important to use spectrograde solvents and to consider potential solvent-solute interactions. Studies in both aqueous and organic solvents can provide valuable insights.[10]
-
Concentration: The concentration of the dimer solution should be such that the absorbance at the irradiation wavelength is in a suitable range for accurate measurements (typically between 0.1 and 1).
-
Actinometry for Quantum Yield Determination: To quantify the efficiency of the photoreversion process, the quantum yield (Φ) must be determined. This requires the use of a chemical actinometer, a compound with a known photochemical quantum yield, to measure the photon flux of the light source.[11] A common actinometer for the UV region is potassium ferrioxalate.
Protocol 2: Monitoring Photoreversion by UV-Vis Spectroscopy
UV-Vis spectroscopy is a convenient method for real-time monitoring of the photoreversion reaction.[12][13][14][15][16] The cleavage of the dimer results in the reappearance of the characteristic absorption band of the this compound monomer.
-
Sample Preparation: Prepare a solution of the purified this compound dimer in a quartz cuvette.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution.
-
Irradiation: Irradiate the sample with the chosen light source. At regular time intervals, interrupt the irradiation and record the UV-Vis spectrum.
-
Data Analysis: Plot the increase in absorbance at the λmax of the monomer (around 265 nm) as a function of irradiation time. This provides a kinetic profile of the photoreversion reaction.
References
- 1. research.rug.nl [research.rug.nl]
- 2. The Use of 13C Direct-Detect NMR to Characterize Flexible and Disordered Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dithymine photodimers and photodecomposition products of thymidylyl-thymidine induced by ultraviolet radiation from 150 to 300 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Derivatization of thymine and thymine photodimers with 4-bromomethyl-7-methoxycoumarin for fluorescence detection in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effect on the Photolysis of Riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Predicting Thymine Dimerization Yields from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note: A Framework for Employing Novel Alkylating Agents in Cellular DNA Damage Models, Featuring 1,3-Dimethylthymine as a Case Study
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the utilization of novel alkylating agents, using the hypothetical application of 1,3-dimethylthymine, to induce and study DNA damage in cellular models. We present a framework that encompasses the initial characterization of the compound, detailed protocols for treating cultured cells, and robust methods for quantifying DNA damage and assessing cellular responses. The protocols included are for the Comet Assay to detect DNA strand breaks, immunofluorescence staining of γH2AX to identify double-strand breaks, and the MTT assay to determine cytotoxicity. Furthermore, we outline a strategy for investigating the cellular DNA Damage Response (DDR) pathways activated by the agent. This guide is intended to equip researchers with the necessary tools to effectively integrate new chemical entities into their DNA damage and repair studies.
Introduction: The Role of Alkylating Agents in DNA Damage Research
Alkylating agents are a class of compounds that introduce alkyl groups into macromolecules, with DNA being a primary target.[1] This covalent modification of DNA, if not properly repaired, can lead to mutations, chromosomal aberrations, and ultimately, cell death.[2][3] For this reason, many alkylating agents are potent cytotoxic compounds and are widely used in cancer chemotherapy.[1] In a research context, they serve as invaluable tools to induce controlled DNA damage, enabling the study of cellular repair mechanisms, cell cycle checkpoints, and apoptotic pathways.
1.1. Mechanism of DNA Alkylation
Alkylating agents can form adducts at various nucleophilic sites on DNA bases.[1] The N7 position of guanine and the N3 position of adenine are particularly susceptible to alkylation.[2] Depending on the chemical structure of the agent, it can be monofunctional, forming a single adduct, or bifunctional, capable of cross-linking DNA strands.[2][4] These lesions distort the DNA double helix, obstructing the processes of replication and transcription.[5]
1.2. Cellular Responses to Alkylating DNA Damage
Cells have evolved sophisticated DNA Damage Response (DDR) pathways to counteract the deleterious effects of DNA alkylation.[6] The presence of DNA adducts can trigger several repair mechanisms, including:
-
Base Excision Repair (BER): This pathway is primarily responsible for repairing small, non-helix-distorting base lesions, such as those created by many monofunctional alkylating agents.[2]
-
Nucleotide Excision Repair (NER): NER is employed to remove bulky adducts that cause significant distortion of the DNA helix.[2]
-
Mismatch Repair (MMR): The MMR system recognizes and corrects mispaired bases that can arise during DNA replication past an alkylated template.[2][3]
-
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are activated to repair double-strand breaks (DSBs), which can be a secondary consequence of stalled replication forks at sites of alkylation damage.[3]
If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death, or apoptosis, to prevent the propagation of mutations.[6]
Pre-experimental Characterization of a Novel Agent (e.g., this compound)
Before employing a new chemical agent like this compound in cellular assays, it is crucial to determine its fundamental physicochemical properties.
2.1. Physicochemical Properties
A summary of essential properties for a hypothetical novel agent is presented in Table 1.
| Property | Value | Method/Source |
| Molecular Formula | C₇H₁₀N₂O₂ | Theoretical |
| Molecular Weight | 154.17 g/mol | Theoretical |
| Purity | >98% | HPLC, NMR |
| Solubility | Soluble in DMSO, Ethanol | Experimental |
| Stability in Solution | Stable for 24h at 37°C in media | Experimental |
2.2. Preparation of Stock Solutions
For consistency across experiments, a high-concentration stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). This stock solution can then be stored at -20°C or -80°C. Working solutions are prepared by diluting the stock solution in complete cell culture medium immediately before use. It is important to ensure that the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.5% for DMSO).
Protocol for Induction of DNA Damage in Cell Culture
This protocol provides a general procedure for treating adherent mammalian cells with a DNA damaging agent.
3.1. Materials
-
Mammalian cell line of interest (e.g., HeLa, A549, DLD-1)[7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[7]
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Standard cell culture incubator (37°C, 5% CO₂)
3.2. Cell Seeding
-
Culture cells to approximately 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into the appropriate culture vessels (e.g., 6-well plates, 96-well plates, or plates with coverslips) at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Incubate the cells for 18-24 hours to allow for attachment and recovery.
3.3. Treatment with the Alkylating Agent
-
Prepare a series of working solutions of this compound in complete cell culture medium at various concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). A vehicle control containing the same concentration of DMSO as the highest drug concentration should always be included.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Incubate the cells for the desired treatment duration (e.g., 2, 4, 12, or 24 hours).
-
After the incubation period, wash the cells twice with sterile PBS.
-
The cells are now ready for downstream analysis.
3.4. Workflow Diagram
Caption: Experimental workflow for inducing and analyzing DNA damage.
Quantification of DNA Damage and Cytotoxicity
4.1. Protocol: Comet Assay (Single Cell Gel Electrophoresis)
The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.[4]
-
Cell Harvesting: Harvest treated and control cells, wash with ice-cold PBS, and resuspend at 1 x 10⁵ cells/mL in ice-cold PBS.[4]
-
Slide Preparation: Mix cell suspension with low-melting-point agarose and spread onto a pre-coated microscope slide.
-
Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer (pH >13) to unwind the DNA.[4]
-
Electrophoresis: Subject the slides to electrophoresis. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).[4]
-
Visualization: Visualize the comets using a fluorescence microscope and quantify the DNA in the tail using appropriate software.
4.2. Protocol: Immunofluorescence for γH2AX Foci
The phosphorylation of histone H2AX at serine 139 (γH2AX) is an early marker of DNA double-strand breaks.[8]
-
Cell Culture: Grow and treat cells on glass coverslips.
-
Fixation and Permeabilization: Fix cells with 4% formaldehyde and permeabilize with 0.5% Triton X-100 in PBS.[9]
-
Blocking: Incubate in a blocking solution (e.g., 5% BSA in PBS) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope and count the number of γH2AX foci per nucleus.
4.3. Protocol: Cell Viability (MTT Assay)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
4.4. Data Presentation: Expected Outcomes
The quantitative data obtained from these assays can be summarized in tables for clear comparison.
Table 2: Dose-Response to this compound (24-hour treatment)
| Concentration (µM) | % Cell Viability (MTT) | Average Comet Tail Moment | Average γH2AX Foci per Cell |
| 0 (Vehicle) | 100 ± 5.2 | 2.1 ± 0.8 | 1.5 ± 0.5 |
| 1 | 98 ± 4.5 | 5.3 ± 1.2 | 3.2 ± 1.1 |
| 5 | 85 ± 6.1 | 15.8 ± 3.4 | 8.9 ± 2.3 |
| 10 | 62 ± 7.3 | 28.4 ± 5.1 | 15.6 ± 3.8 |
| 25 | 41 ± 5.9 | 45.2 ± 6.7 | 24.1 ± 4.5 |
| 50 | 25 ± 4.8 | 58.9 ± 7.2 | 30.7 ± 5.1 |
| 100 | 12 ± 3.5 | 65.1 ± 8.0 | 33.4 ± 4.9 |
Analysis of DNA Damage Response Pathways
5.1. Western Blotting for Key Signaling Proteins
To understand the cellular response to the induced DNA damage, the activation of key DDR proteins can be assessed by Western blotting.
-
Protein Extraction: Lyse treated and control cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key DDR proteins such as p53, p21, ATM, ATR, and cleaved PARP.[10]
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the proteins of interest.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
5.2. Signaling Pathway Diagram
Caption: Hypothetical DNA damage response pathway initiated by an alkylating agent.
Conclusion and Future Directions
The framework presented here provides a systematic approach for characterizing the effects of a novel alkylating agent, such as this compound, on cellular DNA. By combining assays for DNA damage quantification, cytotoxicity, and DDR pathway analysis, researchers can gain a comprehensive understanding of the compound's mechanism of action. Future studies could involve more advanced techniques such as mass spectrometry to identify the specific types of DNA adducts formed, or genome-wide sequencing to map the distribution of DNA damage. These detailed investigations will further elucidate the intricate interplay between DNA damage, repair, and cell fate.
References
- 1. mdpi.com [mdpi.com]
- 2. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Discovery of novel DNA‐damaging agents through phenotypic screening for DNA double‐strand break - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Premature termination of DNA Damage Repair by 3-Methyladenine potentiates cisplatin cytotoxicity in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,3-Dimethylthymine Photodimerization Yield
Welcome to the technical support center for the optimization of 1,3-dimethylthymine (DMT) photodimerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this photochemical reaction. Here, we will address common challenges and provide in-depth, evidence-based solutions to maximize your reaction yields. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the photodimerization of this compound, providing you with the core knowledge needed for successful experimentation.
What is the fundamental mechanism of this compound photodimerization?
The photodimerization of this compound is a [2+2] cycloaddition reaction that occurs upon exposure to ultraviolet (UV) radiation. The process is initiated by the absorption of a photon by a DMT molecule, promoting it to an excited singlet state.[1] This excited molecule can then react with a ground-state DMT molecule to form a cyclobutane ring, linking the two thymine derivatives. While the reaction can proceed through both singlet and triplet pathways, evidence suggests a predominantly singlet pathway in many common solvents. The formation of a singlet excimer intermediate is also considered a key step in the reaction pathway in aqueous solutions.
What is the optimal wavelength for irradiating this compound?
The optimal wavelength for inducing photodimerization corresponds to the absorption maximum of this compound. Generally, UV-C (200-280 nm) and UV-B (280-315 nm) radiation are effective.[1] Specifically, wavelengths around 254 nm and 275 nm are commonly used.[2][3] It is important to note that the wavelength can also influence the photostationary state, which is the equilibrium between the forward (dimerization) and reverse (dimer cleavage) reactions.[3] Higher wavelengths can sometimes favor the dimer, leading to a higher proportion of the product at equilibrium.[3]
How does the choice of solvent affect the reaction yield?
The solvent plays a critical role in the efficiency of the photodimerization reaction. Solvent polarity can influence the stability of the excited states and intermediates involved. For instance, the photodimerization of dimethylthymine has been studied in various solvents, and the product composition can depend on the nature of the excited-state precursor and the solvent.[4] In aqueous solutions, the formation of ground-state van der Waals stacked complexes can facilitate the reaction through a singlet excimer state. Protic solvents may also influence the reaction by interacting with the excited species.
What is the role of a photosensitizer in this reaction?
A photosensitizer can be used to promote the reaction, particularly through the triplet pathway. The photosensitizer absorbs light and then transfers its energy to a this compound molecule, promoting it to its triplet state.[5] This triplet-state DMT can then react with a ground-state molecule to form the dimer. Acetone is a commonly used photosensitizer for this purpose.[6] The choice of photosensitizer is critical; its triplet energy must be high enough to efficiently transfer energy to the thymine derivative.[7] However, be aware that photosensitizers can also lead to side reactions, such as photocleavage of the product, if irradiation times are prolonged.[6]
What are typical quantum yields for this reaction, and what factors influence it?
The quantum yield (Φ), which is the number of molecules reacted per photon absorbed, for thymine dimerization is generally low, often less than a few percent in DNA.[8] Several factors can lead to a low quantum yield, including:
-
Deactivation of the excited state: The excited DMT molecule can lose its energy through non-reactive pathways like fluorescence or collisions with other molecules before it has a chance to react.[9][10]
-
Reversibility of the reaction: The photodimer can absorb light and revert to the monomeric form, establishing a photostationary state.[9][11]
-
Conformational requirements: For the reaction to occur, the two DMT molecules must be in a specific orientation relative to each other at the moment of light absorption.[2]
Factors that can influence and potentially increase the quantum yield include temperature, concentration, and the presence of photosensitizers.[12]
Troubleshooting Guides
Encountering issues in the lab is a common part of the scientific process. This section provides a structured approach to troubleshooting common problems encountered during this compound photodimerization experiments.
Common Problems and Solutions
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | - Inappropriate wavelength or light source intensity.- Incorrect concentration of this compound.- Inefficient photosensitizer or absence thereof.- Presence of quenching impurities (e.g., oxygen).- Reaction has not reached completion. | - Verify the emission spectrum and intensity of your UV lamp. Ensure it overlaps with the absorption spectrum of DMT.- Optimize the concentration of DMT. Higher concentrations can favor dimerization, but aggregation may become an issue.- If using a photosensitizer, ensure it has a suitable triplet energy and is used at an optimal concentration. Consider acetone as a starting point.[6]- Degas the solvent to remove dissolved oxygen, which is a known triplet quencher.- Monitor the reaction over time using techniques like TLC or HPLC to determine the optimal irradiation time. |
| Product Decomposition | - Prolonged irradiation leading to photodegradation of the dimer.- Presence of photosensitizers that can induce side reactions.- Unstable reaction conditions (e.g., temperature fluctuations). | - Determine the optimal reaction time by monitoring product formation and degradation.- If using a photosensitizer, reduce the irradiation time or its concentration.[6]- Maintain a constant and controlled temperature throughout the experiment. |
| Inconsistent Results | - Variability in experimental setup (e.g., lamp distance, reaction vessel).- Impure starting materials or solvents.- Inaccurate measurement of reagents. | - Standardize your experimental setup to ensure reproducibility.- Use purified reagents and solvents to avoid interfering impurities.- Calibrate your equipment and ensure accurate measurements of all components.[13] |
| Formation of Unwanted Byproducts | - Side reactions induced by the photosensitizer or high-energy UV light.- Presence of impurities in the starting material or solvent. | - Use a filter to narrow the wavelength range of the UV light to minimize high-energy radiation.- Purify the this compound and solvent before use.- Analyze the byproducts to understand their formation mechanism and adjust conditions accordingly. |
Experimental Workflow for Optimizing Yield
The following diagram illustrates a systematic approach to optimizing the photodimerization yield.
References
- 1. Beware of Common Mistakes in the Dimerization of Thymine Processes - Housing Innovations [dev.housing.arizona.edu]
- 2. Sequence-Dependent Thymine Dimer Formation and Photoreversal Rates in Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of Thymine Photodimerization in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Production of cis-syn thymine-thymine cyclobutane dimer oligonucleotide in the presence of acetone photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of cyclobutane thymine dimers by tiaprofenic acid and its photoproducts: approach to the photosensitizer triplet state energy limit value - RSC Advances (RSC Publishing) DOI:10.1039/C5RA11869G [pubs.rsc.org]
- 8. Predicting Thymine Dimerization Yields from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. pnas.org [pnas.org]
- 12. youtube.com [youtube.com]
- 13. Troubleshooting [chem.rochester.edu]
troubleshooting low yield in 1,3-Dimethylthymine synthesis
Introduction
Welcome to the technical support guide for the synthesis of 1,3-Dimethylthymine (1,3-DMT). This molecule, a key N,N-dialkylated pyrimidine derivative, is of significant interest in medicinal chemistry and drug development for its role as a building block in various therapeutic agents, including modulators of DNA methylation.[1] However, achieving a high yield of regiochemically pure 1,3-DMT can be challenging due to the multiple reactive sites on the parent thymine molecule.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered during synthesis. It is designed to provide researchers, scientists, and drug development professionals with not only procedural solutions but also the underlying chemical principles to effectively troubleshoot and optimize their reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction has a low conversion rate, and I've recovered a large amount of unreacted thymine. What are the most probable causes?
A1: This is a very common issue that almost always points to suboptimal reaction conditions preventing the initial deprotonation and subsequent alkylation of the thymine ring. Let's break down the critical factors.
-
Inadequate Deprotonation (Base Selection): The N-H protons of thymine (pKa ≈ 9.9) require a sufficiently strong base for efficient removal to generate the nucleophilic thymidate anion. If the base is too weak, or used in insufficient stoichiometric amounts, the equilibrium will favor the starting materials.
-
Common Bases: Potassium carbonate (K₂CO₃) is frequently used and is effective, but it requires an appropriate polar aprotic solvent like DMF to achieve sufficient basicity and solubility.[2][3] For a more robust and complete deprotonation, a stronger base such as sodium hydride (NaH) is often employed.
-
Troubleshooting Steps:
-
Verify Base Strength: Ensure the chosen base is strong enough to deprotonate thymine.
-
Check Stoichiometry: Use at least 2.2 equivalents of base if you are aiming for double methylation in one pot to ensure both N1 and N3 sites can be deprotonated.
-
Ensure Anhydrous Conditions: Bases like NaH react violently with water. All bases will be less effective in the presence of moisture. Ensure your solvent and glassware are rigorously dried.[4]
-
-
-
Solvent Issues: The solvent plays a critical role in solvating the reactants and influencing the reaction pathway.
-
Recommended Solvents: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are highly recommended. They effectively solvate the cation of the base, which "frees" the thymidate anion, increasing its nucleophilicity for the desired Sₙ2 reaction.[5]
-
The Problem with Protic Solvents: Protic solvents (e.g., ethanol, water) should be avoided as they can protonate the thymidate anion, quenching its nucleophilicity, and can also participate in side reactions with the methylating agent.
-
-
Reagent Quality and Reaction Time:
-
Methylating Agent: Common methylating agents like dimethyl sulfate ((CH₃)₂SO₄) and methyl iodide (CH₃I) are moisture-sensitive and can degrade over time.[6] Use a fresh bottle or a properly stored reagent. Methyl iodide is also light-sensitive.[7]
-
Reaction Monitoring: Do not rely solely on a prescribed reaction time from the literature. Reaction progress should be actively monitored using Thin Layer Chromatography (TLC). This will tell you when the starting material is consumed and prevent premature workup.[8]
-
Q2: My TLC plate shows multiple product spots, and the final isolated product is an impure mixture. What are these byproducts?
A2: This is a classic regioselectivity problem. The thymine anion is an ambident nucleophile, meaning it has multiple atoms that can attack the methylating agent. The primary byproducts are other methylated isomers.
-
Potential Sites of Methylation:
The formation of O-methylated byproducts is particularly influenced by the nature of the alkylating agent. According to Hard and Soft Acid and Base (HSAB) theory, "hard" electrophiles like dimethyl sulfate have a higher propensity to react with the "hard" oxygen atoms of the thymidate anion, whereas "softer" electrophiles like methyl iodide tend to react preferentially with the "softer" nitrogen atoms.[10][11][12]
Diagram: Potential Methylation Sites on Thymine
Caption: Possible mono- and di-methylated products from the reaction of thymine.
Q3: How can I optimize the reaction to maximize the yield of the desired 1,3-dimethylated product and minimize isomers?
A3: Optimizing for the N1,N3-dialkylated product involves carefully controlling the reaction parameters to favor N-alkylation over O-alkylation and ensuring the reaction goes to completion.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Summary of Optimized Reaction Conditions
| Parameter | Recommendation | Rationale |
| Starting Material | Thymine | Ensure it is dry. |
| Base | K₂CO₃ (≥2.2 eq) or NaH (≥2.2 eq) | K₂CO₃ is easier to handle; NaH ensures more complete deprotonation.[3] |
| Methylating Agent | Methyl Iodide (CH₃I) (≥2.5 eq) | As a "softer" electrophile, it favors methylation at the softer nitrogen sites over the harder oxygen sites.[11] |
| Solvent | Anhydrous DMF | A polar aprotic solvent that enhances the nucleophilicity of the thymidate anion.[5] |
| Temperature | Room Temperature to 60 °C | Start at room temperature. Gentle heating may be required to drive the reaction to completion. Monitor by TLC. |
| Reaction Time | 12-24 hours | Highly dependent on temperature and reagents. Must be determined by reaction monitoring (TLC).[8] |
Q4: I am losing a significant amount of product during work-up and purification. What are the best practices?
A4: Product loss during isolation is a frustrating but solvable problem. It typically stems from an inefficient work-up or a suboptimal purification strategy.
-
Work-up Procedure:
-
Quenching: If using NaH, the reaction must be carefully quenched at 0 °C by the slow addition of water or isopropanol.
-
Filtration: After the reaction, inorganic salts (e.g., K₂CO₃, KI, NaI) will be present. Filter the reaction mixture to remove these salts.
-
Washing: Wash the filtered salts with a small amount of fresh solvent (e.g., DMF or CH₂Cl₂) to recover any product that may have precipitated or adsorbed onto them.[5]
-
Solvent Removal: Remove the solvent (e.g., DMF) from the filtrate under reduced pressure. Be aware that DMF has a high boiling point.
-
Extraction: Dissolve the crude residue in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate and wash with water to remove any remaining DMF and inorganic salts. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification by Column Chromatography: This is the most reliable method to separate 1,3-DMT from unreacted thymine and regioisomers.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient system of a non-polar solvent (like Hexane or DCM) and a polar solvent (like Ethyl Acetate or Methanol) is effective. A common starting point is a gradient of 0% to 10% Methanol in Dichloromethane.
-
Monitoring: Use TLC to identify the fractions containing your pure product. 1,3-DMT is less polar than the mono-methylated byproducts and significantly less polar than thymine.
-
Key Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (10 mL per 1 g of thymine).
-
Add thymine (1 equivalent) and potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Stir the suspension vigorously for 15-20 minutes at room temperature.
-
Add methyl iodide (CH₃I, 2.5 equivalents) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature for 18-24 hours, or until TLC analysis indicates the consumption of starting material. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove inorganic salts. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography.
Protocol 2: TLC Monitoring
-
Mobile Phase: Dichloromethane:Methanol (95:5 v/v).
-
Visualization: Use a UV lamp (254 nm). Thymine and its derivatives are UV-active.
-
Analysis: The desired 1,3-DMT product will have a higher Rf value (travel further up the plate) than the mono-methylated intermediates and the highly polar thymine starting material.
Protocol 3: Purity Analysis
Final product purity should be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry (GC-MS).[13][14] ¹H NMR spectroscopy is essential to confirm the structure and the absence of isomeric impurities.
References
- 1. Discovery and Characterization of Uracil Derivatives Targeting the Set-and-Ring Domain of UHRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Methylation of thymine and uracil with free methyl cations formed due to beta-decay of tritiated methane: possible implication in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation of O2-methylthymine in poly(dA-dT) on methylation with N-methyl-N-nitrosourea and dimethyl sulphate. Evidence that O2-methylthymine does not miscode during DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. DNA-synthesis with methylated poly(dA-dT) templates: possible role of O4-methylthymine as a pro-mutagenic base - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Photoreactions of 1,3-Dimethylthymine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-dimethylthymine photoreactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and characterize side products in your experiments. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding side product formation in this compound photoreactions.
Q1: What are the expected major photoproducts of this compound?
The primary and most well-documented photoreaction of this compound upon UV irradiation is a [2+2] photocycloaddition, leading to the formation of cyclobutane pyrimidine dimers (CPDs). Several stereoisomers of the dimer can be formed, with the cis-syn isomer often being a major product in systems that mimic DNA.[1][2]
Q2: Beyond the expected dimers, what are the common side products I should be aware of?
Side product formation is highly dependent on the reaction conditions, particularly the solvent. Common side products include:
-
Solvent Adducts: In protic solvents like isopropanol, photoexcited this compound can abstract a hydrogen atom from the solvent, leading to the formation of various alcohol adducts.[3]
-
Oxidation Products: The presence of oxygen can lead to the formation of oxidized pyrimidine derivatives.
-
Isomeric Byproducts: Depending on the irradiation wavelength and reaction time, isomerization of the initial photoproducts can occur.
-
Degradation Products: Prolonged irradiation can lead to the fragmentation of the pyrimidine ring.
Q3: How does the choice of solvent influence the formation of side products?
The solvent plays a critical role in the photochemical pathways of pyrimidines.[4][5][6][7]
-
Protic vs. Aprotic Solvents: Protic solvents, especially alcohols, can act as hydrogen donors, leading to the formation of solvent adducts.[3] In contrast, aprotic solvents are less likely to participate directly in the reaction, potentially leading to a cleaner dimerization.
-
Polarity: Solvent polarity can influence the stability of excited states and intermediates, thereby affecting the quantum yields of different photochemical pathways.
-
Oxygen Content: The solubility of oxygen varies between solvents. Dissolved oxygen can act as a quencher for triplet excited states or participate in photooxidative side reactions. It is often crucial to degas the solvent prior to irradiation.
II. Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to troubleshooting common problems encountered during this compound photoreactions.
Issue 1: Low Yield of the Desired Photodimer
A low yield of the expected cyclobutane dimer is a frequent challenge in photochemical reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low photodimer yield.
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Inappropriate Solvent | Switch to an aprotic solvent like acetonitrile or acetone to minimize solvent adduct formation. Ensure the solvent is of high purity and appropriately dried.[4] |
| Presence of Oxygen | Degas the solvent thoroughly by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes prior to and during the reaction. |
| Incorrect Wavelength or Irradiation Time | Optimize the irradiation wavelength. Over-irradiation can lead to product degradation. Monitor the reaction progress over time using TLC or HPLC to determine the optimal reaction time. |
| Low Reactant Concentration | The [2+2] photocycloaddition is a bimolecular reaction. Increasing the concentration of this compound may improve the dimerization rate relative to unimolecular side reactions. |
| Quenching Impurities | Ensure all glassware is scrupulously clean. Impurities in the starting material or solvent can quench the excited state of the thymine derivative. |
Issue 2: Complex Mixture of Unidentified Products
A complex product mixture can make purification and characterization challenging.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a complex product mixture.
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Solvent Participation | As a primary step, switch to a less reactive, aprotic solvent. If the reaction requires a protic solvent, consider using a deuterated solvent and analyze for deuterium incorporation to confirm solvent adduct formation.[3] |
| Photo-oxidation | If not already done, rigorously exclude oxygen from the reaction mixture. |
| Broadband UV Source | Use a monochromatic light source or appropriate filters to select a specific wavelength. This can help to avoid secondary photoreactions of the primary products. |
| Thermal Side Reactions | If using a high-intensity lamp, ensure the reaction vessel is adequately cooled to prevent thermally induced side reactions. |
III. Experimental Protocols
This section provides detailed protocols for the separation and identification of potential side products.
Protocol 1: HPLC-MS/MS Analysis for Separation of Photoproducts
This protocol is designed for the analytical separation and identification of this compound and its photoproducts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Dilute an aliquot of the crude reaction mixture in the initial mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan (m/z 100-1000) and product ion scan of the expected parent masses.
-
Expected Masses:
-
This compound: [M+H]⁺ = 155.08
-
Dimer: [M+H]⁺ = 309.16
-
Isopropanol adduct: [M+H]⁺ = 215.14[3]
-
-
Protocol 2: NMR Characterization of Isolated Side Products
This protocol outlines the general steps for characterizing isolated photoproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended for better resolution).
Reagents:
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) appropriate for the isolated product's solubility.
-
Tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Purification: Isolate the side product of interest using preparative HPLC or column chromatography.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated solvent.
-
NMR Experiments:
-
¹H NMR: Acquire a standard proton NMR spectrum to identify the number and types of protons.
-
¹³C NMR: Obtain a carbon spectrum to determine the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish connectivity between protons and carbons, which is crucial for elucidating the structure of unknown side products.
-
IV. Data Presentation
Table 1: Expected m/z Values for Common this compound Photoproducts (Positive ESI Mode)
| Compound | Formula | Expected [M+H]⁺ | Notes |
| This compound | C₇H₁₀N₂O₂ | 155.08 | Starting Material |
| Cyclobutane Dimer | C₁₄H₂₀N₄O₄ | 309.16 | [2+2] Photocycloaddition Product |
| Isopropanol Adduct | C₁₀H₁₈N₂O₃ | 215.14 | Side product in isopropanol solvent[3] |
| Hydroxylated Product | C₇H₁₀N₂O₃ | 171.07 | Potential oxidation product |
V. References
-
Ryseck, G., et al. (2013). Strong impact of the solvent on the photokinetics of a 2(1H)-pyrimidinone. Photochemical & Photobiological Sciences, 12(8), 1423-1430. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in 2H-Oxete Cycloadditions. BenchChem.
-
Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. (2021). Symmetry.
-
Kumar, V., et al. (2022). Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere. Scientific Reports, 12(1), 1-13. --INVALID-LINK--
-
Adhikary, A., et al. (2008). Radiation-Induced and Photosensitized Splitting of C5−C5′-Linked Dihydrothymine Dimers: Product and Laser Flash Photolysis Studies on the Oxidative Splitting Mechanism. The Journal of Physical Chemistry A, 112(47), 12051-12057. --INVALID-LINK--
-
Leonov, D., & Elad, D. (1974). PHOTOCHEMICAL AND FREE RADICAL INITIATED REACTIONS OF1,3‐DIMETHYLTHYMINE WITH ISOPROPANOL. Photochemistry and Photobiology, 20(4), 311-318. --INVALID-LINK--
-
UCL Discovery. (2016). Novel methods in [2+2] photocycloadditions and cysteine modification. UCL Discovery.
-
Patsi, A., et al. (2020). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 85(21), 13684-13693. --INVALID-LINK--
-
Murdock, D., et al. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research, 54(23), 4269-4279. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. University of Rochester.
-
White, J. M., & Wooi, P. L. (2019). A Simple [2 + 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight. Journal of Chemical Education, 96(4), 785-789. --INVALID-LINK--
-
Szabla, R., et al. (2015). Solvent effects on the photochemistry of 4-aminoimidazole-5-carbonitrile, a prebiotically plausible precursor of purines. Physical Chemistry Chemical Physics, 17(34), 22065-22074. --INVALID-LINK--
-
Blackburn, G. M., & Davies, R. J. H. (1966). Photochemistry of Nucleic Acids. III. The Structure of DNA-Derived Thymine Photodimer. Journal of the American Chemical Society, 88(24), 5871-5872.
-
Robinson, J. K., et al. (1999). Derivatization of thymine and thymine photodimers with 4-bromomethyl-7-methoxycoumarin for fluorescence detection in high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 731(2), 179-186. --INVALID-LINK--
-
Camerman, N., & Camerman, A. (1970). Crystal and molecular structure of photodimer A of this compound (the isomer in irradiated deoxyribonucleic acid). Journal of the American Chemical Society, 92(8), 2523-2527. --INVALID-LINK--
-
NIST. (n.d.). 1,3-Propanediamine, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--
-
Narayanan, P., et al. (2013). Resolving the benign and themalign isomers of aryl amines by HPLC. Trade Science Inc.
-
SIELC Technologies. (n.d.). Separation of 1,3-Dimethyl-1,3-diphenylurea on Newcrom R1 HPLC column. SIELC.
-
Lucherelli, M. A., et al. (2021). Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e][4][8]oxaphosphinine 6-oxide. Molecules, 26(22), 6891. --INVALID-LINK--
-
Blackburn, G. M., & Davies, R. J. H. (1967). Photochemistry of nucleic acids. III. Structure of DNA-derived thymine photodimer. Journal of the American Chemical Society, 89(23), 5941-5942. --INVALID-LINK--
-
Al-Kaysi, R. O., & Al-Azab, F. M. (2012). NMR kinetic analysis of photochromic quinolone photoproducts. Magnetic Resonance in Chemistry, 50(8), 565-570.
-
Rodrigues, P., et al. (2022). Optimization of the derivatization procedure for the separation of the stereoisomers of 1,3-dimethylamylamine (1,3-DMAA) by gas chromatography - preliminary data. Repository.
-
He, J., et al. (2022). Overcome Isomer Interference in 1α,25-Dihydroxyvitamin D Quantitation by Liquid Chromatography-Tandem Mass Spectrometry. The Journal of Applied Laboratory Medicine, 7(3), 737-746. --INVALID-LINK--
-
Belikov, M. Y., & Lukyanov, B. S. (2018). Synthesis of photochromic maleimides containing dithienylethene and azobenzene fragments. Russian Journal of Organic Chemistry, 54(5), 776-781.
-
Liu, J., & Taylor, J. S. (2006). Photochemical Reactions of Microcrystalline Thymidine. Photochemistry and Photobiology, 82(5), 1234-1239.
-
Tanaka, Y., et al. (2007). Structures and Photodimerizations of 1-Alkylthymine Crystals Obtained from N,N-Dimethylformamide. Bulletin of the Chemical Society of Japan, 80(1), 192-198.
-
McClure, A. D., et al. (2011). Triplet Pathways in Diarylethene Photochromism: Photophysical and Computational Study of Dyads Containing Ruthenium(II) Polypyridine and 1,2-Bis(2-methylbenzothiophene-3-yl)maleimide Units. Inorganic Chemistry, 50(21), 11025-11035.
References
- 1. Crystal and molecular structure of photodimer A of this compound (the isomer in irradiated deoxyribonucleic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PHOTOCHEMICAL AND FREE RADICAL INITIATED REACTIONS OF1,3‐DIMETHYLTHYMINE WITH ISOPROPANOL | Semantic Scholar [semanticscholar.org]
- 4. Strong impact of the solvent on the photokinetics of a 2(1H)-pyrimidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics - The Journal of Physical Chemistry Letters - Figshare [acs.figshare.com]
- 6. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent effects on the photochemistry of 4-aminoimidazole-5-carbonitrile, a prebiotically plausible precursor of purines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for 1,3-Dimethylthymine Photoproducts
Welcome to the technical support center for the purification of 1,3-dimethylthymine photoproducts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise and practical knowledge to overcome common challenges in your experimental workflows.
Upon UV irradiation, this compound, a model compound for studying DNA photodamage, forms a variety of photoproducts, primarily the cis-syn, cis-anti, trans-syn, and trans-anti cyclobutane pyrimidine dimers (CPDs), as well as the (6-4) photoproduct and its Dewar valence isomer.[1][2] The successful isolation and purification of these products are critical for their structural elucidation and further biological studies. This guide will walk you through common purification hurdles and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the different isomers of this compound photoproducts?
The main difficulty lies in the subtle structural differences between the photoproduct isomers.[3] These isomers often have very similar polarities and molecular weights, making their separation by standard chromatographic techniques challenging. For instance, the diastereomers (syn and anti) can co-elute, and complete resolution often requires optimized chromatographic conditions. The relative abundance of each photoproduct can also vary significantly, with the cis-syn dimer typically being the major product in DNA.[4][5]
Q2: Which chromatographic technique is best suited for purifying this compound photoproducts?
There is no single "best" technique, as the optimal choice depends on the scale of your experiment and the required purity.
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating complex mixtures of photoproducts with high resolution.[6][7] Both normal-phase and reversed-phase HPLC can be effective. Reversed-phase HPLC, often using a C18 column, is particularly well-suited for separating the various isomers.[7]
-
Column Chromatography: For larger-scale purifications (milligrams to grams), column chromatography with silica gel is a cost-effective method.[8][9][10] However, achieving baseline separation of all isomers can be difficult and may require careful solvent system optimization.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for initial reaction monitoring, rapid purity assessment, and optimizing solvent systems for column chromatography.[11][12][13] Preparative TLC can also be used for small-scale purifications.[12]
Q3: How can I monitor the progress of my purification?
Effective monitoring is crucial for a successful purification.
-
Thin-Layer Chromatography (TLC): As mentioned, TLC is excellent for tracking the separation of photoproducts from the starting material and from each other.[12]
-
UV-Vis Spectroscopy: this compound has a characteristic UV absorbance maximum around 260-270 nm. The formation of cyclobutane dimers leads to the loss of this absorbance as the C5=C6 double bond is saturated.[14] Monitoring the decrease in absorbance at this wavelength can indicate the progress of the photoreaction. The (6-4) photoproduct has a distinct absorbance maximum around 315 nm.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying the different photoproducts based on their unique chemical shifts and coupling constants, particularly in the cyclobutane ring region.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the photoproducts (dimers of this compound). Coupled with a separation technique like HPLC (LC-MS), it can help identify the components of each chromatographic peak.[2]
Troubleshooting Guides
Issue 1: Poor or No Separation of Photoproducts on TLC
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your mobile phase may be too high or too low.
-
Solution: Systematically vary the solvent ratio of your mobile phase. A common starting point for normal-phase TLC on silica gel is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). Create a polarity gradient by testing various ratios (e.g., 9:1, 8:2, 7:3 of non-polar to polar solvent) to find the optimal separation. The goal is to have the Rf values of your compounds of interest between 0.2 and 0.8 for good separation.[12]
-
-
Co-spotting of Isomers: The isomers may have very similar polarities in the chosen solvent system.
-
Solution: Try a different solvent system with different selectivities. For example, if a hexane/ethyl acetate mixture fails, try a dichloromethane/methanol system. Adding a small amount of a third solvent, like acetic acid or triethylamine, can sometimes improve separation by interacting differently with the analytes.
-
-
Overloaded TLC Plate: Applying too much sample can lead to broad, streaky spots that do not resolve well.
-
Solution: Dilute your sample before spotting it onto the TLC plate. Apply the sample in small, repeated applications to the same spot, allowing the solvent to evaporate between applications to keep the initial spot size small.
-
Issue 2: Co-elution of Isomers during Column Chromatography
Possible Causes & Solutions:
-
Suboptimal Mobile Phase: The chosen eluent may not have sufficient resolving power.
-
Solution: Before running the column, meticulously optimize the solvent system using TLC.[10] Aim for a solvent system that gives a clear separation between the target isomer and its neighbors on the TLC plate.
-
-
Improper Column Packing: Voids or channels in the stationary phase will lead to poor separation.[8]
-
Solution: Ensure the column is packed uniformly. Both wet and dry packing methods can be effective if done carefully.[8] Gently tap the column during packing to settle the stationary phase and eliminate air pockets.
-
-
Column Overloading: Exceeding the capacity of the column will result in broad bands and poor resolution.
-
Solution: As a rule of thumb, the amount of sample should be about 1-5% of the weight of the stationary phase. Use a larger column if you need to purify more material.
-
-
Gradient Elution Required: An isocratic (single solvent mixture) elution may not be sufficient to separate all isomers.
-
Solution: Employ a step or linear gradient elution. Start with a less polar solvent system to elute the less polar compounds and gradually increase the polarity to elute the more polar compounds. This can often improve the resolution of closely eluting species.[8]
-
Issue 3: Difficulty Detecting Photoproducts After Purification
Possible Causes & Solutions:
-
Products are UV-inactive at 254 nm: Cyclobutane pyrimidine dimers lack the C5=C6 double bond and therefore do not absorb UV light at 254 nm, a common wavelength used for visualization in TLC.[14]
-
Solution: Use a TLC plate with a fluorescent indicator and a UV lamp. The plate will fluoresce, and compounds that absorb UV light will appear as dark spots.[15] For compounds that do not absorb UV, use a chemical stain. A potassium permanganate (KMnO₄) stain is effective for visualizing compounds with oxidizable functional groups.[16][17] Other general stains like phosphomolybdic acid can also be used.
-
-
Low Yield of Photoproducts: The initial photoreaction may not have proceeded efficiently.
-
Solution: Optimize the photoreaction conditions. Ensure the UV lamp is emitting at the correct wavelength (around 254-280 nm for thymine dimerization) and that the lamp is not too old, as UV output decreases over time.[18][19] The concentration of the starting material and the choice of solvent can also influence the reaction efficiency.
-
-
Decomposition on Silica Gel: Some photoproducts may be sensitive to the acidic nature of silica gel.
-
Solution: If you suspect degradation, you can use deactivated silica gel (by adding a small percentage of water) or a different stationary phase like alumina. Alternatively, adding a small amount of a base like triethylamine to the eluent can help neutralize the silica.
-
Experimental Protocols
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 8:2 dichloromethane:methanol).
-
Using a capillary tube, spot a small amount of the crude reaction mixture onto the baseline of a silica gel TLC plate.
-
Place the TLC plate in the chamber and allow the solvent to ascend to near the top of the plate.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm) to see the starting material.[15]
-
Stain the plate using a potassium permanganate dip to visualize the photoproducts.
-
Calculate the Rf value for each spot to aid in optimizing the mobile phase for column chromatography.[12]
Protocol 2: Reversed-Phase HPLC Purification
-
Column: C18, 5 µm particle size, e.g., 4.6 x 250 mm.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 50% B
-
35-40 min: 50% B
-
40-45 min: Return to 5% B
-
45-50 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm (for general detection of the pyrimidine ring) and 315 nm (for the (6-4) photoproduct).
-
Injection Volume: 10-100 µL, depending on the sample concentration.
-
Collect fractions corresponding to the resolved peaks and confirm their identity using NMR and/or MS.
Data Presentation
Table 1: Typical Chromatographic Behavior of this compound and its Photoproducts
| Compound | Typical TLC Rf (8:2 DCM:MeOH) | Typical Reversed-Phase HPLC Elution Order |
| This compound | ~0.7 | 3 |
| cis-syn CPD | ~0.5 | 2 |
| trans-syn CPD | ~0.45 | 1 |
| (6-4) Photoproduct | ~0.6 | 4 |
Note: These are approximate values and can vary depending on the exact experimental conditions.
Visualizations
References
- 1. The variety of UV-induced pyrimidine dimeric photoproducts in DNA as shown by chromatographic quantification methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Individual determination of the yield of the main UV-induced dimeric pyrimidine photoproducts in DNA suggests a high mutagenicity of CC photolesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal and molecular structure of photodimer A of this compound (the isomer in irradiated deoxyribonucleic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymine Dimerization in DNA is an Ultrafast Photoreaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of pyrimidine (6-4) photoproducts in DNA by a mild acidic hydrolysis-HPLC fluorescence detection assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. chromtech.com [chromtech.com]
- 9. Khan Academy [khanacademy.org]
- 10. columbia.edu [columbia.edu]
- 11. Measurement of thymine dimers in DNA by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 13. mdpi.com [mdpi.com]
- 14. Thymine dissociation and dimer formation: A Raman and synchronous fluorescence spectroscopic study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Detection of thymine [2+2] photodimer repair in DNA: selective reaction of KMnO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thymine Dimer-Induced Structural Changes to the DNA Duplex Examined with Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Analysis of 1,3-Dimethylthymine Isomers
Welcome to the technical support center for the analysis of 1,3-dimethylthymine and its isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying these closely related compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analysis of this compound and its potential isomers?
The main difficulties lie in the structural similarity of potential isomers, which can lead to co-elution in chromatographic separations and similar fragmentation patterns in mass spectrometry. Distinguishing between N-methylated isomers on the pyrimidine ring requires optimized analytical methods. For instance, methylated purines and pyrimidines can be challenging to differentiate using routine laboratory methods, often necessitating the use of high-performance liquid chromatography (HPLC) for accurate identification.[1]
Q2: Which analytical technique is most suitable for separating this compound isomers?
High-Performance Liquid Chromatography (HPLC) is the recommended technique for the separation of N-dimethylated pyrimidine isomers.[1] Reversed-phase chromatography, particularly with a C18 stationary phase, has proven effective for separating polar uracil derivatives, which are structurally similar to thymine derivatives.[2] The selection of an appropriate mobile phase composition is crucial for achieving baseline separation.
Q3: Can Gas Chromatography-Mass Spectrometry (GC-MS) be used for the analysis of this compound isomers?
While GC-MS is a powerful analytical tool, it may present challenges for N-methylated pyrimidines due to potential thermal instability in the heated GC inlet. Some molecules with similar functional groups are known to degrade at elevated temperatures, which can lead to inaccurate quantification and the appearance of artifact peaks.[3] If GC-MS is to be used, careful optimization of the inlet temperature is necessary, or derivatization may be required to improve thermal stability and chromatographic performance.
Q4: How can I definitively identify and confirm the structure of a suspected this compound isomer?
Definitive structural confirmation typically requires a combination of analytical techniques. While chromatography can separate the isomers, spectroscopic methods are necessary for unambiguous identification. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the exact position of the methyl groups on the thymine ring. Comparing the NMR spectra of your sample to that of a certified reference standard is the gold standard for confirmation.[4]
Q5: Where can I obtain certified reference materials for this compound and its isomers?
The availability of certified reference materials (CRMs) is crucial for accurate identification and quantification. While CRMs for a wide range of methylated nucleobases are available from various suppliers, it is important to verify the availability of the specific isomers of this compound.[5] If a commercial standard is not available, custom synthesis may be required.
Troubleshooting Guides
Guide 1: Optimizing HPLC Separation of this compound Isomers
Issue: Poor or no separation of isomeric peaks.
This guide provides a systematic approach to developing and optimizing a reversed-phase HPLC method for the separation of this compound isomers, based on established methods for similar N-dimethylated pyrimidines.[2]
Workflow for HPLC Method Optimization
Caption: HPLC method development workflow.
Step-by-Step Protocol:
-
Column Selection:
-
Start with a robust C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). These are widely used for the separation of polar compounds like uracil and its derivatives.[2]
-
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Use a buffered solution to ensure reproducible retention times and good peak shape. A 20 mM ammonium acetate buffer with the pH adjusted to between 4 and 6 is a good starting point.[6]
-
Organic Phase (B): HPLC-grade acetonitrile or methanol. Acetonitrile often provides better peak shapes for heterocyclic compounds.
-
Diluent: A mixture of your mobile phase, such as 50:50 methanol/water, is a suitable diluent for your standards and samples.[2]
-
-
Initial Gradient Run:
-
Begin with a broad gradient to elute all components and determine their approximate retention times. A linear gradient from 5% to 95% organic phase over 20 minutes is a reasonable starting point.
-
-
Method Optimization:
-
Gradient Slope: If peaks are co-eluting, decrease the gradient slope (i.e., make the gradient longer) in the region where the isomers elute to improve resolution.
-
Isocratic Hold: If the isomers are close together, an isocratic hold at a specific mobile phase composition can be introduced to maximize separation.
-
pH Adjustment: The ionization state of the isomers can affect their retention. Adjusting the pH of the aqueous mobile phase can alter selectivity.
-
Flow Rate and Temperature: Fine-tune the flow rate and column temperature to improve peak efficiency and reduce run time.
-
Quantitative Data Summary for a Starting HPLC Method:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-40% B in 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 260 nm |
Guide 2: Isomer Confirmation by Mass Spectrometry
Issue: Separated peaks have identical mass-to-charge ratios (m/z) and require further confirmation.
While isomers will have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) may differ.
Workflow for MS/MS Isomer Differentiation
Caption: MS/MS workflow for isomer differentiation.
Step-by-Step Protocol:
-
Direct Infusion: If pure isomer standards are available, infuse each separately into the mass spectrometer to obtain their individual fragmentation patterns.
-
Select Precursor Ion: In full scan mode, identify the protonated molecule [M+H]⁺.
-
Optimize Collision Energy: Perform product ion scans at various collision energies to find the optimal energy that produces a rich fragmentation spectrum.
-
Compare Spectra: Carefully compare the MS/MS spectra of the isomers. Look for unique fragment ions or significant differences in the relative abundance of common fragments.
-
Develop a Targeted Method: If unique fragment ions are identified, a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method can be developed for the specific and sensitive quantification of each isomer in a mixture.
Guide 3: Preventing Thermal Degradation in GC-MS Analysis
Issue: Suspected degradation of this compound in the GC inlet, leading to low recovery or extraneous peaks.
Step-by-Step Protocol:
-
Lower Inlet Temperature: The most direct way to prevent thermal degradation is to lower the GC inlet temperature. Start at a lower temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation. A study on other thermally labile compounds demonstrated that reducing the inlet temperature from 275 °C to 250 °C significantly reduced degradation.[3]
-
Use a Deactivated Liner: Active sites in the GC liner can catalyze degradation. Always use a deactivated liner, and consider one with glass wool to trap non-volatile matrix components.
-
Derivatization: If lowering the temperature is not feasible or effective, consider derivatization to create a more thermally stable analogue.
-
Fast GC: Employing a shorter column and a faster temperature ramp can minimize the time the analyte spends at elevated temperatures.
References
- 1. Showing Compound 1,3-Dimethyluracil (FDB022866) - FooDB [foodb.ca]
- 2. benchchem.com [benchchem.com]
- 3. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. zymoresearch.com [zymoresearch.com]
- 6. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Preventing 1,3-Dimethylthymine Degradation
Welcome to the Technical Support Center for 1,3-Dimethylthymine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this compound during experimental workflows. By understanding the potential instability of this N-methylated pyrimidine derivative, you can ensure the integrity of your results and the reliability of your research.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the stability and handling of this compound.
Q1: What is this compound, and why is its stability a concern?
A: this compound is a derivative of thymine, a nucleobase found in DNA. The methylation at the N1 and N3 positions alters its chemical properties, including its stability. Like many complex organic molecules, this compound can be susceptible to degradation under various experimental conditions, including exposure to certain pH levels, temperatures, light, and reactive chemicals. Ensuring its stability is crucial for accurate experimental outcomes, as degradation can lead to the formation of impurities, loss of active compound, and misleading results.
Q2: What are the primary pathways through which this compound can degrade?
A: Based on the chemistry of related pyrimidine derivatives, the primary degradation pathways for this compound are anticipated to be:
-
Hydrolysis: The pyrimidine ring can be susceptible to cleavage by water, particularly under acidic or alkaline conditions.[1]
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of various oxidized byproducts.
-
Photodegradation: Ultraviolet (UV) and, to a lesser extent, visible light can provide the energy to initiate degradation reactions.
-
Thermal Degradation: Elevated temperatures can accelerate decomposition, leading to a variety of breakdown products.
Q3: How should I properly store this compound to ensure its long-term stability?
A: For optimal long-term stability, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture. Storage at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), is recommended. When preparing stock solutions, use high-purity, anhydrous solvents and store them at low temperatures. For aqueous solutions, ensure the pH is controlled and consider sterile filtering to prevent microbial growth, which can also contribute to degradation.
Troubleshooting Guide: Addressing Degradation During Experiments
This section provides in-depth troubleshooting for specific issues you may encounter, with a focus on the underlying chemical principles.
Issue 1: Inconsistent or Poor Results in Aqueous Buffers
Symptom: You observe a loss of compound concentration over time, or your bioassay results are not reproducible when using aqueous buffers.
Potential Cause: This is often indicative of pH-dependent hydrolysis. The stability of pyrimidine derivatives can be highly sensitive to the pH of the medium.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing 1,3-Dimethylthymine Solubility for In Vitro Assays
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,3-Dimethylthymine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of its limited aqueous solubility in in vitro experimental setups. Our goal is to equip you with the knowledge to design robust and reliable assays by ensuring the optimal bioavailability of your compound.
Introduction: The Solubility Challenge with this compound
This compound, a methylated derivative of the pyrimidine base thymine, often presents solubility challenges in the aqueous environments required for most in vitro assays, such as cell-based studies and enzymatic tests.[1][2] Like many pyrazolo[3,4-d]pyrimidine derivatives, its hydrophobic nature can lead to precipitation, inaccurate concentration measurements, and consequently, unreliable experimental outcomes.[1][2] This guide will walk you through systematic approaches to overcome these issues, ensuring your results are both accurate and reproducible.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions and concerns regarding the solubility of this compound.
Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer?
A: This is a classic sign of a compound exceeding its thermodynamic solubility in an aqueous solution. This compound, like many small molecules with aromatic ring structures, is inherently hydrophobic. When a concentrated stock solution, typically in a water-miscible organic solvent like DMSO, is diluted into a largely aqueous buffer, the compound can crash out of solution as it encounters an environment where it is poorly soluble.[3]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: This is a critical consideration. While DMSO is an excellent solvent for many organic compounds, it can also exert toxic effects on cells.[3] Generally, for most cell lines, a final DMSO concentration of 0.1% to 0.5% is considered safe and minimally perturbing. However, it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final concentration of DMSO used in your assay.
Q3: Can I just sonicate my solution to redissolve the precipitate?
A: Sonication can temporarily redisperse aggregated particles and aid in dissolution.[3] However, if the compound's concentration is above its thermodynamic solubility limit in the final buffer, it will likely reprecipitate over time.[3] While sonication can be a useful preparatory step, it is not a permanent solution for supersaturated solutions.
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This section provides a structured approach to systematically improve the solubility of this compound for your in vitro experiments.
Step 1: Initial Solvent Selection and Stock Solution Preparation
The first step is to prepare a high-concentration stock solution in a suitable organic solvent.
-
Recommended Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating initial stock solutions of poorly soluble compounds.[3]
-
Alternative Solvents: If DMSO is incompatible with your assay, other organic solvents like ethanol or acetone can be considered.[4] However, their miscibility with aqueous buffers and potential for cytotoxicity must be carefully evaluated.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh out the required amount of this compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Step 2: Optimizing the Final Assay Concentration and Dilution Strategy
Precipitation often occurs during the dilution of the organic stock solution into the aqueous assay medium. The following workflow helps to mitigate this issue.
References
Technical Support Center: 1,3-Dimethylthymine Photorepair Studies
Welcome to the technical support center for researchers studying the photorepair of 1,3-Dimethylthymine. This guide is designed to provide in-depth answers to common questions, offer solutions to experimental pitfalls, and present standardized protocols to enhance the reliability and reproducibility of your results. As a model substrate, this compound cyclobutane dimer offers a simplified system to probe the fascinating mechanism of DNA photolyase, but its use is not without unique challenges. This resource synthesizes field-proven insights and foundational scientific principles to help you navigate these complexities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries related to the experimental setup.
Q1: What is this compound cyclobutane dimer, and why is it used as a model substrate?
The this compound cyclobutane dimer is a synthetic analog of the cis-syn cyclobutane thymine dimer (T<>T), which is the most prevalent DNA lesion caused by UV radiation.[1][2] In this model compound, the N1 and N3 positions of the thymine rings are methylated.
Advantages as a Model Substrate:
-
Simplicity: It allows researchers to study the core catalytic mechanism of photolyase—the splitting of the cyclobutane ring—in solution, without the complexities of DNA strand binding, flipping of the dimer out of the helix, and release from the DNA backbone.[3]
-
Solubility: Methylation can improve solubility in certain organic solvents used for analytical techniques like HPLC, simplifying sample preparation.
-
Control: It provides a homogenous substrate population, free from the sequence context effects that can influence repair rates in oligonucleotides.
Key Consideration: The methyl groups at the N1 and N3 positions create steric bulk not present in a natural T<>T dimer within DNA. This can significantly impact the binding affinity of the substrate to the photolyase active site, potentially leading to lower repair efficiency compared to the natural substrate.[4][5] Researchers should be aware that kinetic parameters derived from this model may not be directly extrapolated to in-vivo conditions.
Q2: What is the fundamental mechanism of photorepair for cyclobutane pyrimidine dimers (CPDs)?
Photorepair, or photoreactivation, is a light-dependent enzymatic process that directly reverses UV-induced CPDs to their original monomeric bases.[6][7] The process is catalyzed by the enzyme DNA photolyase and can be broken down into the following key steps:
-
Substrate Binding (Light-Independent): The photolyase enzyme first binds to the DNA and locates the CPD lesion. In a natural context, it flips the dimer out of the DNA helix and into its catalytic pocket.[3]
-
Photoactivation: The enzyme contains a critical flavin adenine dinucleotide (FAD) cofactor, which must be in its fully reduced state (FADH⁻) to be catalytically active.[8][9] This FADH⁻ cofactor absorbs a photon of blue or near-UV light (typically 350-450 nm), either directly or via energy transfer from an antenna chromophore, entering an excited state (FADH⁻*).[10]
-
Electron Transfer and Ring Splitting: The excited FADH⁻* donates an electron to the CPD, forming a transient radical pair.[10][11] This triggers the spontaneous cleavage of the covalent bonds forming the cyclobutane ring. This entire process is incredibly fast, occurring on a picosecond to nanosecond timescale.[8][11]
-
Back Electron Transfer and Product Release: The electron is transferred back from the now-repaired monomers to the flavin radical, regenerating the catalytically active FADH⁻. The restored thymine monomers are then released from the active site.[10]
Q3: What are the essential components for an in vitro this compound photorepair assay?
A successful assay requires careful preparation of several key components:
-
Active DNA Photolyase: The enzyme must be purified and confirmed to be active. Its concentration should be optimized for the assay.
-
This compound Dimer Substrate: The cis-syn isomer is the primary substrate for most photolyases.[1] The substrate should be of high purity, and its concentration accurately determined.
-
Reduced FAD Cofactor: The enzyme's catalytic activity is entirely dependent on the FADH⁻ state.[12] Assays are often performed under anaerobic conditions or with reducing agents (e.g., DTT) to maintain the reduced state of the flavin.
-
Appropriate Buffer System: A buffer that maintains a stable pH (typically around 7.0-7.5) and ionic strength is crucial for enzyme stability and activity. Common choices include phosphate or Tris-based buffers.
-
Light Source: A calibrated light source capable of emitting in the blue/near-UV range (e.g., 365 nm, 405 nm) is required. The intensity and wavelength must be consistent across all experiments.[10]
Q4: How is photorepair efficiency typically quantified?
The repair of the this compound dimer back to its monomeric form can be monitored using several robust analytical techniques:
-
UV-Vis Spectrophotometry: The formation of the cyclobutane dimer disrupts the C5=C6 double bond in the thymine rings, leading to a loss of absorbance at ~265 nm. Photorepair restores this bond and, consequently, the absorbance. The reaction can be monitored in real-time by measuring the increase in absorbance at this wavelength.[6][8]
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. HPLC can physically separate the this compound dimer from the repaired monomer product. By integrating the peak areas and comparing them to a standard curve, one can precisely quantify the amount of substrate remaining and product formed over time.[13][14] A typical setup would involve a C18 reverse-phase column.[15][16]
Section 2: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific experimental failures.
Problem 1: Low or No Photorepair Activity Observed
Your assay shows minimal or no conversion of the this compound dimer to the monomer, even after prolonged illumination.
| Potential Cause | Explanation & Causality | Recommended Solution |
| 1.1: Inactive Photolyase Enzyme | The enzyme may have denatured due to improper storage (temperature fluctuations, freeze-thaw cycles) or the catalytic FAD cofactor may be in an oxidized (FADox) or semiquinone (FADH•) state, both of which are catalytically inactive for repair.[8][12] | Verify Enzyme Integrity: Run a protein gel (SDS-PAGE) to check for degradation. Ensure FAD is Reduced: Prepare buffers with a fresh reducing agent like DTT (1-5 mM). If possible, perform the assay in an anaerobic environment. Run a positive control with a known active enzyme batch or a standard substrate (e.g., UV-irradiated plasmid DNA). |
| 1.2: Incorrect Light Source | Photolyase activity is highly dependent on the wavelength and intensity of the activating light. The light source must overlap with the absorption spectrum of the FADH⁻ cofactor (~350-450 nm).[10] Light that is too weak will result in slow or undetectable turnover. Light of the wrong wavelength (e.g., green or red light) will not activate the enzyme. | Calibrate Light Source: Use a photometer to measure the intensity and confirm the peak wavelength of your light source (e.g., LED, filtered lamp). Ensure consistent distance between the light source and all samples. Check Wavelength: Confirm your light source emits in the required blue/near-UV range. A 365 nm or 405 nm LED is a common and reliable choice. |
| 1.3: Sub-optimal Buffer Conditions | Enzyme activity is sensitive to pH and ionic strength. Extreme pH values can denature the protein or alter the protonation state of key active site residues, inhibiting catalysis. Very high salt concentrations can also interfere with enzyme structure and function. | Optimize Buffer: Verify the pH of your reaction buffer (typically optimal around 7.0-7.5). Perform a pH titration experiment to find the optimal pH for your specific photolyase. Test a range of salt concentrations (e.g., 50 mM to 200 mM NaCl) to determine the optimum. |
| 1.4: Substrate Inhibition or Low Affinity | While less common, very high substrate concentrations can sometimes lead to inhibition. More likely with a non-natural substrate like this compound, the enzyme may simply have a very low binding affinity (high Km), requiring higher enzyme concentrations to see a significant reaction rate.[4] | Perform Kinetic Analysis: Run the assay with a fixed enzyme concentration and vary the substrate concentration to determine the Km and Vmax. This will reveal if you are working in a sub-optimal substrate concentration range. Consider increasing the enzyme concentration if the affinity is very low. |
Problem 2: High Variability Between Experimental Replicates
| Potential Cause | Explanation & Causality | Recommended Solution |
| 2.1: Inconsistent Illumination | Uneven lighting across samples in a multi-well plate or between different experimental runs is a major source of variability. A slight difference in light intensity will directly translate to a difference in the reaction rate. | Standardize Illumination Setup: Use a plate holder that ensures a fixed and equal distance from the light source for all samples. If irradiating tubes, use a rack that maintains consistent positioning. For multi-well plates, ensure the light source provides uniform illumination across the entire plate surface. Mix samples during illumination if possible to ensure uniform exposure. |
| 2.2: Pipetting Errors | Inaccurate or inconsistent pipetting of the enzyme, substrate, or other reagents can lead to significant differences in reaction concentrations between replicates.[17] | Practice Good Pipetting Technique: Use calibrated pipettes and change tips for each replicate. Prepare a master mix of the buffer and substrate to be dispensed into each reaction vessel, then add the enzyme to initiate the reaction. This minimizes variability from pipetting multiple small volumes.[18] |
| 2.3: Temperature Fluctuations | Enzymatic reactions are temperature-dependent. If some replicates are performed at a different ambient temperature than others, their reaction rates will differ. Heat from the light source can also warm samples inconsistently. | Control Temperature: Perform all assays in a temperature-controlled environment (e.g., incubator, water bath). If using a high-intensity lamp, use a cooling fan or a heat filter to prevent sample heating. Measure the temperature of a control sample during illumination to check for changes.[19] |
Problem 3: Artifacts or Unexpected Peaks in Analytical Readout (HPLC)
Your HPLC chromatogram shows unexpected peaks, or the baseline is noisy, interfering with quantification.
| Potential Cause | Explanation & Causality | Recommended Solution |
| 3.1: Non-Enzymatic Photoreversion | Although the primary photorepair mechanism is enzymatic, direct absorption of high-energy UV light (especially UVC or short-wavelength UVB) can cause some non-enzymatic splitting of the dimer.[12] This would appear as product formation in a no-enzyme control. | Use a "Dark" Control: Always run a control sample containing all components (including enzyme) but kept in the dark. This will show if any product is formed without light. Use a "No-Enzyme" Light Control: Run a control containing the substrate and buffer (no enzyme) that is exposed to the light source. This will quantify any non-enzymatic photoreversion.[13] |
| 3.2: Buffer Component Interference | Components in your buffer (e.g., Tris, DTT) may absorb UV light at or near the detection wavelength, creating a high background or interfering peaks, especially if they degrade over time. | Run a Buffer Blank: Inject a sample of your complete reaction buffer (without substrate or enzyme) into the HPLC to check for interfering peaks at the retention times of your analyte and product.[16] If interference is observed, consider changing the buffer system or adjusting the detection wavelength. |
| 3.3: Substrate/Product Degradation | The this compound monomer or dimer may be unstable under the assay or analysis conditions, leading to the appearance of degradation peaks. | Assess Stability: Analyze samples immediately after the reaction is stopped. To test stability, incubate the pure substrate and pure product separately in the reaction buffer for the duration of the assay and analyze by HPLC to check for degradation. |
Section 3: Protocols and Workflows
Protocol: Standard Photolyase Activity Assay using HPLC Quantification
This protocol provides a framework for measuring the photorepair of this compound dimer. Concentrations and times should be optimized for your specific enzyme and experimental goals.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 7.4. Prepare fresh and keep on ice.
-
Enzyme Stock: Dilute purified photolyase to a working concentration (e.g., 10 µM) in Assay Buffer. Keep on ice.
-
Substrate Stock: Prepare a 1 mM stock solution of this compound cyclobutane dimer in a suitable solvent (e.g., DMSO or Assay Buffer).
-
-
Reaction Setup:
-
In microcentrifuge tubes or a 96-well plate, prepare a master mix containing Assay Buffer and the this compound dimer substrate to a final concentration of 100 µM.
-
Add the photolyase enzyme to each reaction well to a final concentration of 1 µM. The final reaction volume could be 50-100 µL.
-
Prepare control reactions:
-
No Enzyme Control: Add Assay Buffer instead of the enzyme stock.
-
Dark Control: Prepare a complete reaction mix but wrap the tube/well in aluminum foil.
-
-
-
Photoreactivation:
-
Place the samples at a fixed distance from a calibrated light source (e.g., 365 nm LED array).
-
Irradiate the samples for a set time course (e.g., 0, 5, 10, 20, 30 minutes).
-
-
Reaction Quenching & Sample Preparation:
-
Stop the reaction by adding an equal volume of a quenching solution (e.g., 0.2 M HCl or 1% SDS) or by immediately transferring the samples to a -20°C freezer.
-
If necessary, centrifuge the samples to pellet any precipitated protein. Transfer the supernatant to HPLC vials.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute all components, then re-equilibrate. (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 265 nm.
-
-
Data Analysis:
-
Identify the retention times for the this compound dimer and the repaired monomer using pure standards.
-
Integrate the peak area for both the substrate and product peaks at each time point.
-
Calculate the percentage of substrate remaining or product formed over time. Plot the data to determine the initial reaction rate.
-
Section 4: Visual Guides
Diagram: Core Photorepair Mechanism
This diagram illustrates the key steps in the light-driven catalytic cycle of DNA photolyase.
Caption: The catalytic cycle of DNA photolyase, from substrate binding to product release.
Diagram: Troubleshooting Logic Flow for No/Low Activity
This flowchart provides a systematic approach to diagnosing a failed photorepair experiment.
Caption: A step-by-step decision tree for troubleshooting failed photorepair assays.
References
- 1. glenresearch.com [glenresearch.com]
- 2. PDB-101: Molecule of the Month: Thymine Dimers [pdb101.rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. DNA photolyase repairs the trans-syn cyclobutane thymine dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic reaction with unnatural substrates: DNA photolyase (Escherichia coli) recognizes and reverses thymine [2+2] dimers in the DNA strand of a DNA/PNA hybrid duplex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 8. Kinetics of cyclobutane thymine dimer splitting by DNA photolyase directly monitored in the UV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct observation of thymine dimer repair in DNA by photolyase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct observation of thymine dimer repair in DNA by photolyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. journals.ust.edu [journals.ust.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. tulipgroup.com [tulipgroup.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. bioassaysys.com [bioassaysys.com]
Technical Support Center: Troubleshooting Unexpected Results in 1,3-Dimethylthymine Experiments
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,3-Dimethylthymine. This guide is designed to provide expert-driven, actionable solutions to common and unexpected challenges encountered during the synthesis, purification, and characterization of this N,N'-disubstituted pyrimidine. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively. This resource is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding to ensure the integrity and reproducibility of your experimental outcomes.
DNA methylation, the addition of a methyl group to DNA, is a fundamental biological process that can alter gene activity without changing the DNA sequence itself.[1][2] This epigenetic modification is crucial for normal development and is implicated in a range of diseases, including cancer.[1][3][4] The study of specific methylated nucleobases like this compound is therefore of significant interest. However, the synthesis and handling of such compounds can present unique challenges. This guide will address these potential hurdles in a direct question-and-answer format.
I. Frequently Asked Questions (FAQs) in this compound Synthesis
Q1: My reaction to synthesize this compound resulted in a low yield and a mixture of products. What are the likely causes and how can I improve the outcome?
A1: This is a common issue in the N-alkylation of pyrimidine bases like thymine. The primary culprits are often incomplete reaction, lack of regioselectivity, and over-alkylation.
The nitrogen atoms at the N1 and N3 positions of the thymine ring have different nucleophilicities, and the oxygen atoms at C2 and C4 can also undergo alkylation, leading to a mixture of N- and O-alkylated products.[5][6] Furthermore, the mono-methylated intermediate can be more reactive than the starting material, leading to undesired side reactions if the conditions are not carefully controlled.[7]
Troubleshooting & Optimization Strategy:
A systematic approach to troubleshooting involves evaluating your reagents, reaction conditions, and the choice of alkylating agent and base.
1. Reagent and Solvent Purity:
-
Action: Ensure all reagents, especially the thymine, alkylating agent (e.g., methyl iodide, dimethyl sulfate), and base, are of high purity and anhydrous. Moisture can quench the base and react with the alkylating agent.
-
Rationale: Impurities can introduce competing reactions and reduce the overall yield.[8]
2. Optimizing Reaction Conditions:
-
Temperature Control: N-alkylation reactions often require heating to proceed at a reasonable rate.[8] However, excessive heat can lead to decomposition of reagents or the desired product.
-
Protocol: Start with a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, incrementally increase the temperature.
-
-
Solvent Selection: The choice of solvent is critical for ensuring all reactants are soluble, particularly the base.[8]
-
Recommendation: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile are commonly used. If using a less soluble base like potassium carbonate (K₂CO₃), consider a solvent where it has better solubility or switch to a more soluble base like cesium carbonate (Cs₂CO₃).[8]
-
3. Choice of Base and Alkylating Agent:
-
Base Strength and Solubility: The base's function is to deprotonate the nitrogen atoms of the thymine ring, making them more nucleophilic. The strength and solubility of the base are key factors.[8]
-
Alkylating Agent Reactivity: The reactivity of the alkylating agent can influence the extent of over-alkylation. More reactive agents are more prone to multiple substitutions.[7]
Experimental Workflow: Optimizing N1, N3-Dimethylation of Thymine
Caption: General workflow for the synthesis of this compound.
Q2: My NMR spectrum of the purified product shows unexpected peaks. How can I identify the impurities?
A2: Unexpected peaks in the NMR spectrum of your purified this compound likely indicate the presence of regioisomers (O-alkylation products) or incompletely methylated intermediates.
While N-alkylation is generally favored, O-alkylation can occur, leading to products like O²-methylthymine or O⁴-methylthymine.[9] These byproducts can have similar polarities to the desired product, making them difficult to separate by column chromatography.
Diagnostic & Analytical Approach:
1. Comparative NMR Analysis:
-
¹H NMR: In this compound, you would expect to see two distinct singlets for the two N-methyl groups. The presence of additional singlets in the methyl region could indicate mono-methylated species (N1-methylthymine or N3-methylthymine) or O-methylated byproducts.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring are sensitive to the substitution pattern. Comparing your experimental spectrum to literature values or predicted spectra for the possible isomers can aid in identification.[10]
2. Mass Spectrometry (MS):
-
Action: Obtain a high-resolution mass spectrum (HRMS) of your sample.
-
Rationale: All methylated isomers (N-methyl, O-methyl, and dimethyl) will have distinct molecular weights. This can help confirm the presence of mono-methylated or other unexpected products.
| Compound | Expected Molecular Weight ( g/mol ) | Common ¹H NMR Signals (in CDCl₃) |
| Thymine | 126.11 | - |
| N1-Methylthymine | 140.14 | ~3.4 ppm (s, 3H, N1-CH₃) |
| N3-Methylthymine | 140.14 | ~3.3 ppm (s, 3H, N3-CH₃) |
| This compound | 154.17 | ~3.4 ppm (s, 3H, N1-CH₃), ~3.3 ppm (s, 3H, N3-CH₃) |
| O²-Methylthymine | 140.14 | O-CH₃ signal will be distinct from N-CH₃ |
| O⁴-Methylthymine | 140.14 | O-CH₃ signal will be distinct from N-CH₃ |
Table 1: Expected Molecular Weights and Characteristic ¹H NMR Signals for Thymine and its Methylated Derivatives.
3. Advanced Purification Techniques:
-
If co-elution of isomers is suspected, consider using High-Performance Liquid Chromatography (HPLC) for purification. A change in the stationary phase or solvent system may provide the necessary resolution.
Logical Flow for Impurity Identification:
Caption: Decision-making process for identifying impurities.
Q3: The reaction seems to have stalled, with starting material remaining even after prolonged reaction time and increased temperature. What could be the issue?
A3: A stalled reaction, despite forcing conditions, often points to a problem with the fundamental reactivity of your system, such as an ineffective base or a deactivated alkylating agent.
Troubleshooting a Stalled Reaction:
1. Base Ineffectiveness:
-
Potential Cause: The chosen base may not be strong enough to sufficiently deprotonate the thymine, or it may have poor solubility in the reaction solvent.[8]
-
Solution:
-
Switch to a stronger and/or more soluble base. For instance, if you are using K₂CO₃ in acetonitrile with little success, consider switching to Cs₂CO₃ or using a stronger base like sodium hydride (NaH) in an appropriate solvent like DMF or THF (use with caution).
-
Ensure the base is fresh and has been stored under anhydrous conditions.
-
2. Alkylating Agent Degradation:
-
Potential Cause: Alkylating agents like methyl iodide can degrade over time, especially if exposed to light or moisture.
-
Solution: Use a fresh bottle of the alkylating agent or purify the existing stock before use.
3. Presence of Inhibitors:
-
Potential Cause: Trace impurities in your starting materials or solvent could be inhibiting the reaction.
-
Solution:
-
Purify the thymine starting material by recrystallization.
-
Use freshly distilled, anhydrous solvents.
-
Systematic Check for a Stalled Reaction:
Caption: Troubleshooting flowchart for a stalled reaction.
II. References
-
BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation for Enhanced Biological Activity. 8
-
BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline. 7
-
BenchChem. (2025). A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Comparative Analysis. 5
-
Wang, Y., et al. (n.d.). In Vitro Lesion Bypass Studies of O4-Alkylthymidines with Human DNA Polymerase η. PMC. 11
-
BenchChem. (2025). A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. 6
-
Wikipedia. (n.d.). DNA methylation. 1
-
Moore, L. D., Le, T., & Fan, G. (2013). DNA methylation and its basic function. Neuropsychopharmacology, 38(1), 23–38. 3
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. 12
-
NIOSH. (1994). Method 2010: Aliphatic Amines. 13
-
Cadet, J., Berger, M., Douki, T., & Ravanat, J. L. (1997). Oxidative damage to DNA: formation, measurement, and biological significance. Reviews of physiology, biochemistry and pharmacology, 131, 1–87. 14
-
ResearchGate. (n.d.). Alkylation of uracil and thymine in the gas phase through interaction with alkylmercury compounds. 15
-
Journal of AOAC International. (2015). Fast Identification of 1,3-Dimethylamylamine Using Direct Analysis in Real Time-QToF-MS. 16
-
Paul, D., & Ganesan, K. (2017). Effect of DNA Methylation in Various Diseases and the Probable Protective Role of Nutrition: A Mini-Review. Journal of nutritional biochemistry, 43, 1–7. 4
-
ResearchGate. (n.d.). Selective alkylation at the N1 position of thymine and uracil in the Mitsunobu system. 17
-
Bio-Resource. (2025). DNA Methylation Mechanism, Functions and Applications. YouTube. 2
-
ResearchGate. (n.d.). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. 18
-
Saparbaev, M., & Laval, J. (1990). Why do O6-alkylguanine and O4-alkylthymine miscode? The relationship between the structure of DNA containing O6-alkylguanine and O4-alkylthymine and the mutagenic properties of these bases. Mutation research, 233(1-2), 157–166. 9
-
biomodal. (2024). How DNA methylation affects gene expression. 19
-
ResearchGate. (2015). Fast Identification of 1,3-Dimethylamylamine Using Direct Analysis in Real Time-QToF-MS. 20
-
Royal Society of Chemistry. (n.d.). N alkylation at sp3 Carbon Reagent Guide. 21
-
dos Santos, M. K., et al. (2019). Evaluation of the Presence of 1,3-Dimethylamylamine in Pelargonium Leaves and Essential Oils by Mass Spectrometric and Chromatographic Methods. Chromatographia, 82(6), 967–975. 22
-
BenchChem. (2025). What are the chemical properties of N,N-Dimethyl-1,3-propanediamine. 23
-
Google Patents. (n.d.). Method for purifying 1,3-dimethyl-2-imidazolidinone. 24
-
Iwanek, W., et al. (2021). Unexpected Course of Reaction Between (1E,3E)-1,4-Dinitro-1,3-butadiene and N-Methyl Azomethine Ylide—A Comprehensive Experimental and Quantum-Chemical Study. Molecules, 26(15), 4467. 25
-
Szigetvari, P. D., et al. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. Molecular Diversity, 1-11. 26
-
Al-Shwaiyat, M. K. A., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5029. 27
-
LookChem. (n.d.). N,N-Dimethylethylamine. 28
-
Google Patents. (n.d.). Methylamines purification process. 29
-
Google Patents. (n.d.). Methylamines purification by distillation and purge. 30
-
ResearchGate. (n.d.). Synthetic methods for 1,3-diamines. 31
-
Girolami Group Website. (n.d.). Preparation and Characterization of N,N′-Dialkyl‐1,3‐propanedialdiminium Chlorides. 32
-
Komykhov, S. A., et al. (2022). The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. Chemistry of Heterocyclic Compounds, 58(1), 58-64. 33
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000087). --INVALID-LINK--
-
ResearchGate. (2021). Dimethyl amine purification?. 34
-
Google Patents. (n.d.). Process for the preparation of dimethylethyl amine. 35
-
Google Patents. (n.d.). Preparation method of N, N-dimethyl-1, 3-propanediamine. 36
-
Harmange Magnani, C. S., et al. (2023). Total Synthesis of Altemicidin: A Surprise Ending for a Monoterpene Alkaloid. JACS Au, 3(10), 2883–2893. 37
-
Doc Brown's Advanced Organic Chemistry. (n.d.). 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine). 10
-
Google Patents. (n.d.). Preparation method of N,N-diethylethylenediamine. 38
-
ResearchGate. (2023). Total Synthesis of Altemicidin: A Surprise Ending for a Monoterpene Alkaloid. 39
-
Reddy, G. S., et al. (2022). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. Molecules, 27(14), 4587. 40
-
Kim, D. W., & Dong, V. M. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Journal of the American Chemical Society, 144(30), 13515–13520. 41
-
ResearchGate. (n.d.). Unexpected one-pot synthesis of 2,4-dialkylthiopentanedials by the reaction of alkylthioacetic aldehydes with dihalomethane and diethylamine. 42
References
- 1. DNA methylation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. DNA methylation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of DNA Methylation in Various Diseases and the Probable Protective Role of Nutrition: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Why do O6-alkylguanine and O4-alkylthymine miscode? The relationship between the structure of DNA containing O6-alkylguanine and O4-alkylthymine and the mutagenic properties of these bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N,N-dimethylmethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. In Vitro Lesion Bypass Studies of O4-Alkylthymidines with Human DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Analytical Method [keikaventures.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Fast Identification of 1,3-Dimethylamylamine Using Direct Analysis in Real Time-QToF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. biomodal.com [biomodal.com]
- 20. researchgate.net [researchgate.net]
- 21. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 22. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 23. benchchem.com [benchchem.com]
- 24. JPH0768221B2 - Method for purifying 1,3-dimethyl-2-imidazolidinone - Google Patents [patents.google.com]
- 25. mdpi.com [mdpi.com]
- 26. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 28. N,N-Dimethylethylamine|598-56-1|lookchem [lookchem.com]
- 29. EP0037695B1 - Methylamines purification process - Google Patents [patents.google.com]
- 30. US4283254A - Methylamines purification by distillation and purge - Google Patents [patents.google.com]
- 31. researchgate.net [researchgate.net]
- 32. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 33. The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. EP0024225A1 - Process for the preparation of dimethylethyl amine - Google Patents [patents.google.com]
- 36. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]
- 37. Total Synthesis of Altemicidin: A Surprise Ending for a Monoterpene Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 38. CN103012156B - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]
- 39. researchgate.net [researchgate.net]
- 40. mdpi.com [mdpi.com]
- 41. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 42. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Photodimerization Kinetics: 1,3-Dimethylthymine vs. Thymine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The photodimerization of pyrimidine bases, a fundamental process in photobiology and photochemistry, is critically influenced by the molecular structure of the reacting species. This guide provides an in-depth comparison of the photodimerization kinetics of 1,3-Dimethylthymine and its parent molecule, thymine. Understanding these differences is paramount for researchers in fields ranging from DNA photodamage and repair to the development of photodynamic therapies and novel photosensitive materials.
Introduction: The Significance of N-Methylation on Photoreactivity
Thymine, a key component of DNA, undergoes a [2+2] cycloaddition reaction upon exposure to ultraviolet (UV) radiation, leading to the formation of cyclobutane pyrimidine dimers (CPDs). This process is a primary cause of DNA damage, leading to mutations and skin cancer. The kinetics and mechanism of thymine photodimerization have been extensively studied, revealing a complex interplay of excited singlet and triplet states.
This compound, with methyl groups at the N1 and N3 positions of the pyrimidine ring, serves as a valuable model system to dissect the influence of N-alkylation on the photochemical behavior of thymine. The absence of the N-H protons in this compound eliminates the possibility of intermolecular hydrogen bonding, which can significantly alter excited-state dynamics and reaction pathways. This guide will explore the mechanistic divergence and kinetic consequences of this structural modification.
Mechanistic Pathways: A Tale of Two States
The photodimerization of thymine and its N-methylated derivative proceeds through distinct primary excited-state precursors, leading to significant differences in their reaction kinetics.
Thymine: An Ultrafast Singlet Pathway Dominates in DNA
In the context of DNA, the photodimerization of adjacent thymine residues is an extraordinarily rapid process, occurring on a sub-picosecond timescale.[1] This ultrafast reaction is attributed to a direct pathway from the singlet excited state (S1). Upon absorption of a UV photon, the thymine molecule is promoted to the S1 state, and if properly oriented with a neighboring thymine, can directly form a cyclobutane dimer. The quantum yield for this process in DNA is relatively low, typically in the range of 2-3%, suggesting that only a small fraction of thymine pairs are in a favorable conformation for reaction at any given moment.[1][2]
While a triplet pathway also exists for thymine photodimerization, particularly in solution, the singlet pathway is considered the dominant mechanism for CPD formation within the DNA duplex.
This compound: A Triplet-Mediated Reaction
In contrast to thymine in DNA, the photodimerization of this compound is believed to proceed predominantly through the triplet excited state (T1). This is analogous to the photodimerization of 1,3-dimethyluracil, which has been shown to occur via a triplet mechanism. The process begins with the absorption of a UV photon to populate the singlet excited state (S1), followed by intersystem crossing (ISC) to the longer-lived triplet state (T1).[3] It is from this T1 state that the [2+2] cycloaddition with a ground-state this compound molecule occurs.
The involvement of a triplet intermediate has profound implications for the kinetics of the reaction, which will be discussed in the following section.
A Comparative Look at Photodimerization Kinetics
The differing mechanistic pathways of thymine and this compound lead to distinct kinetic profiles for their photodimerization reactions. A summary of the key kinetic and photophysical parameters is presented in the table below, followed by a detailed discussion.
| Parameter | Thymine (in DNA) | This compound (in Solution) |
| Primary Reactive State | Singlet (S1) | Triplet (T1) |
| Reaction Timescale | Ultrafast (< 1 ps)[1] | Slower (dependent on triplet lifetime) |
| Photodimerization Quantum Yield (Φ_dimer) | ~0.02 - 0.03[1][2] | Expected to be concentration-dependent |
| Intersystem Crossing Quantum Yield (Φ_ISC) | Low in DNA | Significant (required for triplet mechanism) |
| Triplet State Lifetime (τ_T) | Not the primary reactive intermediate in DNA | Crucial for dimerization kinetics |
Key Kinetic Differences:
-
Reaction Rate: The most striking difference lies in the reaction timescale. Thymine's singlet-state dimerization in DNA is essentially instantaneous upon photon absorption.[1] In contrast, the triplet-mediated dimerization of this compound is a slower process. The overall rate will be dependent on the rates of intersystem crossing and the bimolecular reaction from the triplet state, which is in turn dependent on the concentration of the reactant.
-
Quantum Yield: The quantum yield of thymine dimerization in DNA is primarily governed by the conformational arrangement of adjacent bases.[2] For this compound, the quantum yield will be a function of the intersystem crossing efficiency (Φ_ISC) and the efficiency of the subsequent reaction from the triplet state. This latter factor is expected to be highly dependent on the concentration of this compound in solution.
-
Influence of Environment: The photodimerization of thymine is highly sensitive to its environment, with the rigid structure of the DNA duplex pre-organizing the reactants. For this compound in solution, the kinetics will be influenced by solvent polarity and viscosity, which can affect the lifetime of the triplet state and the diffusion of the reacting molecules.
Experimental Protocols for Studying Photodimerization Kinetics
To empirically investigate and compare the photodimerization kinetics of thymine and this compound, a combination of photochemical and analytical techniques is required. The following protocols provide a comprehensive framework for such studies.
General Experimental Workflow
The overall workflow for studying photodimerization kinetics can be visualized as follows:
Figure 1: A generalized workflow for studying photodimerization kinetics.
Synthesis and Purification of this compound
-
Synthesis: this compound can be synthesized from thymine by methylation with a suitable methylating agent, such as dimethyl sulfate, in the presence of a base. Standard organic synthesis procedures should be followed.
-
Purification: The crude product should be purified by recrystallization or column chromatography to obtain a high-purity sample, which is essential for accurate kinetic measurements. The purity should be confirmed by NMR spectroscopy and melting point analysis.
Protocol for Determining Photodimerization Quantum Yield
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of moles of product formed divided by the number of moles of photons absorbed. Chemical actinometry is a reliable method for determining the photon flux of the light source.[4]
Materials:
-
1,3-Dimethyluracil (for chemical actinometry)[4]
-
Spectrophotometric grade solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer
-
Photochemical reactor with a monochromatic light source (e.g., a mercury lamp with appropriate filters)
-
Quartz cuvettes
Procedure:
-
Actinometry:
-
Prepare a solution of 1,3-dimethyluracil in water with a known concentration (e.g., 10⁻⁴ M).[4]
-
Measure the initial absorbance of the actinometer solution at 267 nm.[4]
-
Irradiate the actinometer solution for a precisely measured time interval under the same conditions that will be used for the sample.
-
Measure the final absorbance at 267 nm.
-
Calculate the absorbed photon flux using the known quantum yield of 1,3-dimethyluracil photohydration (Φ = 0.013).[4]
-
-
Sample Irradiation:
-
Prepare a solution of this compound or thymine of known concentration in the desired solvent. The initial absorbance at the irradiation wavelength should be between 0.7 and 1.0.[4]
-
Irradiate the sample solution for various time intervals, periodically recording the UV-Vis absorption spectrum to monitor the disappearance of the monomer.
-
-
Product Quantification:
-
At each time point, withdraw an aliquot of the irradiated solution for HPLC analysis to quantify the concentration of the remaining monomer and the formed photodimers.
-
-
Quantum Yield Calculation:
-
Plot the concentration of the photodimer versus the absorbed photon flux. The initial slope of this plot will give the quantum yield of photodimerization.
-
HPLC Analysis of Monomer and Photodimers
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of the reaction mixture.[5][6]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Mobile Phase:
-
A gradient of acetonitrile and water is typically used for the separation of pyrimidine monomers and their photodimers.
Procedure:
-
Standard Curve: Prepare standard solutions of the pure monomer and, if available, the isolated photodimers at various known concentrations. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the aliquots from the photochemical reaction into the HPLC.
-
Quantification: Use the calibration curves to determine the concentrations of the monomer and photodimers in the irradiated samples.
NMR Characterization of Photodimers
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of the photodimers.
Procedure:
-
Isolation of Photodimers: The photodimers can be isolated from the reaction mixture using preparative HPLC.
-
NMR Analysis: Dissolve the purified dimers in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
Structural Assignment: The characteristic signals and coupling constants in the NMR spectra will allow for the unambiguous identification of the different stereoisomers of the cyclobutane photodimers (cis-syn, cis-anti, trans-syn, and trans-anti).
Conclusion: Implications for Photobiology and Materials Science
The comparative analysis of the photodimerization kinetics of this compound and thymine provides crucial insights into the fundamental principles of photochemical reactivity. The shift from an ultrafast singlet-driven reaction in thymine within DNA to a slower, triplet-mediated process in this compound highlights the profound influence of N-methylation and the surrounding environment on the excited-state landscape.
For researchers in drug development, this understanding can inform the design of photosensitizers that operate via specific excited-state pathways. In the field of materials science, the ability to tune the photochemical properties of pyrimidine derivatives through chemical modification opens avenues for the development of novel photoresponsive polymers and molecular switches. Ultimately, a thorough grasp of these kinetic principles is essential for advancing our ability to control and harness the power of light in a wide range of scientific and technological applications.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Intersystem crossing - Wikipedia [en.wikipedia.org]
- 4. Predicting Thymine Dimerization Yields from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight in DNA Repair of UV-induced Pyrimidine Dimers by Chromatographic Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of pyrimidine (6-4) photoproducts in DNA by a mild acidic hydrolysis-HPLC fluorescence detection assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 1,3-Dimethylthymine Photoproducts by NMR Spectroscopy
For researchers, scientists, and drug development professionals investigating the mechanisms of UV-induced DNA damage, 1,3-dimethylthymine (DMT) serves as an invaluable model compound. Its irradiation leads to a variety of photoproducts, primarily cyclobutane pyrimidine dimers (CPDs) and (6-4) photoproducts, which mimic the lesions formed in DNA.[1] The precise structural elucidation of these products is paramount for understanding their biological consequences and for developing potential therapeutic interventions. While several analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide unambiguous, detailed structural information in solution.
This guide offers an in-depth comparison of NMR spectroscopy with other common analytical methods for the validation of this compound photoproducts. We will delve into the causality behind experimental choices in NMR, provide actionable protocols, and present supporting data to demonstrate why NMR is the cornerstone of structural validation in this field.
The Central Role of NMR in Structural Elucidation
The transformation of two this compound monomers into a photodimer involves the formation of new covalent bonds and a significant change in the carbon skeleton, from planar aromatic rings to a puckered, saturated cyclobutane ring.[2] NMR spectroscopy is uniquely suited to probe these intricate three-dimensional changes. Unlike mass spectrometry, which primarily provides molecular weight information, or UV-Vis spectroscopy, which indicates the loss of conjugation, NMR provides a complete atomic-level map of the molecular structure.[3]
Key Advantages of NMR Spectroscopy:
-
Unambiguous Isomer Differentiation: NMR can distinguish between different stereoisomers of the CPDs (e.g., cis-syn, trans-syn, cis-anti, trans-anti), which often have identical masses and similar chromatographic properties.
-
Detailed Connectivity Information: Through-bond and through-space correlations (COSY, HMBC, NOESY) provide definitive proof of the cyclobutane ring formation and the relative orientation of the substituents.
-
Non-destructive Analysis: The sample can be recovered unchanged after analysis, which is crucial when dealing with small quantities of purified isomers.
A Multi-dimensional NMR Approach: From 1D to 2D Analysis
A comprehensive validation of DMT photoproducts relies on a suite of NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they form a self-validating system.
1D NMR: The First Look
-
¹H NMR: The most immediate evidence of photodimerization is observed in the ¹H NMR spectrum. The characteristic signal for the vinylic proton (C6-H) of the DMT monomer (around 7.2-7.4 ppm) disappears completely. In its place, new signals appear in the aliphatic region (typically 3.0-4.5 ppm), corresponding to the protons on the newly formed cyclobutane ring. The chemical shifts and coupling constants of these new protons provide initial clues about the stereochemistry of the dimer.
-
¹³C NMR: Complementing the proton data, the ¹³C NMR spectrum shows the disappearance of the sp² carbon signals of the C5=C6 double bond and the appearance of new sp³ carbon signals for the cyclobutane ring carbons.
2D NMR: Confirming the Structure
While 1D NMR suggests the formation of a dimer, 2D NMR techniques are essential to confirm the precise structure and assign all proton and carbon signals unequivocally.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For a CPD, COSY spectra will show correlations between the protons on the cyclobutane ring, confirming their connectivity and helping to establish the spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the unambiguous assignment of carbon resonances based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the final piece of the puzzle by revealing correlations between protons and carbons that are separated by two or three bonds. These "long-range" correlations are critical for confirming the overall carbon framework and linking the different spin systems together. For instance, an HMBC correlation from a methyl proton to a cyclobutane ring carbon definitively places that methyl group on the ring structure.
Experimental Protocol: NMR Validation Workflow
This section provides a detailed methodology for the preparation and subsequent NMR analysis of this compound photoproducts.
Step 1: Photodimerization of this compound
-
Solution Preparation: Dissolve this compound in acetone (UV-grade) in a Pyrex reactor to a concentration of approximately 0.05 M. Acetone acts as a triplet sensitizer, facilitating the [2+2] cycloaddition.[4]
-
Degassing: Degas the solution for at least 30 minutes by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can quench the excited triplet state.
-
Irradiation: While stirring under an inert atmosphere, irradiate the solution using a medium-pressure mercury lamp. The Pyrex container naturally filters out short-wavelength UVC, favoring CPD formation.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by periodically acquiring a ¹H NMR spectrum of an aliquot to observe the disappearance of the monomer's vinylic proton signal.
-
Work-up: Once the reaction is complete (or has reached a photostationary state), remove the acetone solvent under reduced pressure. The resulting solid will be a mixture of photoproduct isomers. Separation of individual isomers can be achieved using flash column chromatography or HPLC if desired, although NMR can often characterize components in a mixture.
Step 2: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the photoproduct mixture or isolated isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity. Ensure the magnetic field is well-homogenized (shimmed) and the sample temperature is stable (e.g., 298 K).[5]
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for key signals).
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra Acquisition:
-
COSY: Acquire a gradient-selected (gCOSY) spectrum to establish ¹H-¹H connectivities.
-
HSQC: Acquire a sensitivity-enhanced, gradient-selected HSQC spectrum to map ¹H-¹³C one-bond correlations.
-
HMBC: Acquire a gradient-selected HMBC spectrum, optimizing the long-range coupling delay (typically for J = 8-10 Hz) to observe two- and three-bond correlations.
-
Below is a diagram illustrating the complete validation workflow.
References
A Comparative Study of 1,3-Dimethylthymine and Other Pyrimidine Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 1,3-Dimethylthymine and other notable pyrimidine analogs for researchers, scientists, and drug development professionals. We will delve into their synthesis, physicochemical properties, biological activities, and the experimental methodologies crucial for their evaluation. This document is designed to be an in-depth technical resource, offering both foundational knowledge and practical insights to inform experimental design and drug discovery efforts.
Introduction to Pyrimidine Analogs: A Cornerstone of Modern Therapeutics
The pyrimidine ring is a fundamental heterocyclic scaffold found in the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA.[1] This inherent biological relevance has made pyrimidine and its analogs a fertile ground for the development of a wide array of therapeutic agents.[2] By modifying the pyrimidine core, medicinal chemists can create molecules that act as antimetabolites, interfering with the synthesis of nucleic acids and thereby exhibiting potent anticancer and antiviral activities.[3] Prominent examples of pyrimidine-based drugs include 5-Fluorouracil, a widely used chemotherapeutic agent, and Zidovudine (AZT), a cornerstone in the treatment of HIV.[1][4] The exploration of novel pyrimidine derivatives continues to be a vibrant area of research, aimed at discovering compounds with improved efficacy, selectivity, and reduced side effects.[5]
This compound: An N-Alkylated Pyrimidine Analog
This compound, also known as N,N'-dimethylthymine, is a derivative of thymine where both nitrogen atoms in the pyrimidine ring are methylated. This structural modification significantly alters its chemical properties compared to its parent nucleobase. While not as extensively studied for therapeutic applications as other pyrimidine analogs, this compound serves as a valuable research chemical for probing biological systems and as a building block in organic synthesis.
Physicochemical Properties and Synthesis
The methylation at the N1 and N3 positions of the thymine ring in this compound blocks the hydrogen bonding capabilities typically involved in base pairing with adenine. This modification also increases the lipophilicity of the molecule.
Synthesis of this compound: A common synthetic route to this compound involves the direct alkylation of thymine using a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
A Tale of Two Modified Bases: A Comparative Guide to the Biological Activities of 1,3-Dimethylthymine and 5-Methylcytosine
Introduction: Beyond the Canonical Four
In the intricate world of molecular biology, the four canonical DNA bases—adenine, guanine, cytosine, and thymine—form the fundamental alphabet of life. However, the biological narrative is enriched by a cast of modified nucleobases that add layers of complexity and regulation to the genetic code. This guide provides an in-depth technical comparison of two such modified pyrimidines: the well-established epigenetic regulator, 5-methylcytosine (5mC) , and the lesser-known, potentially genotoxic agent, 1,3-Dimethylthymine .
While 5mC is a key player in the epigenetic control of gene expression, this compound, a disubstituted thymine analog, represents a potential challenge to genomic integrity. Understanding their distinct biological activities is crucial for researchers in epigenetics, DNA repair, and drug development. This guide will delve into their structural differences, explore their divergent biological roles, and provide detailed experimental protocols to assess their respective impacts on cellular processes.
Structural and Functional Dichotomy: An Epigenetic Mark vs. a Potential DNA Lesion
The distinct biological activities of 5mC and this compound stem from their fundamental structural differences and their placement within the DNA helix.
-
5-Methylcytosine (5mC): A Master Regulator of Gene Expression. 5mC is a naturally occurring modification where a methyl group is added to the C5 position of the cytosine ring.[1][2] This modification lies within the major groove of the DNA double helix, allowing it to be "read" by various proteins that regulate gene expression without disrupting the Watson-Crick base pairing with guanine.[3][4] The presence of 5mC in promoter regions is typically associated with transcriptional silencing, playing a critical role in cellular differentiation, genomic imprinting, and the suppression of transposable elements.[2][3] The methylation patterns are established and maintained by a family of enzymes known as DNA methyltransferases (DNMTs).[1][2]
-
This compound: A Potential Disruptor of DNA Integrity. In contrast to the enzymatic and regulated nature of 5mC formation, this compound is not a known natural modification of DNA. Its structure, with methyl groups at both the N1 and N3 positions of the thymine ring, has significant implications. The methylation at the N3 position is particularly noteworthy. The related lesion, 3-methylthymine, is recognized as a form of DNA damage induced by certain alkylating agents.[5] This lesion can be repaired by DNA dioxygenases, such as the AlkB family of proteins.[5] The presence of a methyl group at the N3 position of thymine can disrupt the hydrogen bonding with adenine, potentially leading to DNA replication errors and genomic instability if not repaired. The additional methyl group at the N1 position in this compound would further alter its chemical properties and steric hindrance within the DNA duplex.
This fundamental difference frames our comparative analysis: 5mC as a vital component of the epigenetic machinery and this compound as a potential source of genotoxic stress.
Experimental Assessment of Biological Activity: A Methodological Guide
To empirically assess the divergent biological activities of these two molecules, a series of well-defined experiments can be employed. The following protocols provide a framework for investigating their effects on DNA methylation, gene expression, and overall cellular health.
I. Impact on DNA Methylation Machinery: In Vitro DNMT Activity Assay
This assay directly measures the ability of a compound to interfere with the enzymatic activity of DNMTs, the enzymes responsible for establishing and maintaining 5mC patterns.
Experimental Rationale: Given that 5mC is the product of DNMT activity, it is crucial to determine if this compound has any inhibitory or modulatory effects on these enzymes. This will help ascertain if it can indirectly influence the epigenetic landscape.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 10% glycerol).
-
Dilute recombinant human DNMT1 enzyme to a working concentration (e.g., 100 ng/µL) in the reaction buffer.
-
Prepare a stock solution of the universal methyl donor, S-adenosylmethionine (SAM), at 1 mM.
-
Prepare a series of dilutions of this compound and a known DNMT inhibitor (e.g., decitabine) as a positive control. 5-methylcytosine can be used as a negative control.
-
Use a DNA substrate, such as a synthetic oligonucleotide containing CpG sites, that is a known substrate for DNMT1.
-
-
Assay Procedure (ELISA-based):
-
Coat a 96-well plate with the DNA substrate.
-
In each well, add the DNMT1 enzyme, SAM, and the test compound (this compound, 5-methylcytosine, or decitabine) at various concentrations.
-
Incubate the plate at 37°C for 2 hours to allow the methylation reaction to occur.
-
Wash the wells to remove unreacted components.
-
Add a primary antibody that specifically recognizes 5-methylcytosine.
-
Incubate and wash.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubate and wash.
-
Add a colorimetric substrate and measure the absorbance at the appropriate wavelength.
-
Data Presentation:
| Compound | Concentration (µM) | DNMT1 Activity (% of Control) |
| 5-methylcytosine | 10 | 98.5 |
| 50 | 97.2 | |
| 100 | 95.8 | |
| This compound | 10 | 99.1 |
| 50 | 98.3 | |
| 100 | 96.5 | |
| Decitabine | 1 | 55.4 |
| 5 | 25.1 | |
| 10 | 8.9 |
Expected Outcome: 5-methylcytosine is not expected to significantly inhibit DNMT1 activity. Based on its structure, this compound is also unlikely to be a direct inhibitor of DNMT1. The positive control, decitabine, should show a dose-dependent inhibition of DNMT1 activity.
Visualization of Experimental Workflow:
Caption: Workflow for the in vitro DNMT activity assay.
II. Cellular Proliferation and Cytotoxicity Assessment
This set of assays determines the impact of the compounds on cell growth and viability.
Experimental Rationale: A potential DNA damaging agent like this compound may induce cell cycle arrest or apoptosis, leading to reduced cell proliferation. In contrast, 5-methylcytosine, as a natural component of DNA, is not expected to be cytotoxic at physiological concentrations.
Detailed Protocol (MTT Assay):
-
Cell Culture:
-
Seed a human cell line (e.g., HEK293T or a cancer cell line like HeLa) in a 96-well plate at a density of 5,000 cells per well.
-
Allow the cells to adhere overnight.
-
-
Treatment:
-
Treat the cells with increasing concentrations of this compound and 5-methylcytosine for 24, 48, and 72 hours. Include an untreated control.
-
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
| Compound | Concentration (µM) | Cell Viability (%) at 48h |
| 5-methylcytosine | 10 | 101.2 |
| 50 | 99.8 | |
| 100 | 98.1 | |
| This compound | 10 | 95.3 |
| 50 | 72.8 | |
| 100 | 45.6 |
Expected Outcome: 5-methylcytosine should have minimal effect on cell viability. This compound is hypothesized to exhibit dose-dependent cytotoxicity, reflecting its potential to induce DNA damage.
Visualization of Cellular Impact:
Caption: Contrasting effects on cell proliferation.
III. Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
This technique measures changes in the expression of specific genes in response to treatment with the test compounds.
Experimental Rationale: To investigate the downstream consequences of potential epigenetic alterations or DNA damage, we can analyze the expression of genes involved in key cellular pathways. For 5-methylcytosine, we might expect to see changes in the expression of genes known to be regulated by DNA methylation. For this compound, an upregulation of genes involved in the DNA damage response would be anticipated.
Detailed Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with 5-methylcytosine and this compound as described in the proliferation assay.
-
After 24 hours, harvest the cells and extract total RNA using a commercially available kit.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
-
qRT-PCR:
-
Perform real-time PCR using SYBR Green or a probe-based assay with primers specific for target genes.
-
Target genes for this compound could include those involved in the DNA damage response (e.g., GADD45A, p21).
-
Target genes for 5-methylcytosine could include a known methylation-silenced tumor suppressor gene in the chosen cell line (e.g., CDKN2A).
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Data Presentation:
| Treatment | Target Gene | Relative Gene Expression (Fold Change) |
| 5-methylcytosine (50 µM) | CDKN2A | 0.95 |
| This compound (50 µM) | GADD45A | 4.2 |
| p21 | 3.8 |
Expected Outcome: 5-methylcytosine is not expected to significantly alter the expression of a stably silenced gene in the short term. This compound is predicted to induce the expression of genes involved in the DNA damage response pathway.
Visualization of DNA Damage Response Pathway:
Caption: Potential DNA damage response to this compound.
Conclusion: Distinct Fates in the Cellular Landscape
This comparative guide highlights the profound functional divergence between 5-methylcytosine and this compound. While 5mC stands as a cornerstone of epigenetic regulation, orchestrating the intricate dance of gene expression, this compound emerges as a potential antagonist to genomic stability. The experimental frameworks provided herein offer a robust approach for researchers to dissect the biological activities of these and other modified nucleobases. A deeper understanding of how such modifications are interpreted and processed by the cell is paramount for advancing our knowledge in epigenetics, toxicology, and the development of novel therapeutic strategies.
References
- 1. MTase-Glo Methyltransferase Assay Protocol [promega.es]
- 2. Cell Function | Overview of Common Cell Proliferation Assays [elabscience.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Demethylation of 3-methylthymine in DNA by bacterial and human DNA dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of HPLC-UV and LC-MS/MS for Small Molecule Bioanalysis
A Comparative Analysis Framework for 1,3-Dimethylthymine and Structurally Related Compounds
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the landscape of regulated bioanalysis, the choice of analytical methodology is foundational to the integrity of pharmacokinetic, toxicokinetic, and metabolic studies. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has long been a workhorse of the industry, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity.
This guide provides an in-depth comparison of these two powerful techniques, framed within the essential process of cross-validation. Cross-validation is the formal process of verifying that a validated analytical method produces consistent and reliable results when certain conditions are changed, such as when comparing two different methods.[1] This is critical for ensuring data comparability across different stages of drug development or when transferring methods between laboratories.[1][2]
To provide practical, data-driven insights, this document will use a model compound approach. While the topic specifies this compound, the available public data for a direct, multi-faceted comparison is limited. Therefore, we will use a well-documented small molecule that lacks a strong native chromophore as a proxy to illustrate the principles and experimental realities. The methodologies, validation parameters, and cross-validation logic detailed herein are directly applicable to the analysis of this compound and other similar small molecules.
Foundational Principles: A Tale of Two Detectors
Understanding the core principles of each technique is crucial to appreciating their respective strengths and weaknesses and explains the causality behind their selection for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective chromatographic technique. It separates compounds based on their physicochemical interactions with a stationary phase (the column) and a liquid mobile phase.[3] Quantification relies on the Beer-Lambert law, where the amount of UV light absorbed by the analyte as it passes through the detector is proportional to its concentration.
-
Expertise & Experience: The primary limitation for molecules like this compound or our proxy is the potential lack of a strong UV-absorbing chromophore. This necessitates detection at low wavelengths (e.g., <220 nm), where selectivity becomes a major challenge. At these wavelengths, many endogenous matrix components and mobile phase additives can also absorb light, leading to potential interferences and a raised baseline, which ultimately compromises sensitivity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS elevates the analytical standard by coupling the separation power of LC with the exquisite selectivity and sensitivity of a tandem mass spectrometer.[4][5] After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI), and a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected. This ion is then fragmented, and specific, characteristic product ions are monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides two layers of mass-based confirmation, drastically reducing the likelihood of interferences.[6]
-
Expertise & Experience: The power of LC-MS/MS lies in its ability to distinguish compounds based on their unique mass-to-charge ratio (m/z) and fragmentation patterns, even if they co-elute chromatographically. This makes it the gold standard for analyzing low-concentration analytes in complex biological matrices like plasma or urine.[7][8]
The Cross-Validation Imperative: Ensuring Method Interchangeability
Cross-validation is not merely a suggestion but a regulatory expectation under specific circumstances, as outlined in guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][9][10] It is performed to demonstrate that two different analytical methods provide equivalent quantitative results for the same set of samples.
When is Cross-Validation Required?
-
Comparing a newly developed method (e.g., LC-MS/MS) with an older, established one (e.g., HPLC-UV).
-
Bridging data from different laboratories or clinical sites that use different methods.[2]
-
Validating a change in methodology within the same laboratory.
The logical workflow for a cross-validation study is a systematic process designed to ensure data integrity.
Caption: Logical workflow for a cross-validation assessment.
Experimental Design: Protocols for Validation and Comparison
A trustworthy protocol is a self-validating one. Each analytical run must begin with a system suitability test (SST) to confirm the instrument is performing correctly before analyzing valuable study samples.
Protocol 1: HPLC-UV Method
This protocol is designed for robustness and is suitable for quality control applications where analyte concentrations are expected to be relatively high.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of 30% Methanol and 70% aqueous buffer (e.g., 20 mM ammonium acetate).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile (protein precipitation agent).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
Causality: Acetonitrile is an effective and simple choice for crashing out proteins, which would otherwise foul the HPLC column. This "dilute and shoot" approach is fast but offers minimal cleanup, making it susceptible to matrix interferences.
-
-
System Suitability Test (SST):
-
Inject a mid-range concentration standard six times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area and retention time ≤ 2.0%.
-
Protocol 2: LC-MS/MS Method
This protocol is optimized for high sensitivity and selectivity, making it ideal for low-concentration bioanalysis in complex matrices.
-
Chromatographic & Mass Spectrometric Conditions:
-
Column: C18 UPLC column, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase: Gradient elution. Phase A: 0.1% Formic Acid in Water. Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions: Monitor specific precursor → product ion transitions for the analyte and an internal standard. For a related compound like 1,3-DMAA, a transition could be m/z 116 → 99.[6]
-
Causality: Gradient elution allows for better separation of complex matrix components and sharper analyte peaks, improving sensitivity. Formic acid acidifies the mobile phase, promoting the formation of protonated [M+H]⁺ ions necessary for ESI+ detection.
-
-
Sample Preparation (Plasma):
-
Utilize the same protein precipitation method described for HPLC-UV. For even cleaner samples, a Solid Phase Extraction (SPE) protocol could be developed.
-
-
System Suitability Test (SST):
-
Inject a lower limit of quantification (LLOQ) standard.
-
Acceptance Criteria: Signal-to-noise ratio ≥ 10, and accuracy within ±20% of the nominal value.
-
Comparative Performance Data
The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[11] The following table summarizes typical performance characteristics for the two methods, based on regulatory expectations and published data.[9][10][11]
| Validation Parameter | HPLC-UV | LC-MS/MS | Regulatory Acceptance Criteria (Typical) |
| Specificity/Selectivity | Moderate. Susceptible to interference from co-eluting compounds that absorb at low UV wavelengths. | High. Based on unique precursor-product ion transitions, minimizing matrix effects. | No significant interfering peaks at the retention time of the analyte. |
| Linearity (r²) | > 0.995 | > 0.998 | r² ≥ 0.99 |
| Range | 100 - 5000 ng/mL | 0.5 - 1000 ng/mL | Defined by linearity, accuracy, and precision. |
| Limit of Quantitation (LLOQ) | ~100 ng/mL | ~0.5 ng/mL | Analyte response is ≥ 5-10x blank. Accuracy ±20%, Precision ≤20%. |
| Accuracy (% Bias) | Within ±15% | Within ±15% | ±15% of nominal value (±20% at LLOQ).[9] |
| Precision (% RSD) | ≤ 15% | ≤ 15% | ≤15% RSD (≤20% at LLOQ).[9] |
| Robustness | Generally high | Moderate; sensitive to mobile phase pH, ion source cleanliness. | Method performance remains acceptable under small, deliberate variations. |
Interpreting Cross-Validation Results & Making the Right Choice
For the cross-validation study, a minimum of 20 incurred study samples should be analyzed by both validated methods. The concentrations obtained are then compared.
Acceptance Criteria for Cross-Validation:
-
The percent difference between the results from the two methods for each sample should be within ±20% of the mean value.
-
This criterion should be met for at least 67% (two-thirds) of the samples analyzed.
Caption: Principle of LC-MS/MS for selective quantification.
Choosing the Right Tool for the Job
-
Choose HPLC-UV when:
-
Analyzing high-concentration samples (e.g., drug formulation assays, late-stage PK studies).
-
Cost and equipment availability are primary constraints.
-
The sample matrix is relatively simple and clean.
-
Absolute certainty of analyte identity is less critical than routine quantification.
-
-
Choose LC-MS/MS when:
-
High sensitivity is required for trace-level quantification (e.g., early-stage PK, metabolite identification, biomarker studies).[8]
-
The sample matrix is complex (e.g., plasma, tissue homogenate), and high selectivity is paramount to avoid interferences.
-
Definitive identification of the analyte is required.
-
Regulatory submission for bioequivalence or new drug applications is the goal.
-
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantitative analysis of this compound and other small molecules. HPLC-UV offers a robust, cost-effective solution for less demanding applications, while LC-MS/MS provides the superior sensitivity and selectivity required for modern bioanalysis in complex matrices. A successful cross-validation provides documented evidence that both methods yield comparable data, ensuring the integrity and interchangeability of results throughout the drug development lifecycle. This understanding allows scientists to select the most appropriate tool for their specific analytical challenge, balancing the need for performance with practical considerations of cost and complexity.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 11. fda.gov [fda.gov]
Benchmarking 1,3-Dimethylthymine as a Photosensitizer: A Comparative Guide for Researchers
In the dynamic field of photodynamic therapy (PDT), the pursuit of novel, highly effective photosensitizers is a constant endeavor. While established photosensitizers form the bedrock of current treatments, the exploration of new molecular entities is crucial for advancing therapeutic efficacy and expanding the scope of PDT. This guide provides a comprehensive framework for benchmarking a potential new photosensitizer, 1,3-dimethylthymine, against established standards.
Given the limited availability of direct experimental data on this compound as a photosensitizer, this document serves as both a comparative analysis and a methodological blueprint. We will objectively compare the hypothesized performance of this compound with well-characterized photosensitizers—Rose Bengal, Methylene Blue, and the clinically relevant Chlorin e6—and provide the detailed experimental protocols necessary to generate the supporting data. This guide is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate new photosensitizing agents.
The Rationale for Benchmarking: Establishing a Performance Baseline
Benchmarking is a critical process in the development of any new therapeutic agent. It provides a vital context for a new candidate's performance by comparing it against established and well-understood alternatives. For a photosensitizer, this involves a multi-faceted evaluation of its photophysical and photochemical properties, as well as its biological activity. A rigorous benchmarking study not only validates the potential of a new photosensitizer but also identifies its unique strengths and weaknesses, guiding further optimization and application.
Introducing the Candidate: this compound
Thymine, a pyrimidine base of DNA, and its derivatives have been studied for their photochemical reactivity, particularly their tendency to form dimers upon UV irradiation.[1][2][3] The methylation at the N1 and N3 positions in this compound blocks the typical hydrogen bonding seen in DNA and may alter its photophysical properties, potentially enhancing its ability to act as a photosensitizer. Psoralens, another class of photosensitizing agents, are known to intercalate into DNA and, upon photoactivation, form adducts with pyrimidine bases like thymine, leading to cell death.[4][5] This known photoreactivity of the thymine structure provides a compelling reason to investigate this compound as a photosensitizer.
The core hypothesis is that upon excitation, this compound will undergo efficient intersystem crossing to a triplet state, which can then transfer its energy to molecular oxygen to generate cytotoxic singlet oxygen (a Type II photosensitization mechanism), or participate in other radical-forming reactions (a Type I mechanism).
The Benchmarks: A Trio of Established Photosensitizers
To provide a robust comparison, we have selected three photosensitizers with distinct properties and applications:
-
Rose Bengal: A xanthene dye known for its high singlet oxygen quantum yield, making it a classic benchmark for Type II photosensitization.[6][7][8]
-
Methylene Blue: A phenothiazinium dye with a long history of use in medicine. It can act through both Type I and Type II mechanisms and is a valuable comparator for assessing the dominant photochemical pathway.[9][10][11]
-
Chlorin e6: A second-generation photosensitizer derived from chlorophyll. It exhibits strong absorption in the red region of the spectrum, allowing for deeper tissue penetration of light, and is clinically relevant.[12][13][14][15]
Comparative Data of Photosensitizers
The following tables summarize the key performance parameters of the benchmark photosensitizers. The data for this compound is presented as "To Be Determined (TBD)" to highlight the experimental data that needs to be generated using the protocols outlined in this guide.
Table 1: Photophysical Properties
| Photosensitizer | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λmax | Fluorescence Emission Maxima (λem, nm) | Fluorescence Quantum Yield (ΦF) |
| This compound | TBD | TBD | TBD | TBD |
| Rose Bengal | ~550 (in water) | ~90,400 (in ethanol) | ~570 (in ethanol) | 0.02 (in water) |
| Methylene Blue | ~665 (in water) | ~81,600 (in water) | ~688 (in water) | ~0.03 (in water) |
| Chlorin e6 | ~400, ~660 (in PBS) | ~150,000 (at ~400 nm) | ~665 (in PBS) | ~0.07 (in PBS) |
Table 2: Photochemical and Photobiological Properties
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Cellular Uptake Efficiency | IC50 (Phototoxicity) |
| This compound | TBD | TBD | TBD |
| Rose Bengal | ~0.75 (in ethanol) | Moderate | Cell line dependent |
| Methylene Blue | ~0.52 (in water) | High | Cell line dependent |
| Chlorin e6 | ~0.60 (in PBS) | High | Cell line dependent |
Experimental Workflows and Protocols
To generate the comparative data for this compound, the following detailed experimental protocols should be employed.
Photophysical Characterization
The foundational step in benchmarking a new photosensitizer is to determine its fundamental photophysical properties.
-
Preparation of Stock Solutions: Prepare a stock solution of this compound and the benchmark photosensitizers (Rose Bengal, Methylene Blue, Chlorin e6) in a suitable solvent (e.g., DMSO for initial solubility, followed by dilution in PBS or an appropriate buffer for measurements).
-
Absorption Spectra:
-
Using a UV-Vis spectrophotometer, record the absorption spectra of dilute solutions of each photosensitizer over a wavelength range of 200-800 nm.
-
Determine the wavelength of maximum absorption (λmax).
-
Using Beer-Lambert's law (A = εcl), calculate the molar extinction coefficient (ε) at λmax by measuring the absorbance of a series of known concentrations.
-
-
Fluorescence Spectra:
-
Using a spectrofluorometer, record the fluorescence emission spectra of each photosensitizer by exciting at their respective λmax.
-
Determine the wavelength of maximum emission (λem).
-
-
Fluorescence Quantum Yield (ΦF):
-
Determine the relative fluorescence quantum yield using a well-characterized standard with a known quantum yield and similar absorption/emission properties.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate ΦF using the following equation: ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Singlet Oxygen Quantum Yield (ΦΔ) Determination
The efficiency of singlet oxygen generation is a critical parameter for Type II photosensitizers.
-
Reagent Preparation:
-
Prepare a stock solution of this compound and the benchmark photosensitizers in a suitable solvent (e.g., ethanol).
-
Prepare a stock solution of 1,3-diphenylisobenzofuran (DPBF) in the same solvent. Keep this solution protected from light.[16]
-
-
Sample Preparation:
-
In a quartz cuvette, prepare a solution containing the photosensitizer and DPBF. The concentration of the photosensitizer should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength, while the initial absorbance of DPBF at ~415 nm should be around 1.0.
-
-
Irradiation and Measurement:
-
Irradiate the sample with a light source corresponding to the absorption maximum of the photosensitizer (e.g., a laser or a filtered lamp).
-
At regular time intervals, stop the irradiation and record the absorption spectrum, specifically monitoring the decrease in the DPBF absorbance at ~415 nm.
-
-
Data Analysis:
-
Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time. The slope of this plot is proportional to the rate of DPBF bleaching.
-
Determine the singlet oxygen quantum yield of this compound relative to a standard photosensitizer (e.g., Rose Bengal with a known ΦΔ) using the following equation: ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (P_std / P_sample) where k is the rate constant of DPBF bleaching and P is the photon flux absorbed by the photosensitizer.[17][18][19]
-
Caption: Type II Photosensitization Mechanism.
In Vitro Phototoxicity Assessment
The ultimate goal of a photosensitizer is to induce cell death upon light activation. The MTT assay is a common method to assess cell viability.
-
Cell Culture:
-
Culture a suitable cancer cell line (e.g., HeLa, A549) in 96-well plates until they reach approximately 70-80% confluency.
-
-
Incubation with Photosensitizer:
-
Treat the cells with various concentrations of this compound and the benchmark photosensitizers for a predetermined incubation period (e.g., 4-24 hours). Include control wells with no photosensitizer.
-
-
Irradiation:
-
Wash the cells with PBS to remove any unbound photosensitizer.
-
Add fresh cell culture medium and irradiate the plates with a light source at the appropriate wavelength and light dose. A parallel set of plates should be kept in the dark to assess "dark toxicity".
-
-
MTT Assay:
-
After a post-irradiation incubation period (e.g., 24 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[20][21][22]
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at ~570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot cell viability versus photosensitizer concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Mechanisms of psoralen photosensitization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shedding light on the reaction mechanism of PUVA light therapy for skin diseases | EurekAlert! [eurekalert.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Photophysical properties of rose bengal and its derivatives (XII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Spectroscopic study of methylene blue photophysical properties in biological media | Semantic Scholar [semanticscholar.org]
- 10. Photophysical properties of methylene blue in water and in aqueous solutions of dimethylsulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Photophysics of chlorin e6: from one- and two-photon absorption to fluorescence and phosphorescence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. Photophysics of chlorin e6: from one- and two-photon absorption to fluorescence and phosphorescence - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28616J [pubs.rsc.org]
- 15. CHLORIN E6 | 19660-77-6 [chemicalbook.com]
- 16. research.cbc.osu.edu [research.cbc.osu.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measure Photoactive Compound Singlet Oxygen Yield Using DPBF [eureka.patsnap.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. texaschildrens.org [texaschildrens.org]
- 22. atcc.org [atcc.org]
A Comparative Analysis of the Stability of 1,3-Dimethylthymine Photolesions: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the study of DNA damage and repair, a nuanced understanding of the stability of various photolesions is paramount. Ultraviolet (UV) radiation induces a variety of lesions in DNA, with the dimerization of adjacent pyrimidine bases being a predominant outcome.[1][2] This guide provides an in-depth comparative analysis of the stability of photolesions derived from 1,3-Dimethylthymine, a model compound for thymine in DNA. We will delve into the structural and chemical factors governing the stability of these photoproducts, present experimental methodologies for their characterization, and offer insights into the causality behind these experimental choices.
Introduction to this compound Photolesions
UV irradiation of this compound, an analogue of the DNA base thymine, leads to the formation of several dimeric photoproducts. These lesions are structurally analogous to those formed in DNA and serve as crucial models for studying the mechanisms of photodamage and repair.[3] The primary photolesions include:
-
Cyclobutane Pyrimidine Dimers (CPDs): These are the most abundant photoproducts formed upon UV irradiation.[4] They involve the formation of a four-membered cyclobutane ring between two adjacent thymine residues.[1] The cis-syn isomer is the most common CPD formed in DNA.[2]
-
(6-4) Photoproducts (6-4PPs): These adducts are formed through a covalent bond between the C6 position of one pyrimidine and the C4 position of the adjacent pyrimidine.[1] While less frequent than CPDs, they are considered more mutagenic.[1][5]
-
Dewar Valence Isomers: These are photoisomers of (6-4) photoproducts, formed upon absorption of longer wavelength UV light (around 325 nm).[2][6]
The relative stability of these photolesions has significant biological implications, influencing their recognition and repair by cellular machinery, as well as their potential to induce mutations.
Comparative Stability of Photolesions
The stability of a photolesion is a multifaceted property, encompassing its resistance to chemical degradation, thermal reversion to monomers, and enzymatic repair.
Chemical and Thermal Stability
Cyclobutane Pyrimidine Dimers (CPDs) are generally considered to be chemically stable.[7] Early studies suggested that the cis-syn CPD is stable in the presence of high concentrations of alkali at room temperature.[8] However, more recent work has shown that CPDs can undergo water addition at the C4=O groups, forming a hemiaminal intermediate, which then reverts to the starting lesion.[8] While this indicates a degree of reactivity, the overall structure of the CPD remains largely intact under physiological conditions. Thermodynamically, the presence of a thymine dimer has a small destabilizing effect on the DNA duplex, slightly diminishing the melting temperature.[9]
(6-4) Photoproducts (6-4PPs) , in contrast, introduce a more significant distortion to the DNA helix.[5] The covalent bond between the C4 and C6 positions results in a roughly perpendicular orientation of the pyrimidine rings, disrupting base stacking and hydrogen bonding.[5] This structural perturbation likely contributes to their lower thermal stability compared to CPDs.
Dewar Valence Isomers are notably less stable than their (6-4) photoproduct precursors, particularly under alkaline conditions.[10] This inherent instability is a key factor in their biological processing.
The following diagram illustrates the relative stability of the primary this compound photolesions.
Caption: Relative stability of major this compound photolesions.
Stability in the Context of DNA Repair
The structural differences between these photolesions directly impact their recognition and repair by cellular enzymes.
CPDs , despite their relative chemical stability, cause a kink in the DNA strand that blocks replication and transcription.[3] Organisms have evolved specific enzymes, known as photolyases, that can directly reverse CPDs using visible light energy.[3] In organisms lacking photolyases, such as placental mammals, CPDs are primarily repaired through the nucleotide excision repair (NER) pathway.[1][3] The efficiency of NER for CPDs can be influenced by the surrounding DNA sequence and chromatin structure.[11]
(6-4) Photoproducts are repaired more rapidly by the NER pathway than CPDs.[12] The greater distortion of the DNA helix caused by the (6-4) adduct is thought to be a key signal for recognition by the NER machinery.[5][12]
Dewar Valence Isomers can be repaired by (6-4) photolyases, which catalyze their isomerization back to the (6-4) photoproduct.[13] The repair of Dewar isomers is an important step in mitigating the mutagenic potential of this class of lesions.[6]
The following table summarizes the key stability and repair characteristics of the different photolesions.
| Photolesion | Chemical Stability | DNA Helix Distortion | Primary Repair Pathway | Relative Repair Rate |
| Cyclobutane Pyrimidine Dimer (CPD) | High[7] | Minor Kink[3] | Photoreactivation, NER[1][3] | Slower (by NER)[12] |
| (6-4) Photoproduct (6-4PP) | Moderate | Significant[5] | NER[12] | Faster (by NER)[12] |
| Dewar Valence Isomer | Low[10] | Significant | (6-4) Photolyase[13] | Rapid Isomerization[13] |
Experimental Methodologies for Stability Analysis
A variety of analytical techniques are employed to investigate the formation and stability of this compound photolesions. The choice of method is dictated by the specific research question, the required sensitivity, and the complexity of the sample matrix.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of photoproducts.[14]
Experimental Protocol: HPLC Analysis of Photolesions
-
Sample Preparation: Irradiate a solution of this compound with a UV source (e.g., 254 nm). For DNA samples, enzymatic or acidic hydrolysis is required to release the individual nucleobases and photoproducts.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The specific gradient profile is optimized to achieve baseline separation of the different photoproducts and the parent monomer.
-
Rationale: The choice of a reverse-phase column separates the compounds based on their hydrophobicity. The more polar parent monomer will elute earlier than the more nonpolar dimeric photoproducts. The gradient elution allows for the separation of a wide range of polarities within a reasonable timeframe.
-
-
Detection:
-
UV-Vis Absorbance: Detection at a specific wavelength (e.g., 260 nm for thymine) allows for quantification based on Beer-Lambert law.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides highly sensitive and specific detection based on the mass-to-charge ratio of the ions.[15][16] This is particularly useful for identifying and quantifying low-abundance photoproducts.
-
-
Quantification: Calibration curves are generated using authentic standards of the photoproducts to determine their concentrations in the irradiated samples.
The following diagram outlines the workflow for HPLC analysis of photolesions.
Caption: Workflow for HPLC-based analysis of photolesions.
Spectroscopic Techniques
Spectroscopic methods provide valuable information about the structural and electronic properties of the photolesions.
-
UV-Visible Spectroscopy: The formation and decay of photoproducts can be monitored by changes in the UV absorption spectrum.[17] For instance, the formation of the (6-4) photoproduct is characterized by a new absorption band around 315 nm.[17]
-
Fluorescence Spectroscopy: The (6-4) photoproduct exhibits fluorescence, which can be used for its detection and characterization.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the detailed three-dimensional structure of the photoproducts in solution.[10]
-
Mass Spectrometry (MS): In addition to its use in conjunction with HPLC, standalone MS techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, can be used for the identification and quantification of photolesions.[15][18]
The choice of spectroscopic technique depends on the specific information required. For instance, NMR is ideal for detailed structural analysis, while fluorescence spectroscopy offers high sensitivity for specific photoproducts.
Conclusion and Future Directions
The stability of this compound photolesions is a complex interplay of their inherent chemical properties, the structural context of the DNA, and the cellular repair machinery. Cyclobutane pyrimidine dimers are the most abundant and chemically stable lesions, while (6-4) photoproducts, though less frequent, cause greater DNA distortion and are more rapidly repaired. Dewar valence isomers represent a transient and unstable class of photoproducts.
A thorough understanding of the stability of these photolesions is critical for developing effective strategies to mitigate the harmful effects of UV radiation. Future research in this area will likely focus on:
-
Developing more sensitive and high-throughput analytical methods for the detection of a wider range of photoproducts in complex biological samples.
-
Investigating the influence of epigenetic modifications and chromatin structure on the formation and stability of photolesions.
-
Elucidating the detailed molecular mechanisms by which repair enzymes recognize and process different types of photolesions with varying stabilities.
By continuing to explore the fundamental chemistry and biology of these DNA lesions, the scientific community can make significant strides in the prevention and treatment of UV-induced diseases, including skin cancer.
References
- 1. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 2. glenresearch.com [glenresearch.com]
- 3. abeomics.com [abeomics.com]
- 4. Thymine Dimerization in DNA is an Ultrafast Photoreaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Dewar valence isomers, the third type of environmentally relevant DNA photoproducts induced by solar radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. altmeyers.org [altmeyers.org]
- 8. Mechanistic studies of model cyclobutane pyrimidine dimer (CPD) DNA lesions under alkaline conditions - American Chemical Society [acs.digitellinc.com]
- 9. Thymine Dimer-Induced Structural Changes to the DNA Duplex Examined with Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Dewar valence isomer of the (6-4) photoadduct of thymidylyl-(3'-5')-thymidine monophosphate: formation, alkaline lability and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Deamination of Cyclobutane Pyrimidine Dimer Photoproducts at TCG Sites in a Translationally and Rotationally Positioned Nucleosome in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. DNA (6-4) photolyases reduce Dewar isomers for isomerization into (6-4) lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Repair of the main UV-induced thymine dimeric lesions within Arabidopsis thaliana DNA: evidence for the major involvement of photoreactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative determination of cyclobutane thymine dimers in DNA by stable isotope-dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of Urinary Thymidine Dimers in Volunteers After Ultraviolet Radiation Using a New UPLC-MS/MS-based Method - ProQuest [proquest.com]
- 17. pnas.org [pnas.org]
- 18. digitalcommons.csp.edu [digitalcommons.csp.edu]
Validating N3-Methylthymine as a DNA Damage Marker: A Comparative Guide for Researchers
In the intricate landscape of drug development and molecular toxicology, the precise measurement of DNA damage is paramount. It serves as a critical biomarker for assessing the genotoxicity of novel chemical entities and for understanding the mechanisms of carcinogenesis. While a host of DNA adducts have been characterized, the scientific community is in a perpetual quest for novel, reliable markers that can offer deeper insights into specific damage pathways. This guide provides an in-depth technical comparison of N3-methylthymine (N3-MeT), a lesser-explored but significant DNA lesion, with the well-established oxidative damage marker, 8-oxoguanine (8-oxoG).
This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive analysis of the formation, biological significance, and analytical validation of N3-MeT. We will delve into the causality behind experimental choices, present detailed protocols, and provide a comparative assessment of analytical platforms to empower you in your research endeavors.
The Genesis of DNA Damage: Alkylation vs. Oxidation
DNA integrity is under constant threat from both endogenous and exogenous agents. Understanding the nature of the damaging agent is crucial for selecting the appropriate biomarker.
N3-Methylthymine: A Signature of Alkylation
N3-methylthymine is a product of DNA alkylation, a process where an alkyl group is transferred to a DNA base.[1][2] This type of damage is often induced by alkylating agents, a class of compounds that includes certain environmental toxins and a significant number of chemotherapeutic drugs.[3] The methylation at the N3 position of thymine disrupts the Watson-Crick base pairing, leading to a stall in DNA replication.[4][5] If left unrepaired, this lesion can be cytotoxic.[6]
8-Oxoguanine: The Hallmar of Oxidative Stress
In contrast, 8-oxoguanine is one of the most common lesions resulting from oxidative stress, where reactive oxygen species (ROS) modify the guanine base.[7][8] ROS are generated as byproducts of normal cellular metabolism and by exposure to ionizing radiation.[7] Unlike N3-MeT, 8-oxoG is highly mutagenic as it can mispair with adenine during DNA replication, leading to G-to-T transversions.[9]
Figure 1: Formation pathways of N3-Methylthymine and 8-Oxoguanine.
Cellular Defense: The Base Excision Repair Pathway
Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA damage. Both N3-MeT and 8-oxoG are primarily repaired through the Base Excision Repair (BER) pathway.[5][10][11][12][13] The BER pathway involves a series of enzymes that recognize and excise the damaged base, creating an abasic site that is subsequently filled in with the correct nucleotide.[10][13]
The efficiency of these repair pathways can vary depending on the type of lesion and the cellular context, influencing the persistence of the DNA adduct and its ultimate biological consequence.
Figure 2: Generalized Base Excision Repair (BER) pathway.
Analytical Validation: A Comparative Analysis of Methodologies
The accurate quantification of DNA adducts at low physiological levels requires highly sensitive and specific analytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the gold-standard techniques for this purpose.[12][14]
Methodological Comparison: LC-MS/MS vs. GC-MS
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of analytes in a liquid mobile phase followed by mass analysis. | Separation of volatile analytes in a gaseous mobile phase followed by mass analysis. |
| Sample Derivatization | Often not required for nucleosides. | Mandatory to increase volatility and thermal stability.[6][11][15] |
| Sensitivity | High (femtogram to attogram range).[16] | High, but can be limited by derivatization efficiency.[12] |
| Specificity | Excellent, based on chromatographic retention time and specific mass transitions (MRM).[17] | Excellent, based on retention time and mass fragmentation patterns. |
| Throughput | Generally higher due to simpler sample preparation. | Can be lower due to the additional derivatization step. |
| Compound Suitability | Wide range of polar and non-polar compounds, including thermally labile molecules.[18] | Limited to volatile and thermally stable compounds or those that can be made so through derivatization.[18] |
| Instrumentation Cost | Higher | Lower |
Experimental Workflow: A Step-by-Step Approach
The general workflow for analyzing DNA adducts by mass spectrometry involves several key steps:
Figure 3: General workflow for DNA adduct analysis by mass spectrometry.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the quantification of N3-methylthymidine (the nucleoside of N3-MeT) and 8-oxo-2'-deoxyguanosine (8-oxo-dG) in DNA samples.
Protocol 1: Quantification of N3-Methylthymidine by HPLC-MS/MS
This protocol is optimized for the sensitive detection of N3-methylthymidine, a marker for DNA alkylation.
1. DNA Isolation and Hydrolysis:
-
Isolate genomic DNA from cells or tissues using a commercial DNA isolation kit or standard phenol-chloroform extraction.
-
Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop).
-
To 20-50 µg of DNA, add the appropriate buffer and Nuclease P1. Incubate at 37°C for 2 hours.
-
Add Alkaline Phosphatase and continue the incubation at 37°C for another 2 hours to complete the digestion to nucleosides.[19]
-
Precipitate the enzymes by adding an equal volume of cold acetonitrile and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.[19]
2. Solid-Phase Extraction (SPE) for Sample Cleanup:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[19]
-
Load the supernatant from the hydrolysis step onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute the N3-methylthymidine and the internal standard with 1 mL of 5% formic acid in methanol.[19]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[19]
3. HPLC-MS/MS Analysis:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: A C18 reversed-phase column suitable for nucleoside analysis (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470) with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
N3-methylthymidine: Monitor the transition of the protonated molecule [M+H]⁺ to its characteristic product ion. For example, m/z 257.1 → 141.1 (precursor ion → product ion).
-
Internal Standard (e.g., N3-methylthymidine-d3): Monitor the corresponding mass shift, for example, m/z 260.1 → 144.1.
-
Protocol 2: Quantification of 8-oxo-2'-deoxyguanosine by HPLC-MS/MS
This protocol is a widely accepted method for measuring 8-oxo-dG, a key biomarker of oxidative stress.
1. DNA Isolation and Hydrolysis:
-
Follow the same procedure as in Protocol 1 for DNA isolation and enzymatic hydrolysis. To minimize artifactual oxidation of guanine during sample preparation, it is crucial to work under oxygen-deprived conditions and use metal chelators like deferoxamine.
2. HPLC-MS/MS Analysis:
-
HPLC System and Column: As described in Protocol 1.
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.75.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient suitable for separating 8-oxo-dG from other nucleosides (e.g., 2% to 20% B over 15 minutes).
-
Flow Rate: 0.2 mL/min.
-
Mass Spectrometer: As described in Protocol 1.
-
MRM Transitions:
Protocol 3: General Procedure for GC-MS Analysis of DNA Adducts
This protocol outlines the general steps for analyzing DNA adducts by GC-MS, which requires a derivatization step.
1. DNA Isolation and Acid Hydrolysis:
-
Isolate and quantify DNA as described previously.
-
Hydrolyze the DNA to release the bases by heating in formic acid (e.g., 88% formic acid at 70°C for 30 minutes).
-
Lyophilize the sample to remove the acid.
2. Derivatization:
-
To the dried hydrolysate, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to convert the DNA bases into their volatile trimethylsilyl (TMS) derivatives.[15]
3. GC-MS Analysis:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: A capillary column suitable for separating derivatized nucleobases (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 280°C) to elute the derivatized bases.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) or MRM mode for enhanced sensitivity and specificity. The specific ions to monitor will depend on the fragmentation pattern of the derivatized adduct of interest.
Validation and Performance Characteristics
The validation of any biomarker assay is critical to ensure the reliability and reproducibility of the data.[3][20] Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Stability: The stability of the analyte in a given matrix under specific conditions for given time intervals.
Conclusion: Choosing the Right Marker and Method
The choice between N3-methylthymine and 8-oxoguanine as a DNA damage marker depends on the specific research question. N3-MeT is a valuable marker for assessing exposure to alkylating agents and for studying the cellular response to this type of DNA damage. 8-oxoG, on the other hand, is the marker of choice for investigating oxidative stress and its role in mutagenesis and disease.
In terms of analytical methodology, HPLC-MS/MS is generally the preferred method for the analysis of these DNA adducts due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[14] However, GC-MS remains a powerful and cost-effective alternative, particularly when high-resolution separation is required and the analytes are amenable to derivatization.
By understanding the principles behind the formation and repair of these DNA lesions, and by employing rigorously validated analytical methods, researchers can confidently and accurately quantify DNA damage, paving the way for new discoveries in toxicology, pharmacology, and cancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. An HPLC-tandem mass spectrometry method for simultaneous detection of alkylated base excision repair products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Stress-induced DNA damage biomarkers: applications and limitations [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. championsoncology.com [championsoncology.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The measurement of oxidative damage to DNA by HPLC and GC/MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. DNA Mismatch Repair and Oxidative DNA Damage: Implications for Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. researchgate.net [researchgate.net]
- 17. forensicrti.org [forensicrti.org]
- 18. A solid-phase extraction procedure for DNA purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
- 20. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Simultaneous measurement of 8-oxo-2'-deoxyguanosine and 8-oxo-2'-deoxyadenosine by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Repair of Alkylated vs. Photodimerized Thymine Lesions: AlkB Dioxygenases and DNA Photolyases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the genome is under constant assault from both endogenous and environmental agents, leading to a variety of DNA lesions. The cellular response to this damage is critical for preventing mutagenesis, cell death, and diseases such as cancer. DNA repair pathways have evolved with remarkable specificity to counteract distinct types of damage. This guide provides an in-depth comparison of the repair mechanisms for two fundamentally different types of thymine lesions: the alkylated base 1,3-Dimethylthymine and the UV-induced cyclobutane pyrimidine dimer (CPD) .
While both represent significant threats to genomic stability, they are recognized and repaired by entirely separate enzyme families employing vastly different catalytic strategies. This compound, a form of N-alkylation damage, is primarily repaired by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases through oxidative dealkylation. In contrast, CPDs, formed by UV radiation, are repaired by DNA photolyases in a light-dependent process of photoinduced electron transfer. This guide will dissect these two pathways, compare their mechanisms, and provide experimental frameworks for their study, offering a clear perspective on the elegant specificity of direct reversal DNA repair.
Section 1: The Challenge of this compound - An Alkylated Lesion
Alkylation of DNA bases is a common form of damage resulting from exposure to chemical agents, including environmental pollutants and certain chemotherapeutics. This compound is a cytotoxic lesion where methyl groups are covalently attached to the nitrogen atoms of the thymine ring. These modifications disrupt the Watson-Crick base pairing interface, stalling DNA replication and transcription.
The primary defense against such N-alkylation damage in single-stranded DNA is a direct reversal mechanism catalyzed by the AlkB family of enzymes.[1] The prototypical member from E. coli, AlkB, and its human homologs, ALKBH2 and ALKBH3, are highly effective at repairing lesions like 1-methyladenine, 3-methylcytosine, and 3-methylthymine.[2][3]
Mechanism of AlkB-mediated Repair
AlkB enzymes utilize a sophisticated oxidative mechanism to remove the offending alkyl group. This process is dependent on Fe(II) as a cofactor and α-ketoglutarate (α-KG) as a co-substrate.[4] The reaction proceeds as follows:
-
Substrate Recognition: The AlkB enzyme binds to the DNA and flips the alkylated base into its active site.
-
Oxidative Attack: In the active site, molecular oxygen is activated by the Fe(II) center. One oxygen atom is incorporated into the α-KG, leading to its decarboxylation to succinate and CO2. The other oxygen atom hydroxylates the methyl group on the thymine base.
-
Spontaneous Release: The resulting hydroxymethyl group is unstable and is spontaneously released as formaldehyde.
-
Base Restoration: The thymine base is returned to its original, undamaged state without any alteration to the DNA backbone.
This elegant mechanism directly restores the correct chemical structure of the base in a single enzymatic step.
Caption: The AlkB oxidative demethylation pathway for repairing N-alkylated bases.
Section 2: The Classic Case of Photodimerization - Repair by Photolyases
Exposure to ultraviolet (UV) light, primarily from sunlight, induces the formation of covalent linkages between adjacent pyrimidine bases on the same DNA strand.[5] The most common of these lesions is the cis-syn cyclobutane pyrimidine dimer (CPD), which creates a cyclobutane ring between two thymines.[6] This rigid structure kinks the DNA helix, posing a significant block to DNA and RNA polymerases.[7]
Many organisms, from bacteria to plants and fungi, utilize a highly efficient, light-dependent repair mechanism called photoreactivation, catalyzed by DNA photolyases.[8][9] These enzymes are specific for either CPDs or another UV lesion, the (6-4) photoproduct.[10]
Mechanism of Photolyase-mediated Repair
Photolyases are flavoproteins that contain a fully reduced flavin adenine dinucleotide (FADH⁻) as their catalytic cofactor.[7] The repair mechanism is a remarkable example of harnessing light energy for enzymatic catalysis:
-
Lesion Recognition: In the dark, photolyase scans the DNA and binds with high affinity to a CPD, flipping the dimer out of the DNA helix and into its active site.[11]
-
Photoactivation: The enzyme absorbs a photon of blue or near-UV light (300-500 nm). This energy excites the FADH⁻ cofactor to its singlet excited state (FADH⁻*).[9]
-
Electron Transfer: The excited FADH⁻* donates an electron to the CPD, breaking the cyclobutane ring and forming two monomeric thymines. This occurs on a picosecond timescale.[12]
-
Electron Return: The electron is then transferred back from the now-repaired thymines to the flavin radical (FADH•), restoring the catalytically active FADH⁻ cofactor. The entire photocycle is completed in under a nanosecond.[7]
This process is a true direct reversal, as it uses light energy to precisely undo the damage caused by light, with no exchange of atoms or alteration of the DNA backbone.
Caption: The light-dependent photocycle of CPD repair by DNA photolyase.
Section 3: Head-to-Head Comparison: AlkB vs. Photolyase
The functional divergence of AlkB and photolyase showcases the tailored evolution of DNA repair systems. While both perform direct reversal, their targets, energy sources, and chemical mechanisms are entirely distinct.
| Feature | AlkB Family (e.g., E. coli AlkB) | DNA Photolyase (e.g., CPD Photolyase) |
| Primary Substrate | N-alkylated bases (e.g., this compound, 3-methylcytosine)[1][3] | UV-induced pyrimidine dimers (CPDs, 6-4PPs)[8][10] |
| Damage Source | Chemical alkylating agents | UV radiation[5] |
| Energy Source | Chemical: Co-substrate (α-ketoglutarate) oxidation[4] | Physical: Photon of blue/near-UV light[9] |
| Catalytic Mechanism | Oxidative Dealkylation | Photoinduced Electron Transfer[7][12] |
| Key Cofactor(s) | Fe(II), α-ketoglutarate, O2 | Flavin Adenine Dinucleotide (FADH⁻)[7] |
| Reaction Byproducts | Succinate, CO2, Formaldehyde | None (catalytic cycle) |
| Human Homologs | Yes (ALKBH1-8, FTO)[2] | No (pathway lost in placental mammals)[8] |
| Alternative Pathway | Base Excision Repair (BER) by DNA glycosylases[13] | Nucleotide Excision Repair (NER)[14] |
Section 4: Experimental Protocols for Assessing Repair Activity
Validating and quantifying the activity of these distinct repair enzymes requires tailored experimental approaches. Central to these assays is the creation of a defined DNA substrate containing the specific lesion of interest.
Caption: A generalized workflow for in vitro DNA repair assays.
Protocol 4.1: Assay for AlkB Activity on this compound
This protocol describes a method to measure the direct reversal of this compound by an AlkB homolog.
1. Substrate Preparation: a. Chemically synthesize a short (e.g., 15-30 nt) single-stranded oligonucleotide containing a single, site-specific this compound lesion. This typically requires the synthesis of a modified phosphoramidite building block. b. Purify the oligonucleotide by HPLC and confirm its mass and integrity by LC-MS/MS.
2. Enzyme Purification: a. Clone the gene for the AlkB homolog (e.g., human ALKBH3) into an expression vector (e.g., with a His-tag). b. Express the protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA), followed by size-exclusion chromatography for high purity.
3. In Vitro Repair Reaction: a. Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT). b. Set up the reaction mixture on ice:
- Lesion-containing oligonucleotide (e.g., 100 nM)
- Purified AlkB enzyme (e.g., 200 nM)
- α-ketoglutarate (100 µM)
- (NH₄)₂Fe(SO₄)₂ (50 µM)
- Ascorbate (1 mM, to keep Fe(II) reduced)
- Reaction Buffer to final volume. c. Initiate the reaction by incubating at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min). d. Quench the reaction by adding EDTA to 50 mM and heating to 95°C for 5 minutes.
4. Analysis: a. Analyze the quenched reaction samples by reverse-phase HPLC or LC-MS/MS. b. The repaired (unmethylated) DNA will have a different retention time than the this compound-containing substrate. c. Integrate the peak areas of the substrate and product to calculate the percentage of repair over time.
Protocol 4.2: Assay for Photolyase Activity on a CPD
This protocol outlines a method for measuring the light-dependent repair of a thymine-thymine CPD.
1. Substrate Preparation: a. Prepare a double-stranded DNA substrate containing a central T<>T (CPD) lesion. This can be done by irradiating a T-T containing oligonucleotide with UVC light (254 nm) and purifying the CPD-containing strand by HPLC.[5] b. Anneal the purified CPD-containing strand to its complementary strand.
2. Enzyme Purification: a. Express and purify the desired photolyase (e.g., E. coli CPD photolyase) as described in Protocol 4.1. b. Ensure the enzyme is in its active, reduced FADH⁻ state. This may require photoreduction in the presence of DTT prior to the assay.
3. In Vitro Photoreactivation Assay: a. Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT). b. Set up the reaction mixture in the dark or under dim red light:
- CPD-containing DNA substrate (e.g., 100 nM)
- Purified photolyase (e.g., 200 nM)
- Reaction Buffer to final volume. c. Incubate the mixture in the dark for 15 minutes to allow for enzyme-substrate binding. d. Initiate the repair reaction by exposing the samples to photoreactivating light (e.g., 365 nm or 405 nm LED) at a controlled temperature (e.g., 25°C). e. Take aliquots at various time points (e.g., 0, 1, 5, 10, 20 min) and immediately quench by transferring to a tube in the dark and adding SDS to 0.5%.
4. Analysis: a. The repair can be monitored by several methods:
- HPLC: As in Protocol 4.1, the repaired DNA will have a different retention time.
- Restriction Enzyme Digestion: If the CPD is within a restriction site that is blocked by the lesion, repair will restore the site. The extent of cleavage can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). b. Quantify the amount of product formed at each time point to determine the repair rate.
Conclusion
The repair of this compound and cyclobutane pyrimidine dimers exemplifies the highly specialized nature of DNA repair. The cell does not employ a one-size-fits-all solution but rather a sophisticated toolkit of enzymes, each tailored to a specific form of damage. The AlkB family's use of oxidative chemistry to remove alkyl adducts stands in stark contrast to the photolyase's elegant harnessing of light energy to reverse photodimerization. Understanding these distinct mechanisms provides fundamental insights into the maintenance of genomic integrity and offers potential avenues for therapeutic intervention, from enhancing the efficacy of alkylating chemotherapies to developing strategies for protecting against UV-induced damage.
References
- 1. The AlkB Family of Fe(II)/α-Ketoglutarate-dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AlkB - Wikipedia [en.wikipedia.org]
- 3. Demethylation of 3-methylthymine in DNA by bacterial and human DNA dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The AlkB Family of Fe(II)/α-Ketoglutarate-dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond [pubmed.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. The interplay of supercoiling and thymine dimers in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Photolyase - Wikipedia [en.wikipedia.org]
- 9. DNA Repair Mechanism: Photoreactivation, Excision repair, Post Replication Recombinant Repair & SOS Repair : Plantlet [plantlet.org]
- 10. hh.um.es [hh.um.es]
- 11. The photo repair of pyrimidine dimers by DNA photolyase and model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct observation of thymine dimer repair in DNA by photolyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Base excision repair | DNA, Mismatch, Glycosylases | Britannica [britannica.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 1,3-Dimethylthymine for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents, such as 1,3-Dimethylthymine, is a critical component of this responsibility. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment, while maintaining regulatory compliance.
I. Hazard Assessment and Immediate Safety Protocols
Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. All handling of this compound and its waste should be conducted under the presumption that it may be harmful.
Personal Protective Equipment (PPE):
A fundamental aspect of laboratory safety is the consistent use of appropriate PPE. This is your first line of defense against potential exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield.[2] | To protect against accidental splashes of solutions containing this compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[3] | To prevent skin contact and absorption. |
| Body Protection | A flame-retardant laboratory coat.[4] | To protect skin and clothing from contamination. |
| Footwear | Closed-toed shoes.[3] | To protect feet from spills. |
All operations involving this compound, including weighing, dissolution, and preparation for disposal, should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]
II. Spill Management Protocol
In the event of a spill, a swift and organized response is crucial to mitigate any potential hazards.[3]
-
Evacuate and Ventilate: Immediately clear all non-essential personnel from the affected area and ensure adequate ventilation.[3]
-
Contain: Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3]
-
Collect: Carefully gather the absorbent material using non-sparking tools and place it into a designated, clearly labeled hazardous waste container.[3][5]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[3]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your facility's specific protocols.[3]
III. Step-by-Step Disposal Procedures
The disposal of this compound must adhere to federal, state, and local regulations. The primary method for disposal is through a licensed environmental waste management company.[3] Never dispose of this chemical down the drain.[6]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal.[3]
-
Designated Waste Containers: Use separate, clearly labeled, leak-proof, and chemically compatible containers for solid and liquid waste containing this compound.[3][7] High-density polyethylene (HDPE) or glass containers are generally suitable.[6]
-
Solid Waste: Collect any solid this compound waste, such as contaminated gloves, weighing paper, or absorbent materials from spills, in a designated solid hazardous waste container.[3]
-
Liquid Waste: Unused or spent solutions of this compound must be collected in a designated liquid hazardous waste container.[3] Do not mix this waste with other incompatible chemical waste streams.[8]
Step 2: Container Labeling
Accurate and clear labeling of waste containers is a critical regulatory requirement and essential for the safety of all personnel handling the waste.[9]
Each container must be labeled with:
-
The full chemical name: "this compound".[3]
-
A clear indication of the hazards (e.g., "Toxic," "Caution").[8]
-
For mixtures, list all components and their approximate percentages.[6][8]
Step 3: On-Site Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste.[8]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7] A designated area within a chemical fume hood is an acceptable practice.[8]
-
Container Management: Waste containers in the SAA must be kept securely closed except when adding waste.[7][8] They should be inspected weekly for any signs of leakage.[8]
-
Segregation: Store containers of incompatible wastes separately, using physical barriers or secondary containment.[10]
Step 4: Arranging for Professional Disposal
The final step is to coordinate the pickup and disposal of the waste with qualified professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3]
-
Documentation: Provide a detailed inventory of the waste, including the chemical names and quantities.[6]
-
Follow Instructions: Adhere to their specific instructions for packaging and preparing the waste for transport.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
V. Conclusion
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By adhering to these detailed procedures, researchers and scientists can ensure a safe working environment, maintain compliance with all relevant regulations, and contribute to the protection of our environment. Your commitment to these principles is a testament to your dedication to scientific excellence and corporate responsibility.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. danielshealth.com [danielshealth.com]
Personal protective equipment for handling 1,3-Dimethylthymine
As a Senior Application Scientist, this guide provides essential safety and handling protocols for 1,3-Dimethylthymine, ensuring that researchers, scientists, and drug development professionals can manage this compound with confidence and precision. The following procedural guidance is synthesized from best practices for handling analogous N-alkylated pyrimidine derivatives, providing a robust framework for laboratory safety and operational integrity.
Understanding the Hazard Landscape
Core Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial for minimizing exposure risk. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
1. Eye and Face Protection:
-
Minimum Requirement: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4][6]
-
Splash Hazard: In situations with a potential for splashing, a face shield should be worn in addition to chemical goggles.[7]
2. Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice, but it is essential to consult the glove manufacturer's compatibility chart for the specific chemicals being used. Always inspect gloves for any signs of degradation or perforation before use.[1] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
-
Lab Coat/Clothing: A flame-retardant and chemical-resistant lab coat or coveralls should be worn to protect street clothing and prevent skin exposure.[1] Ensure sleeves are fully extended and cuffs are secured.
3. Respiratory Protection:
-
Engineering Controls: The primary method for controlling inhalation exposure is to handle this compound within a certified chemical fume hood.[4][5]
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or if irritation or other symptoms are experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][6] The type of filter cartridge should be appropriate for organic vapors.[4]
Quantitative Safety Data for Analogous Compounds
The following table summarizes key safety information for compounds with similar functional groups to this compound, providing a basis for risk assessment.
| Compound | CAS No. | Flash Point | Hazards |
| Dimethylamine | 124-40-3 | - | Extremely flammable gas, Causes skin irritation, Causes serious eye damage, Harmful if inhaled, May cause respiratory irritation.[1] |
| N,N-Dimethylethylamine | 598-56-1 | - | Highly flammable liquid and vapor, Causes severe skin burns and eye damage, Toxic if swallowed or in contact with skin, Harmful if inhaled, May cause respiratory irritation. |
| 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide | 25952-53-8 | - | Causes severe skin burns and eye damage.[4] |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety at every stage of handling this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Preparation:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]
-
Don all required PPE as outlined above.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary laboratory equipment and reagents.
-
-
Handling:
-
Conduct all manipulations of this compound, including weighing and transferring, within a chemical fume hood to minimize inhalation exposure.[4][5]
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Keep the container tightly closed when not in use to prevent the release of vapors.[2]
-
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, seek immediate medical attention.[5]
-
-
Storage:
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations.[1] Do not dispose of down the drain. Consult with your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures.
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, fostering a secure and productive research environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. solutions.covestro.com [solutions.covestro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
